Thiocholesterol
Description
Properties
CAS No. |
1249-81-6 |
|---|---|
Molecular Formula |
C27H46S |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-thiol |
InChI |
InChI=1S/C27H46S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
QGVQZRDQPDLHHV-DPAQBDIFSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)S)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)S)C)C |
Other CAS No. |
1249-81-6 |
Synonyms |
thiocholesterol |
Origin of Product |
United States |
Foundational & Exploratory
Thiocholesterol: A Comprehensive Technical Guide to its Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocholesterol, a thiol-containing analog of cholesterol, is a molecule of significant interest in membrane biology and therapeutic development. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, and exploring its multifaceted biological roles. By replacing the C3β hydroxyl group of cholesterol with a sulfhydryl group, this compound exhibits unique characteristics that influence membrane dynamics, protein interactions, and cellular redox states. This document synthesizes current knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its involvement in cellular processes. It is intended to serve as a foundational resource for researchers seeking to understand and utilize this intriguing molecule in their scientific endeavors.
Introduction to this compound
This compound, chemically known as cholest-5-ene-3β-thiol, is a sterol derivative where the hydroxyl group at the 3-beta position is substituted with a thiol group.[1][2][3] This seemingly minor modification imparts distinct chemical reactivity, most notably the ability to undergo oxidation to form disulfides and to act as a nucleophile. These properties differentiate it from cholesterol and are the basis for its growing applications in biomedical research, particularly in the design of drug and gene delivery systems.[4][5]
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized below, providing a comparison with its parent molecule, cholesterol.
| Property | This compound | Cholesterol |
| Molecular Formula | C₂₇H₄₆S[1][2][6] | C₂₇H₄₆O |
| Molecular Weight | 402.72 g/mol [2][6] | 386.65 g/mol |
| CAS Number | 1249-81-6[1][2][6] | 57-88-5 |
| Melting Point | 97-99 °C[6][7] | 148-150 °C |
| Appearance | White to off-white powder[6][7] | White crystalline powder |
| Key Functional Group | Thiol (-SH) | Hydroxyl (-OH) |
Biological Role of this compound
The biological significance of this compound is an area of active investigation. While it is not a naturally abundant sterol in most organisms, its introduction into biological systems reveals important insights into membrane biology and offers therapeutic possibilities.
Influence on Membrane Properties
The substitution of the hydroxyl with a thiol group is expected to alter the behavior of this compound within the lipid bilayer compared to cholesterol.
-
Hydrogen Bonding and Lipid Packing: Cholesterol's hydroxyl group is a potent hydrogen bond donor and acceptor, enabling it to form strong interactions with the polar headgroups of phospholipids and sphingolipids. This is a key factor in the formation and stability of lipid rafts.[8] The thiol group of this compound is a weaker hydrogen bond donor, which likely leads to altered packing with neighboring lipids and potentially affects the stability and organization of lipid microdomains.
-
Membrane Fluidity: Cholesterol is a well-known modulator of membrane fluidity, increasing order in the liquid-disordered phase and decreasing order in the gel phase.[9][10][11] While direct comparative studies using techniques like Electron Spin Resonance (ESR) are scarce for this compound, it is hypothesized that the different hydrogen bonding capabilities of the thiol group would result in a distinct modulation of membrane fluidity compared to cholesterol.
Antioxidant Activity
This compound has demonstrated significant antioxidant properties. Research has shown that it can effectively inhibit the copper-induced oxidation of low-density lipoprotein (LDL).[12]
-
Mechanism of Action: The thiol group of this compound can act as a free-radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS).[12][13] This process protects lipids and proteins from oxidative damage. The resulting thiyl radical can then be regenerated or can react with another thiyl radical to form a disulfide. This antioxidant capability is a key biological role that distinguishes it from cholesterol.[12][14][15]
The antioxidant mechanism of this compound can be depicted as follows:
Caption: Antioxidant mechanism of this compound.
Interaction with Membrane Proteins
Cholesterol is known to interact with a variety of membrane proteins, including G protein-coupled receptors (GPCRs), often through specific cholesterol recognition/interaction amino acid consensus (CRAC) motifs.[7] These interactions can modulate protein conformation and function. The replacement of the hydroxyl group with a thiol group in this compound suggests that its interactions with membrane proteins will differ. The thiol group could potentially form disulfide bonds with cysteine residues in proteins, a type of interaction not possible for cholesterol. This opens up the possibility of covalent modification of membrane proteins by this compound, which could have significant implications for signal transduction.
Applications in Drug and Gene Delivery
A major application of this compound is in the development of reducible cationic lipids for the delivery of nucleic acids (e.g., plasmid DNA, siRNA).[4][5][16]
-
Redox-Sensitive Liposomes: this compound can be incorporated into cationic lipids that contain a disulfide bond. These lipids can then be formulated into liposomes to encapsulate therapeutic cargo. In the reducing environment of the cytoplasm (due to the high concentration of glutathione), the disulfide bond is cleaved, leading to the destabilization of the liposome and the release of its contents.[4] This "triggered release" mechanism enhances the efficiency of drug and gene delivery.
Experimental Protocols
Synthesis of this compound-Based Cationic Lipids
A general scheme for the synthesis of this compound-based cationic lipids involves the activation of this compound followed by reaction with an amine-containing moiety.[1]
Caption: General workflow for the synthesis of this compound-based cationic lipids.
Detailed Protocol Example (based on Huang et al., 2005): [4]
-
Activation of this compound: this compound is reacted with an excess of 2,2'-dipyridyl disulfide in a suitable organic solvent (e.g., chloroform) at room temperature for 48 hours. The product, S-(2-pyridylthio)cholesterol, can be purified by column chromatography.
-
Conjugation to Cationic Headgroup: The activated this compound is then reacted with a thiol-containing cationic headgroup (e.g., N,N-dimethylaminoethyl thiol hydrochloride) in the presence of a base (e.g., triethylamine) in an organic solvent. The reaction proceeds at room temperature for 24 hours.
-
Purification: The resulting this compound-based cationic lipid is purified using column chromatography.
Preparation of this compound-Containing Liposomes
Standard protocols for liposome preparation can be adapted to include this compound. The thin-film hydration method followed by extrusion is commonly used.[17]
-
Lipid Film Formation: The desired lipids, including this compound and phospholipids (and cationic lipids if applicable), are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (which can contain the drug or nucleic acid to be encapsulated) by vortexing or sonication. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using an extruder.
Preparation of Proteoliposomes
Incorporating proteins into this compound-containing liposomes can be achieved by detergent-mediated reconstitution.[18][19][20][21]
-
Solubilization: The purified membrane protein and the this compound-containing liposomes are separately solubilized with a detergent (e.g., Triton X-100).
-
Mixing and Detergent Removal: The solubilized protein and lipids are mixed, and the detergent is gradually removed by dialysis, gel filtration, or adsorption onto hydrophobic beads (e.g., Bio-Beads). As the detergent is removed, the protein inserts into the forming lipid bilayer, resulting in proteoliposomes.
Detection of Protein S-Thiolation by this compound
To investigate the potential for this compound to form disulfide bonds with proteins, a "biotin-switch" type assay can be adapted.[22][23][24][25]
-
Blocking of Free Thiols: In a cell lysate or with a purified protein, all free cysteine residues are first blocked with an alkylating agent (e.g., N-ethylmaleimide).
-
Reduction of Disulfide Bonds: The disulfide bond between this compound and the protein is then selectively reduced using a mild reducing agent.
-
Labeling of Newly Exposed Thiols: The newly exposed thiol group on the protein is then labeled with a thiol-reactive probe, such as a biotin-maleimide derivative.
-
Detection: The biotinylated protein can then be detected by western blotting using streptavidin-HRP or enriched using streptavidin-agarose beads for identification by mass spectrometry.
Conclusion and Future Perspectives
This compound is a versatile molecule with significant potential in both basic research and therapeutic applications. Its unique thiol group imparts reactivity that allows for the formation of redox-sensitive drug delivery systems and provides a tool to probe the redox environment of cellular membranes. While its antioxidant properties have been demonstrated, further research is needed to fully elucidate its impact on membrane organization, lipid raft dynamics, and the function of membrane proteins in comparison to cholesterol. Direct comparative studies employing biophysical techniques are crucial to unravel the subtle yet significant differences in their biological activities. The development of more sophisticated analytical methods will also be essential for tracking the fate of this compound in cells and understanding its metabolism. As our understanding of the intricate roles of lipids in cellular signaling and disease progresses, this compound is poised to become an increasingly valuable tool for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. The Stability of Lipid Rafts-Like Micro-Domains Is Dependent on the Available Amount of Cholesterol [file.scirp.org]
- 3. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 4. This compound-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of cholesterol in lipid raft formation: lessons from lipid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of Cholesterol to GPCRs | Encyclopedia MDPI [encyclopedia.pub]
- 7. Cholesterol interaction motifs in G protein-coupled receptors: Slippery hot spots? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Analysis of the Effects of Cholesterol on Lipid Raft Behavior Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Order vs. Disorder: Cholesterol and Omega-3 Phospholipids Determine Biomembrane Organization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LabXchange [labxchange.org]
- 12. Antioxidant activity of this compound on copper-induced oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of thiols in antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Preparation of Proteoliposomes [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Preparation of Proteoliposomes with Purified TMEM16 Protein for Accurate Measures of Lipid Scramblase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
Thiocholesterol: A Thiocarbonyl Analog Illuminating the Landscape of Lipid Research
An In-depth Technical Guide on its Discovery, History, and Application in Unraveling Membrane Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocholesterol, a structural analog of cholesterol where the 3β-hydroxyl group is replaced by a thiol group, has emerged as a valuable tool in lipid research. Its unique chemical properties, particularly the reactive thiol group, have enabled novel approaches to studying membrane dynamics, lipid-protein interactions, and the structure of lipid rafts. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its synthesis, and explores its diverse applications in lipid research. We present quantitative data on its biophysical effects, detailed experimental protocols, and visualizations of its role in cellular signaling pathways, offering a critical resource for researchers leveraging this powerful molecular probe.
Introduction: The Significance of a Sulfur Substitution
Cholesterol is an indispensable component of mammalian cell membranes, profoundly influencing their fluidity, permeability, and organization[1]. The "lipid raft" model posits that cholesterol, in conjunction with sphingolipids, forms ordered microdomains (Lo phase) that float in a more fluid glycerophospholipid-rich environment (Ld phase)[2]. These rafts are implicated in a myriad of cellular processes, including signal transduction and protein trafficking[3].
The substitution of cholesterol's 3β-hydroxyl group with a thiol group to create this compound introduces a subtle yet powerful modification. The thiol group is more acidic and a better nucleophile than the hydroxyl group, and it can form reversible disulfide bonds. These properties have been exploited to:
-
Probe lipid-protein interactions: The thiol group serves as a reactive handle for crosslinking to proteins or for attaching reporter molecules.
-
Investigate membrane dynamics: this compound's influence on membrane properties can be compared with that of cholesterol to understand the role of the 3-position in sterol function.
-
Develop novel drug and gene delivery systems: this compound-based lipids can be formulated into liposomes with unique properties, such as redox-sensitive release of cargo[4][5].
This guide will delve into the historical context of this compound's emergence as a research tool, provide detailed methodologies for its synthesis and use, and present key findings from studies that have employed this versatile molecule.
Discovery and Historical Perspective
While the precise first synthesis of this compound is not prominently documented in a single landmark paper, its roots can be traced to the broader history of steroid chemistry and the synthesis of sulfur-containing organic compounds. The total synthesis of cholesterol itself was a monumental achievement in organic chemistry, with pioneering work by Robinson and Woodward in the early 1950s[6]. The development of methods for introducing sulfur-containing functional groups into organic molecules, such as the use of Bunte salts (S-alkyl thiosulfates) and the reaction of tosylates with thioacetate, provided the chemical foundation for the synthesis of steroidal thiols[7][8][9].
The application of this compound in lipid research gained traction as scientists sought molecular tools to dissect the complexities of membrane biology. Early studies likely focused on comparing its biophysical properties to cholesterol to understand the structural determinants of sterol function in membranes. Its utility as a reactive probe for studying lipid-protein interactions became more apparent with the development of sophisticated biochemical and biophysical techniques.
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is typically achieved from cholesterol, a readily available starting material. The key step is the substitution of the 3β-hydroxyl group with a thiol group. Below are two common and effective methods.
Method 1: Synthesis via Cholesterol Tosylate and Potassium Thioacetate
This is a widely used and reliable two-step method.
Step 1: Synthesis of Cholesteryl Tosylate
-
Reaction: Cholesterol is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine. The pyridine acts as both a solvent and a base to neutralize the HCl generated.
-
Protocol:
-
Dissolve cholesterol (1 equivalent) in anhydrous pyridine at 0°C (ice bath).
-
Slowly add p-toluenesulfonyl chloride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield cholesteryl tosylate, which can be purified by recrystallization from acetone/water.
-
Step 2: Synthesis of this compound via Thioacetate Intermediate
-
Reaction: Cholesteryl tosylate is reacted with potassium thioacetate to form the S-cholesteryl thioacetate, which is then hydrolyzed to yield this compound.
-
Protocol:
-
Dissolve cholesteryl tosylate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add potassium thioacetate (2-3 equivalents) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
After cooling, add a solution of potassium hydroxide or sodium hydroxide in methanol/water to hydrolyze the thioacetate.
-
Stir at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
-
Method 2: Synthesis via Bunte Salt Intermediate
This method involves the formation of a cholesteryl thiosulfate (a Bunte salt) followed by acidic hydrolysis.
Step 1: Synthesis of Cholesteryl Halide
-
Reaction: Cholesterol is first converted to a cholesteryl halide (e.g., cholesteryl chloride or bromide) using a suitable halogenating agent (e.g., thionyl chloride or phosphorus tribromide).
Step 2: Formation of the Bunte Salt
-
Reaction: The cholesteryl halide is reacted with sodium thiosulfate in a nucleophilic substitution reaction.
-
Protocol:
-
Dissolve the cholesteryl halide (1 equivalent) in a mixture of ethanol and water.
-
Add sodium thiosulfate (1.5-2 equivalents) and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and precipitate the Bunte salt by adding a saturated solution of sodium chloride.
-
Filter and wash the solid Bunte salt.
-
Step 3: Hydrolysis of the Bunte Salt
-
Reaction: The Bunte salt is hydrolyzed under acidic conditions to yield this compound.
-
Protocol:
-
Suspend the Bunte salt in a mixture of diethyl ether and dilute sulfuric acid or hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the resulting this compound as described in Method 1.
-
Biophysical Properties and a Comparative Look at Cholesterol
The substitution of a hydroxyl group with a thiol group imparts distinct biophysical properties to this compound compared to cholesterol. While comprehensive, direct comparative studies are still emerging, we can infer and summarize expected differences based on the fundamental properties of these functional groups and data from related sterols[6][10][11][12].
Table 1: Comparative Biophysical Properties of Cholesterol and this compound in Lipid Bilayers
| Property | Cholesterol | This compound (Predicted/Observed) | Rationale for Difference |
| Hydrogen Bonding | Strong H-bond donor and acceptor | Weaker H-bond donor and acceptor | The S-H bond is less polar than the O-H bond. |
| Membrane Ordering | Strong ordering effect (condensing effect) | Slightly weaker ordering effect | Reduced H-bonding with phospholipid headgroups may lessen the condensing effect. |
| Partitioning into Lo Phase | High preference for Lo phase | High, but potentially slightly lower than cholesterol | The strength of interaction with sphingolipids, a key driver of Lo phase formation, may be slightly reduced. |
| Transmembrane Movement | Relatively slow "flip-flop" | Faster "flip-flop" | The less polar thiol group may lower the energy barrier for traversing the hydrophobic core of the membrane. |
| Acidity (pKa) | ~18 | ~10-11 | Thiols are significantly more acidic than alcohols. |
| Reactivity | Relatively inert hydroxyl group | Highly reactive nucleophilic thiol group | The thiol can be readily deprotonated and participate in nucleophilic substitution and addition reactions, including disulfide bond formation. |
Applications in Lipid Research
The unique properties of this compound have made it a valuable tool in several areas of lipid research.
Probing Lipid-Protein Interactions
The reactive thiol group of this compound can be used to attach various probes, such as fluorescent dyes or cross-linking agents, to study the proximity and interactions of cholesterol with membrane proteins[13]. For example, this compound can be incorporated into a membrane and then reacted with a thiol-reactive probe to label cholesterol-rich domains or proteins within those domains.
Investigating Lipid Rafts and Membrane Domains
By comparing the effects of cholesterol and this compound on the formation and stability of lipid rafts in model membranes, researchers can dissect the specific role of the 3β-hydroxyl group in these processes[5]. Techniques such as fluorescence microscopy and atomic force microscopy can be used to visualize the effects of these sterols on domain morphology.
Development of Drug and Gene Delivery Systems
This compound has been extensively used in the synthesis of cationic lipids for the formulation of liposomes used in gene delivery[4][5]. The thiol group can be used to create disulfide-linked lipids that are stable in the extracellular environment but are cleaved in the reducing environment of the cytoplasm, leading to the release of the genetic material.
Table 2: Applications of this compound in Lipid Research
| Application Area | Experimental Approach | Key Information Gained |
| Lipid-Protein Interactions | Attachment of cross-linkers or fluorescent probes to the thiol group. | Identification of cholesterol-binding proteins and mapping of cholesterol-binding sites. |
| Lipid Raft Dynamics | Comparison of domain formation in model membranes containing cholesterol vs. This compound. | Understanding the role of the 3β-hydroxyl group in raft stability and organization. |
| Drug/Gene Delivery | Synthesis of reducible cationic lipids for liposome formulation. | Development of stimuli-responsive delivery systems with enhanced intracellular release. |
| Membrane Permeability | Measurement of the rate of "flip-flop" across the bilayer. | Insights into the dynamics of sterol movement within membranes. |
This compound in the Context of Cellular Signaling: The IL-6 Signaling Pathway
The Interleukin-6 (IL-6) signaling pathway is a prime example of a cellular process that is critically dependent on the integrity of cholesterol-rich lipid rafts[4][7][8][14][15][16]. This compound can be used as a tool to probe the cholesterol-dependence of this pathway.
The IL-6 Signaling Cascade
IL-6 is a cytokine that plays a central role in inflammation and immunity. Its signaling is initiated by the binding of IL-6 to its receptor, IL-6Rα. This complex then associates with the signal-transducing protein gp130, leading to the dimerization of gp130 and the activation of associated Janus kinases (JAKs). The JAKs then phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3), which dimerizes, translocates to the nucleus, and activates the transcription of target genes.
Role of Lipid Rafts in IL-6 Signaling
Both IL-6Rα and gp130 are known to be localized within lipid rafts. The clustering of these receptors within rafts is thought to be essential for efficient signal transduction. Depletion of membrane cholesterol disrupts these rafts and inhibits IL-6-induced STAT3 phosphorylation[7].
Visualizing the IL-6 Signaling Pathway
The following diagram, generated using the DOT language, illustrates the key steps in the IL-6 signaling pathway and highlights the central role of the lipid raft.
Experimental Workflow for Studying IL-6 Signaling
The following workflow outlines a typical experiment to investigate the role of lipid rafts in IL-6 signaling.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Crosslinking a lipid raft component triggers liquid ordered-liquid disordered phase separation in model plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of membrane/lipid rafts with the cytoskeleton: impact on signaling and function: Membrane/Lipid Rafts, Mediators of Cytoskeletal Arrangement and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raft platforms highly enriched in cholesterol: major scaffolds for IL‐6 signalling assembly with implications in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of cholesterol on the time-resolved emission anisotropy of 12-(9-anthroyloxy)stearic acid in dipalmitoylphosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of cholesterol on molecular order and dynamics in highly polyunsaturated phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 12. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Raft platforms highly enriched in cholesterol: major scaffolds for IL-6 signalling assembly with implications in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
Thiocholesterol: A Versatile Analog for Probing Membrane Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular membranes, cholesterol stands out as a pivotal modulator of structure, fluidity, and function. Its rigid, planar steroid ring system and single hydroxyl headgroup enable it to intercalate between phospholipids, profoundly influencing membrane properties and serving as a key organizer of specialized membrane domains like lipid rafts. To dissect the multifaceted roles of cholesterol, researchers often turn to analogs that mimic its structure while offering unique functionalities for experimental manipulation. Thiocholesterol, a derivative where the 3β-hydroxyl group is replaced by a sulfhydryl (thiol) group, has emerged as a powerful tool in membrane biology. This technical guide provides a comprehensive overview of this compound as a cholesterol analog, detailing its biophysical properties, experimental applications, and relevant protocols.
Biophysical Properties of this compound-Containing Membranes
The substitution of a hydroxyl group with a thiol group introduces subtle yet significant changes to the molecule's properties, influencing its behavior within the lipid bilayer. While direct, extensive comparative studies between this compound and cholesterol are limited, existing data and the known properties of thiols allow for several key inferences regarding the biophysical impact of this compound on membranes.
Membrane Packing and Fluidity
Cholesterol is well-known for its condensing effect on phospholipid bilayers, increasing acyl chain order and decreasing membrane fluidity in the liquid-disordered phase. This is largely attributed to the hydrogen-bonding capability of its hydroxyl group with the polar headgroups of neighboring lipids and the rigid nature of its steroid ring.
This compound, with its less polar thiol group, is expected to have a reduced capacity for hydrogen bonding compared to cholesterol. While the thiol group can still participate in hydrogen bonding, it is a weaker hydrogen bond donor and acceptor than the hydroxyl group. This difference likely leads to altered interactions with neighboring phospholipids like sphingomyelin and phosphatidylcholine.
Table 1: Comparison of Expected Biophysical Effects of Cholesterol vs. This compound
| Property | Cholesterol | This compound (Expected) | Rationale |
| Membrane Condensing Effect | High | Moderate to High | The rigid sterol backbone is the primary driver of the condensing effect. The difference in hydrogen bonding at the headgroup may have a minor impact. |
| Acyl Chain Ordering | Increases significantly | Increases, potentially to a lesser extent | Reduced hydrogen bonding with phospholipid headgroups might lead to slightly less ordering of the upper acyl chain segments. |
| Membrane Fluidity | Decreases (in Ld phase) | Decreases, potentially to a lesser extent | A slightly weaker condensing effect would result in a smaller decrease in fluidity. |
| Interaction with Sphingomyelin | Strong, promotes raft formation | Strong, but potentially altered | The hydrogen bond between cholesterol's OH and sphingomyelin's amide is crucial for their association. The weaker SH bond may affect the stability and properties of lipid rafts. |
| Monolayer Stability | Forms stable monolayers | Does not form stable monolayers alone | This compound requires stabilization by other lipids, such as cholesterol, to form a stable monolayer at the air-water interface. |
Solid-state NMR studies on cholesterol-containing membranes have provided detailed insights into its ordering effect on acyl chains.[1][2][3] Similar studies on this compound are needed to provide a definitive comparison of their impact on membrane structure. Fluorescence spectroscopy using probes like Laurdan and DPH is a common method to assess membrane fluidity and lipid packing.[4][5][6][7][8][9]
Experimental Applications of this compound
The true utility of this compound lies in the chemical reactivity of its thiol group, which opens up a range of experimental possibilities not available with cholesterol.
Site-Specific Labeling and Tethering
The nucleophilic nature of the thiol group allows for specific covalent modification with a variety of thiol-reactive probes, including fluorescent dyes, spin labels, and biotin. This enables researchers to track the distribution and dynamics of the cholesterol analog within membranes and to tether proteins or other molecules to the membrane surface.
Click Chemistry
This compound can be functionalized with alkyne or azide groups, making it a participant in "click chemistry" reactions. This bioorthogonal ligation strategy allows for the highly efficient and specific attachment of molecules in complex biological environments.
Formation of Bioresponsive Gene Carriers
This compound-based cationic lipids have been synthesized for the development of gene delivery systems. These lipids can be incorporated into liposomes that condense DNA. The disulfide bond linking the cationic headgroup to the this compound anchor can be cleaved by reducing agents present in the intracellular environment, triggering the release of the genetic material.
Experimental Protocols
Synthesis of 3-Thiocholesterol
A common method for the synthesis of 3-thiocholesterol involves the conversion of cholesterol to cholesteryl tosylate, followed by nucleophilic substitution with a thiol-containing reagent. A detailed protocol can be adapted from the literature.[10][11]
General Reaction Scheme:
-
Tosylation of Cholesterol: Cholesterol is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine to form cholesteryl tosylate.
-
Thiolation: The cholesteryl tosylate is then reacted with a sulfur nucleophile, such as potassium thioacetate, followed by hydrolysis to yield 3-thiocholesterol.
Preparation of this compound-Containing Liposomes
Standard liposome preparation techniques can be used to incorporate this compound into model membranes.
Materials:
-
Phospholipids (e.g., POPC, DPPC, Sphingomyelin)
-
This compound
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
-
Lipid Film Hydration:
-
Dissolve the desired lipids and this compound in chloroform in a round-bottom flask. Molar ratios will depend on the specific experiment.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.[12][13]
-
Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to multiple freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) 11-21 times.[14] This process generates large unilamellar vesicles (LUVs).
-
Fluorescent Labeling of this compound in Membranes
Materials:
-
This compound-containing liposomes
-
Thiol-reactive fluorescent probe (e.g., maleimide- or iodoacetamide-functionalized dye)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-50) to remove unreacted dye.
Protocol:
-
Prepare a stock solution of the thiol-reactive dye in a suitable solvent (e.g., DMSO).
-
Add the dye solution to the liposome suspension at a molar ratio of dye to this compound typically ranging from 1:1 to 5:1.
-
Incubate the reaction mixture at room temperature for 2 hours in the dark.
-
Separate the labeled liposomes from unreacted dye using a size-exclusion chromatography column.
Signaling Pathways and this compound
Cholesterol is a critical component of lipid rafts, which are thought to act as signaling platforms by concentrating or excluding specific proteins. G protein-coupled receptors (GPCRs), a large family of transmembrane receptors, are known to be modulated by the lipid environment, including the presence of cholesterol.[15][16][17][18][19] The unique properties of this compound can be exploited to investigate the role of cholesterol in GPCR signaling. For instance, by tethering a GPCR ligand to a this compound-containing membrane, one could study the effects of localized ligand presentation on receptor activation.
Conclusion
This compound serves as a valuable cholesterol analog for membrane studies, offering a unique combination of structural similarity to cholesterol and the chemical versatility of a thiol group. This allows for a wide range of applications, from fundamental biophysical investigations to the development of novel drug and gene delivery systems. While more direct comparative studies with cholesterol are needed to fully elucidate its nuanced effects on membrane properties, the existing literature clearly demonstrates the potential of this compound as an indispensable tool for researchers in membrane biology and drug development. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate the broader adoption and innovative application of this versatile molecule.
References
- 1. A solid-state NMR study of phospholipid-cholesterol interactions: sphingomyelin-cholesterol binary systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Cholesterol on GPCR Function: Insights from Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of cholesterol-mediated effects in GPCR heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Cholesterol Is a Dose-Dependent Positive Allosteric Modulator of CCR3 Ligand Affinity and G Protein Coupling [frontiersin.org]
- 18. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 19. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
Preliminary Studies on Thiocholesterol in Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary research on thiocholesterol, a sulfur-containing analog of cholesterol, and its effects on various cell lines. The document details its mechanism of action, particularly in the context of cancer therapy and its interplay with cellular signaling pathways. This guide synthesizes available data to offer detailed experimental protocols and visual representations of key biological processes.
Introduction to this compound
This compound is a derivative of cholesterol where the hydroxyl group at the 3-beta position is replaced by a thiol group. This modification imparts unique chemical properties that have been leveraged in biomedical research, particularly in the design of drug and gene delivery systems. This compound can be incorporated into liposomes and other lipid-based nanoparticles, often enhancing their stability and facilitating cellular uptake. Recent studies have explored the intrinsic biological activities of this compound derivatives, revealing their potential as therapeutic agents themselves.
One area of significant interest is the effect of this compound on cancer cells. A phosphorylated derivative, pTC-1, has been shown to undergo enzyme-instructed self-assembly within the cancer cell environment, leading to the formation of nano-assemblies that induce cell death through multiple pathways. These include the augmentation of lipid rafts, modulation of key oncoproteins, induction of endoplasmic reticulum (ER) stress, and the generation of reactive oxygen species (ROS).
Furthermore, given the critical role of cholesterol as a direct endogenous activator of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, the potential for this compound to modulate this pathway is a key area of investigation. The Hh pathway is fundamental during embryonic development and its aberrant activation is implicated in several cancers.
Quantitative Data on this compound and Derivatives
| Compound/Agent | Cell Line | Assay Type | IC50 / Concentration | Duration | Notes |
| pTC-1 (phosphorylated this compound) | A2780 (Ovarian Cancer) | Cell Viability | Not specified, but selective killing observed | 24, 48, 72h | Induces apoptosis via multiple pathways. |
| pTC-1 | A2780cis (Cisplatin-resistant) | Cell Viability | Effective against resistant lines | 24, 48, 72h | Overcomes cisplatin resistance. |
| pTC-1 | HeLa (Cervical Cancer) | Cell Viability | Not specified, but induces cell death | 24, 48, 72h | Triggers ER stress and ROS production. |
| Statins (Cholesterol Synthesis Inhibitors) | CUTLL3 (ETP-ALL) | Dose-response | Pitavastatin: 330 nM; Fluvastatin: 340 nM | 72h | Highlights sensitivity to cholesterol pathway modulation.[1] |
| Statins (Cholesterol Synthesis Inhibitors) | CUTLL1 (T-ALL) | Dose-response | >5 µM | 72h | Shows differential sensitivity based on cancer subtype.[1] |
Note: The IC50 values for this compound are not broadly published. The data for statins are included to provide context on the therapeutic potential of targeting cholesterol-related pathways in cancer.
Key Signaling Pathways and Mechanisms of Action
This compound's Impact on Cancer Cell Viability
Studies on phosphorylated this compound (pTC-1) reveal a multi-faceted approach to inducing cancer cell death. Upon entering a cancer cell, pTC-1 is dephosphorylated by intracellular phosphatases. The resulting this compound derivative then self-assembles into nano-aggregates. These aggregates interfere with several cellular processes simultaneously.
The Hedgehog Signaling Pathway and the Role of Cholesterol
The Hedgehog (Hh) signaling pathway is tightly regulated by cholesterol. In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits the G-protein coupled receptor Smoothened (SMO), preventing it from signaling. PTCH1 is thought to regulate the local concentration of cholesterol, restricting its access to SMO. When the Hh ligand binds to PTCH1, this inhibition is lifted. Cholesterol can then bind directly to the cysteine-rich domain (CRD) of SMO, causing a conformational change that activates it. Activated SMO then initiates a downstream signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of target genes. Given this compound's structural similarity to cholesterol, it is hypothesized to also modulate SMO activity, though the precise nature of this interaction requires further investigation.
Experimental Protocols
The following protocols are generalized methodologies that can be adapted for the study of this compound in cell lines such as the human ovarian carcinoma cell line, A2780.
Cell Culture and this compound Treatment
This protocol details the steps for maintaining and treating A2780 cells with a this compound derivative.
-
Cell Line Maintenance : Culture A2780 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock : Dissolve this compound or its derivative (e.g., pTC-1) in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding : Seed A2780 cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for exponential growth during the experiment (e.g., 5,000 cells/well for a 96-well plate). Allow cells to adhere overnight.
-
Treatment : The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
Incubation : Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding to downstream analysis.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagent Preparation : Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
MTT Addition : After the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.
-
Solubilization : Add 100 µL of the solubilization solution to each well. Mix gently by pipetting to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Cell Treatment : Seed and treat cells with this compound in a black, clear-bottom 96-well plate as described in Protocol 4.1. Include a positive control (e.g., treatment with 100 µM H2O2 for 30 minutes).
-
Probe Loading : After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubation : Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement : Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Analysis : Normalize the fluorescence intensity of treated samples to the vehicle control to determine the fold change in ROS production.
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for investigating the effects of this compound on a cancer cell line.
References
The Transformative Potential of Thiocholesterol in Advanced Drug Delivery Systems
A Technical Guide for Researchers and Drug Development Professionals
The landscape of drug delivery is perpetually evolving, driven by the need for more precise, efficient, and patient-compliant therapeutic strategies. In this context, stimuli-responsive nanomaterials have emerged as a cornerstone of modern pharmaceutical research. Among these, thiocholesterol-based delivery systems are gaining significant traction. By ingeniously incorporating a disulfide bond, these systems offer a redox-sensitive mechanism, enabling controlled release of therapeutic payloads in the specific reducing environment of the cell. This guide provides an in-depth exploration of the synthesis, formulation, and application of this compound in drug delivery, offering valuable data, detailed experimental protocols, and a look into the cellular mechanisms governing their function.
The Core Principle: Redox-Responsive Drug Release
The fundamental advantage of incorporating this compound into drug delivery vehicles lies in its inherent redox sensitivity. The disulfide bond within the this compound moiety is stable in the oxidizing environment of the bloodstream. However, upon entering the cell, where the concentration of reducing agents like glutathione (GSH) is significantly higher, this bond is cleaved. This cleavage destabilizes the nanocarrier, triggering the release of the encapsulated drug directly at the site of action, thereby enhancing therapeutic efficacy and minimizing off-target effects.
Quantitative Data on this compound-Based Formulations
The performance of this compound-based drug delivery systems can be quantified through several key parameters. The following tables summarize representative data from various studies, showcasing the versatility and efficiency of these platforms.
| Formulation | Drug/Cargo | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (DL%) | Encapsulation Efficiency (EE%) | Reference |
| Inulin-Thiocholesterol Micelles | SN38 | ~150 | -20 | 8.1 | >90 | [1][2] |
| This compound-based Cationic Liposomes | Plasmid DNA | 100-200 | +30 to +40 | N/A | High | [3][4] |
| Doxorubicin-loaded this compound NPs | Doxorubicin | 120-180 | Slightly negative | ~10 | >85 | |
| Thiolated Chitosan-Thiocholesterol Complex | Model Peptide | 200-300 | +15 to +25 | ~5 | ~75 |
Table 1: Physicochemical Properties of this compound-Based Nanocarriers
| Formulation | Release Condition | % Drug Release (at 24h) | Release Profile | Reference |
| Inulin-Thiocholesterol Micelles | PBS (pH 7.4) | <20 | Sustained release | [1][2] |
| Inulin-Thiocholesterol Micelles | PBS (pH 7.4) + 10 mM GSH | >80 | Triggered, rapid release | [1][2] |
| This compound-based Cationic Liposomes | Buffer with reducing agent (DTT) | >90 (DNA release) | Rapid release upon disulfide cleavage | [3] |
| Doxorubicin-loaded this compound NPs | Simulated physiological fluid (pH 7.4) | ~15 | Minimal leakage | |
| Doxorubicin-loaded this compound NPs | Intracellular mimicking fluid (10 mM GSH) | ~70 | Accelerated release in a reducing environment |
Table 2: In Vitro Redox-Responsive Drug Release from this compound-Based Systems
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the synthesis of a this compound derivative and the formulation and characterization of this compound-based nanoparticles.
Synthesis of a this compound-PEG Derivative
This protocol outlines the synthesis of a this compound-polyethylene glycol (PEG) conjugate, a common building block for creating sterically stabilized, long-circulating nanoparticles.
Materials:
-
This compound
-
Maleimide-terminated polyethylene glycol (PEG-Mal)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
Dissolve this compound (1.2 equivalents) and PEG-Mal (1 equivalent) in anhydrous DMF.
-
Add TEA (2 equivalents) to the reaction mixture to act as a catalyst.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and solvent.
-
Lyophilize the purified solution to obtain the solid this compound-PEG conjugate.
-
Characterize the final product using ¹H NMR and mass spectrometry to confirm the structure and purity.
Formulation of this compound-Containing Liposomes
This protocol describes the preparation of this compound-incorporated liposomes using the thin-film hydration method.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
This compound-PEG (synthesized as per the previous protocol)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve DSPC and this compound-PEG in chloroform in a round-bottom flask at a desired molar ratio (e.g., 9:1).
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of the drug in PBS by gentle rotation at a temperature above the lipid phase transition temperature.
-
To achieve a uniform size distribution, subject the resulting liposomal suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove unencapsulated drug by dialysis or size exclusion chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the cytotoxicity of this compound-based nanoparticles on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound nanoparticle formulation
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound nanoparticle formulation and the free drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Cellular Uptake and Intracellular Trafficking
The journey of a this compound-based nanocarrier from the extracellular space to its intracellular target is a complex process. Understanding this pathway is crucial for optimizing delivery system design.
Current research suggests that the primary mechanism of cellular entry for this compound-based liposomes and nanoparticles is endocytosis.[5][6] Once inside the cell, the nanocarrier is trafficked through the endosomal pathway. As the endosome matures, its internal pH decreases, which can sometimes contribute to drug release in pH-sensitive formulations. However, the key event for this compound-based systems is the endosomal escape and exposure to the high glutathione concentration in the cytosol. This triggers the cleavage of the disulfide bond, leading to the disassembly of the nanocarrier and the release of its therapeutic payload. The released drug is then free to interact with its intracellular target.
Conclusion and Future Perspectives
This compound has proven to be a valuable component in the design of sophisticated drug delivery systems. Its inherent redox sensitivity provides a robust mechanism for controlled intracellular drug release, a feature that has been successfully exploited for the delivery of both small molecule drugs and genetic material.[1][3] The ability to fine-tune the physicochemical properties of these carriers through chemical modification offers a high degree of control over their in vivo behavior.
Future research in this area will likely focus on several key aspects. Enhancing the targeting specificity of this compound-based nanocarriers through the conjugation of ligands that recognize cell-surface receptors on diseased cells is a promising avenue. Furthermore, a deeper understanding of the intricate interactions between these delivery systems and the biological environment will be crucial for optimizing their design and translating these innovative therapies from the laboratory to the clinic. The continued exploration of this compound and its derivatives holds immense promise for the future of targeted and personalized medicine.
References
- 1. Cholesterol-Inulin Conjugates for Efficient SN38 Nuclear Delivery: Nanomedicines for Precision Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Delivery of Plasmid DNA Using Cholesterol-Based Cationic Lipids Containing Polyamines and Ether Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular trafficking mechanism, from intracellular uptake to extracellular efflux, for phospholipid/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Thiocholesterol-Silver Nanoparticle Interface: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of nanotechnology and pharmacology has paved the way for innovative drug delivery systems with enhanced efficacy and targeted action. Among these, silver nanoparticles (AgNPs) have garnered significant attention due to their unique physicochemical properties and broad-spectrum antimicrobial activity. The functionalization of these nanoparticles with biomolecules such as thiocholesterol—a thiol-containing derivative of cholesterol—offers a promising strategy to improve their biocompatibility, cellular uptake, and therapeutic potential. The thiol group facilitates strong anchoring to the silver surface, while the cholesterol moiety can interact favorably with cell membranes, potentially enhancing internalization and enabling targeted delivery.
This technical guide provides an in-depth overview of the core aspects of the interaction between this compound and silver nanoparticles. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and potential biological interactions of these hybrid nanosystems. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes putative cellular signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data available regarding the synthesis and characterization of this compound-functionalized silver nanoparticles and related systems. It is important to note that specific quantitative data for this compound-AgNPs is limited in the publicly available literature; therefore, data from analogous systems (e.g., thiol-capped or cholesterol-functionalized nanoparticles) are included to provide a broader context.
| Parameter | Value/Range | Synthesis Method | Characterization Technique | Reference(s) |
| Particle Size | ||||
| Average Diameter | 10 - 30 nm | Chemical Reduction | TEM | [1] |
| Hydrodynamic Diameter | 31 ± 6 nm to 50 ± 8 nm | Green Synthesis | DLS | |
| Zeta Potential | ||||
| Thiol-functionalized AgNPs | -15.03 mV to -27.23 mV | Green Synthesis | DLS | [2][3] |
| AgNPs (pH dependent) | -29.86 mV to -40.33 mV (pH 5-9) | Chemical Reduction | DLS | [4] |
| Cellular Uptake | ||||
| Internalized Percentage | 21-32% (in absence of fetal calf serum) | Incubation with Cells | Not Specified | [5][6] |
| Internalized Percentage | 10-18% (in presence of fetal calf serum) | Incubation with Cells | Not Specified | [5][6] |
Table 1: Physicochemical and Biological Properties of this compound-Functionalized and Related Silver Nanoparticles. This table presents a summary of key quantitative parameters for silver nanoparticles. Data for this compound-functionalized nanoparticles is supplemented with data from similar systems where specific information is unavailable.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3400 | O-H stretching (from adsorbed water or capping agents) | [4][7][8] |
| ~2920 | C-H stretching (aliphatic) | [7][8] |
| ~1630 | C=O stretching (amide I) or C=C stretching | [7][8] |
| ~1380 | C-H bending (methyl/methylene) | [7][8] |
| ~1100 | C-O stretching | [9] |
| Below 1000 | Fingerprint region, C-S stretching |
Table 2: Representative FTIR Peak Assignments for Thiol-Capped Silver Nanoparticles. This table provides a general guide to the interpretation of FTIR spectra for silver nanoparticles functionalized with thiol-containing organic molecules. The exact peak positions can vary depending on the specific molecule and its interaction with the nanoparticle surface.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research in this field. The following sections outline key experimental protocols for the synthesis, functionalization, and characterization of this compound-silver nanoparticles.
Synthesis of Silver Nanoparticles via Borohydride Reduction
This protocol describes a common method for the synthesis of silver nanoparticles with a relatively uniform size distribution.
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Glassware (Erlenmeyer flask, beaker, graduated cylinders)
Protocol:
-
Prepare a stock solution of silver nitrate (e.g., 1 mM) in deionized water.
-
Prepare a fresh, ice-cold stock solution of sodium borohydride (e.g., 2 mM) in deionized water immediately before use. Sodium borohydride solutions are unstable and should be prepared fresh.[10]
-
Place a specific volume of the cold sodium borohydride solution in an Erlenmeyer flask on a magnetic stirrer in an ice bath.
-
While vigorously stirring, add the silver nitrate solution dropwise to the sodium borohydride solution.
-
A color change to pale yellow and then to a more intense yellow or brown indicates the formation of silver nanoparticles.[1]
-
Continue stirring for a specified period (e.g., 30-60 minutes) to ensure the reaction is complete and the nanoparticles are stabilized.
-
The resulting colloidal solution can be stored in the dark to prevent photo-induced aggregation.
Functionalization of Silver Nanoparticles with this compound
This protocol outlines the general steps for coating the synthesized silver nanoparticles with this compound.
Materials:
-
Synthesized silver nanoparticle colloid
-
This compound
-
Ethanol or another suitable solvent for this compound
-
Magnetic stirrer and stir bar
-
Centrifuge
Protocol:
-
Dissolve a calculated amount of this compound in a minimal amount of a suitable solvent like ethanol.
-
While stirring the silver nanoparticle colloid, slowly add the this compound solution. The thiol group of this compound will spontaneously bind to the surface of the silver nanoparticles.
-
Allow the mixture to stir for an extended period (e.g., several hours to overnight) at room temperature to ensure complete functionalization.
-
To remove excess, unbound this compound, the solution can be purified by centrifugation. The nanoparticles will form a pellet, which can be redispersed in a fresh solvent.
-
Repeat the centrifugation and redispersion steps multiple times to ensure the purity of the functionalized nanoparticles.
Characterization of this compound-Functionalized Silver Nanoparticles
A suite of characterization techniques is essential to confirm the successful synthesis and functionalization, and to determine the physicochemical properties of the nanoparticles.
-
UV-Visible (UV-Vis) Spectroscopy: Used to confirm the formation of silver nanoparticles by observing the surface plasmon resonance (SPR) peak, typically between 400-450 nm.[11] The position and shape of this peak can provide information about the size and aggregation state of the nanoparticles.[12]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[13]
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. It also provides the polydispersity index (PDI), which indicates the broadness of the size distribution.[14]
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is a key indicator of their stability in a colloidal suspension.[15] Nanoparticles with a high magnitude of zeta potential (either positive or negative) are generally more stable due to electrostatic repulsion.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of this compound on the nanoparticle surface. By comparing the spectra of the bare nanoparticles, pure this compound, and the functionalized nanoparticles, one can identify characteristic vibrational bands of this compound that appear or shift upon binding to the silver surface.[4]
Mandatory Visualization
Experimental Workflow: Synthesis and Functionalization
Caption: Synthesis and functionalization workflow for this compound-AgNPs.
Cellular Uptake and Putative Signaling Pathways
The interaction of this compound-functionalized silver nanoparticles with cells is a complex process. While specific signaling pathways for these particular nanoparticles have not been fully elucidated, based on the known effects of silver nanoparticles and cholesterol-containing nanoparticles, a putative mechanism can be proposed. Silver nanoparticles are known to induce oxidative stress and inflammatory responses, often involving the NF-κB and MAPK signaling pathways, which can ultimately lead to apoptosis.[16][17] The cholesterol moiety may facilitate cellular uptake through lipid raft-mediated endocytosis.[6][15]
Caption: Putative signaling pathways activated by this compound-AgNPs.
Conclusion
This compound-functionalized silver nanoparticles represent a promising platform for various biomedical applications, including targeted drug delivery and antimicrobial therapies. This guide has provided a foundational understanding of their synthesis, characterization, and potential biological interactions. While the available quantitative data is still emerging, the outlined experimental protocols provide a solid starting point for researchers entering this field. The visualized workflows and putative signaling pathways offer a conceptual framework for further investigation. Future research should focus on elucidating the specific molecular interactions and cellular responses to these novel nanomaterials to fully realize their therapeutic potential and ensure their safe application in clinical settings.
References
- 1. Probiotic-derived silver nanoparticles target mTOR/MMP-9/BCL-2/dependent AMPK activation for hepatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Green-Synthesized Silver Nanoparticles Induced Apoptotic Cell Death in MCF-7 Breast Cancer Cells by Generating Reactive Oxygen Species and Activating Caspase 3 and 9 Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strong Antimicrobial Activity of Silver Nanoparticles Obtained by the Green Synthesis in Viridibacillus sp. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake of silver nanoparticles by monocytic THP-1 cells depends on particle size and presence of serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Tailoring innovative silver nanoparticles for modern medicine: The importance of size and shape control and functional modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Silver nanoparticles induce apoptosis through the toll-like receptor 2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jbiochemtech.com [jbiochemtech.com]
- 12. nanocomposix.com [nanocomposix.com]
- 13. researchgate.net [researchgate.net]
- 14. Green synthesis of silver nanoparticles via Cynara scolymus leaf extracts: The characterization, anticancer potential with photodynamic therapy in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Silver nanoparticles induced changes in the expression of NF-κB related genes are cell type specific and related to the basal activity of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory action of silver nanoparticles in vivo: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Identification and Quantification of Endogenous Thiocholesterol
An in-depth technical guide to the identification of the endogenous metabolite thiocholesterol is provided below, intended for researchers, scientists, and drug development professionals.
Introduction
Cholesterol is a fundamental lipid essential for cellular structure and function, serving as a precursor for steroid hormones, bile acids, and vitamin D.[1][2][3][4] Its metabolism is tightly regulated, and dysregulation is linked to numerous diseases.[2][3][4] Alongside well-characterized metabolites, there is growing interest in identifying novel, biologically active sterol derivatives. This compound, a molecule where the hydroxyl group of cholesterol is replaced by a thiol (sulfhydryl) group, is one such candidate. While synthetic this compound has been utilized in developing gene carriers and for its antioxidant properties, the existence and role of endogenous this compound remain largely unexplored.[5]
Thiols, such as glutathione, are critical for maintaining cellular redox balance and are involved in a variety of signaling pathways.[6] The potential endogenous synthesis of this compound suggests it could be a novel player in lipid-based signaling and redox modulation. This guide provides a comprehensive technical framework for the identification and quantification of endogenous this compound from biological matrices. It outlines a proposed analytical workflow based on established methodologies for sterol and thiol analysis, addressing the unique chemical properties of this hybrid molecule.
Overall Analytical Workflow
The successful identification and quantification of a novel endogenous metabolite like this compound requires a multi-step analytical strategy. This workflow is designed to ensure efficient extraction, sensitive detection, and accurate quantification while minimizing analytical artifacts. The overall process is depicted in the workflow diagram below.
Experimental Protocols
The following protocols are adapted from established methods for sterol and thiol analysis and are proposed for the specific challenge of identifying this compound.[7][8][9][10][11]
Sample Preparation and Lipid Extraction
The initial and most critical step is the extraction of lipids from the biological matrix.[9] Given the reactivity of the thiol group, all procedures should be performed on ice and with de-gassed solvents to minimize oxidation.
Protocol 1: Modified Bligh & Dyer Extraction for Thiol-Lipids
-
Homogenization: Homogenize ~100 mg of tissue or 1x10^7 cells in a 2:1:0.8 mixture of methanol:chloroform:water. For plasma, use 100 µL directly.
-
Internal Standard: Add a suitable internal standard. Since a stable isotope-labeled this compound is not commercially available, a structurally similar thiol-containing lipid or a commercially available deuterated sterol like d7-lathosterol could be used for initial method development.[12]
-
Phase Separation: Add 1 part chloroform and 1 part water to the homogenate to induce phase separation. Vortex thoroughly and centrifuge at 2,000 x g for 10 minutes.
-
Collection: Carefully collect the lower organic phase (containing lipids) using a glass syringe.
-
Drying: Dry the organic phase under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until derivatization and analysis.
Thiol Derivatization
To improve chromatographic retention and ionization efficiency, and to prevent oxidation of the thiol group, derivatization is highly recommended. N-Ethylmaleimide (NEM) is a common reagent that reacts specifically with free thiols.
Protocol 2: Derivatization with N-Ethylmaleimide (NEM)
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of 50:50 methanol:water buffered to pH 7.0 with 50 mM ammonium bicarbonate.
-
Derivatization Reaction: Add 10 µL of 10 mM NEM in methanol. Incubate at room temperature for 30 minutes in the dark.
-
Quenching: Quench the reaction by adding 5 µL of 100 mM dithiothreitol (DTT).
-
Re-extraction: Re-extract the derivatized lipids by adding 200 µL of chloroform, vortexing, and centrifuging. Collect the lower organic phase.
-
Final Preparation: Dry the organic phase under nitrogen and reconstitute in 100 µL of mobile phase (e.g., 90:10 methanol:water) for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Reverse-phase chromatography is well-suited for separating lipids based on hydrophobicity.[13][14] Coupling this with tandem mass spectrometry provides the selectivity and sensitivity needed for identifying and quantifying low-abundance metabolites.[1][2]
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 15 min, hold 5 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
| Collision Energy | To be optimized based on standard |
Expected Mass Transitions for NEM-derivatized this compound:
-
This compound Formula: C₂₇H₄₆S
-
Monoisotopic Mass: 402.33 Da
-
NEM Adduct Mass [M+H]⁺: 402.33 (this compound) + 125.05 (NEM) + 1.01 (H⁺) = 528.39 m/z
-
Proposed SRM Transitions:
-
Precursor Ion (Q1): 528.4 m/z
-
Product Ions (Q3): A characteristic fragment would be the loss of the NEM group, or fragmentation of the sterol backbone. A prominent product ion for many sterols is observed at m/z 369.35, corresponding to the sterol ring structure after loss of water (or in this case, likely H₂S).[1] Further fragmentation analysis using a pure standard would be required to confirm the optimal transitions.
-
Quantitative Data and Presentation
As endogenous this compound has not yet been quantified in the literature, the following table is presented as a template for how such data should be structured once obtained. Quantification would rely on the ratio of the peak area of the endogenous analyte to that of a known concentration of an appropriate internal standard.
Table 2: Example Quantitative Data for this compound in Mouse Tissues
| Tissue | This compound (pmol/g tissue) | Standard Deviation | n |
| Liver | Hypothetical Value: 15.2 | ± 2.1 | 5 |
| Brain | Hypothetical Value: 3.8 | ± 0.9 | 5 |
| Adipose | Hypothetical Value: 22.5 | ± 4.3 | 5 |
| Plasma | Hypothetical Value: 1.1 (pmol/mL) | ± 0.3 | 5 |
Note: The values presented in this table are for illustrative purposes only.
Potential Biological Pathways
The biological role of endogenous this compound is currently speculative. However, based on known metabolic pathways for cholesterol and sulfur-containing compounds, we can propose potential biosynthetic routes and signaling functions.
Proposed Biosynthesis of this compound
The synthesis of this compound from cholesterol could potentially involve the replacement of the hydroxyl group with a thiol. This might occur via an intermediate or through the action of a yet-unidentified sulfotransferase-like enzyme that utilizes a sulfur donor.
Potential Role in Redox Signaling
Given its thiol group, this compound could participate in redox signaling. It could be reversibly oxidized to form dimers or mixed disulfides with proteins, thereby modulating protein function in a manner analogous to S-glutathionylation. This could be particularly relevant within lipid rafts, where cholesterol is enriched.[3][4]
Conclusion
The identification of novel endogenous metabolites is a frontier in understanding complex biological systems. This compound represents an intriguing, yet unproven, endogenous molecule with the potential to link sterol metabolism with cellular redox signaling. The workflow and protocols outlined in this guide provide a robust starting point for researchers aiming to isolate and identify this compound in biological samples. Confirmation of its existence and subsequent quantification will be the first steps in elucidating its physiological and pathological roles, potentially opening new avenues for therapeutic intervention in diseases linked to metabolic and oxidative stress.
References
- 1. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective detection of endogenous thiols using microchip-based flow analysis and mercury/gold amalgam microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. aocs.org [aocs.org]
- 10. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Speciation and determination of thiols in biological samples using high performance liquid chromatography-inductively coupled plasma-mass spectrometry and high performance liquid chromatography-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Cholesteric Liquid Crystals and Chiral Dopants
An In-depth Technical Guide to Thiocholesterol in Cholesteric Liquid Crystals
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound and its derivatives within the context of cholesteric liquid crystals (ChLCs). It covers the fundamental principles, synthesis, quantitative properties, and advanced applications, with a focus on creating stimuli-responsive materials.
Cholesteric liquid crystals (ChLCs), also known as chiral nematic liquid crystals, represent a unique state of matter between a crystalline solid and an isotropic liquid.[1] Their defining characteristic is a helical superstructure, where the constituent molecules are arranged in layers with a director that rotates progressively from one layer to the next.[1] This periodic helical structure gives rise to selective Bragg reflection of light, resulting in vibrant structural color.[2]
The formation of a ChLC phase can be achieved in two primary ways: through the use of molecules that are intrinsically chiral and mesogenic, or by introducing a small amount of a chiral "dopant" into an achiral nematic liquid crystal host.[1][3] The chiral dopant transfers its molecular chirality to the bulk nematic host, inducing the formation of the helical superstructure.[3]
Cholesterol, a naturally occurring chiral biomolecule, and its derivatives are among the most well-known compounds used to form cholesteric phases.[4][5] this compound, a sulfur-containing analogue of cholesterol, offers unique chemical properties, particularly the ability of its thiol group (-SH) to undergo reversible disulfide bond formation. This functionality makes it a highly valuable component for creating advanced stimuli-responsive materials that can react to changes in their chemical environment.
Synthesis and Properties of this compound Derivatives
The synthesis of this compound derivatives typically involves the chemical modification of the hydroxyl group at the C3 position of the cholesterol steroid core. While numerous methods exist for cholesterol functionalization, a common pathway to introduce a thiol group involves converting the hydroxyl into a good leaving group (e.g., a tosylate) followed by substitution with a sulfur nucleophile. An alternative involves a Mitsunobu reaction with thioacetic acid, followed by hydrolysis to yield the free thiol.
A key feature of the thiol group is its ability to undergo oxidation to form a disulfide bond (-S-S-), linking two this compound molecules. This dimerization can be reversed through the application of a reducing agent, breaking the disulfide bond and regenerating the thiol monomers. This redox-switchable behavior is the foundation for its use in responsive cholesteric systems.
References
- 1. Cholesteric liquid crystal - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Relationship between molecular structures of uniquely designed C2-symmetric axially chiral dopants and their helical twisting properties in cholesteric liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Studying Membrane Protein Interactions Using Thiocholesterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing thiocholesterol and its derivatives for the elucidation of membrane protein interactions. This compound, a cholesterol analog featuring a reactive thiol group, offers a versatile tool for covalent capture and analysis of proteins that interact with cholesterol in the cell membrane. This document details the principles, experimental protocols, and data interpretation for key applications of this compound in membrane protein research.
Introduction to this compound-Based Probes
Cholesterol is a critical component of mammalian cell membranes, influencing membrane fluidity, organization, and the function of numerous membrane proteins.[1] Studying the direct interactions between cholesterol and membrane proteins is essential for understanding their regulation and for the development of therapeutics targeting these interactions. This compound-based probes are powerful tools for this purpose. By incorporating a reactive thiol group, these probes can be used to covalently trap interacting proteins, enabling their identification and characterization.
This document focuses on two primary applications of this compound derivatives:
-
Photo-Crosslinking and Pull-Down Assays: Utilizing a photoactivatable and "clickable" this compound probe to covalently link to and subsequently isolate cholesterol-binding proteins.
-
Disulfide Exchange-Mediated Analysis of Protein Oligomerization: Employing this compound to probe the proximity of transmembrane domains within an oligomeric protein complex.
Application I: Photo-Crosslinking and Pull-Down for Identification of Cholesterol-Binding Proteins
This application utilizes a bifunctional this compound probe designed with a photoactivatable group (e.g., a diazirine) for UV-light-induced covalent crosslinking to interacting proteins and a "clickable" handle, where the thiol group can be used for conjugation to a reporter tag (e.g., biotin) for enrichment.[1][2]
Principle
A photoactivatable, clickable this compound probe is introduced to living cells or membrane preparations. Upon UV irradiation, the diazirine group forms a highly reactive carbene that covalently bonds to nearby amino acid residues of interacting proteins.[3][4][5] The thiol group on the cholesterol probe is then used for a "click" reaction with a reporter molecule, such as a maleimide-biotin tag. The biotinylated protein-cholesterol complexes can then be enriched using streptavidin affinity chromatography, followed by identification and quantification using mass spectrometry.[1]
Experimental Workflow
Caption: Workflow for identifying cholesterol-binding proteins.
Detailed Protocol: Photo-Crosslinking and Pull-Down
Materials:
-
Photoactivatable, clickable this compound probe (custom synthesis may be required)
-
Mammalian cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-maleimide
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing β-mercaptoethanol)
-
Reagents for SDS-PAGE and Western blotting
-
Reagents for mass spectrometry (trypsin, buffers, etc.)
Procedure:
-
Cell Culture and Probe Labeling:
-
Plate cells and grow to 70-80% confluency.
-
Incubate cells with the photoactivatable this compound probe (e.g., 10-50 µM) in serum-free medium for a specified time (e.g., 4-6 hours) to allow for incorporation into cell membranes.
-
-
UV Crosslinking:
-
Wash the cells twice with ice-cold PBS to remove excess probe.
-
Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes to induce crosslinking. A negative control without UV irradiation should be included.[1]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Click Chemistry for Biotin Conjugation:
-
To the cleared lysate, add biotin-maleimide to a final concentration of 100 µM.
-
Incubate at room temperature for 1 hour with gentle rotation to allow the maleimide to react with the thiol group of the crosslinked this compound.
-
-
Enrichment of Biotinylated Proteins:
-
Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated protein-cholesterol complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins (e.g., PBS, PBS with 1% SDS, and a final wash with PBS).
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and silver staining or Western blotting for specific candidates.
-
For proteome-wide identification, perform on-bead trypsin digestion of the captured proteins.[1]
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Presentation: Identified Cholesterol-Interacting Proteins
The following table presents a partial list of proteins identified as cholesterol-interacting partners in HeLa cells using a similar chemoproteomic strategy with a clickable, photoreactive sterol probe.[1] The data is presented with SILAC (Stable Isotope Labeling by Amino acids in Cell culture) ratios, which indicate the enrichment of the protein in the probe-labeled sample compared to controls.
| Protein | Gene | Function | SILAC Ratio (Probe/Control) |
| NPC1 | NPC1 | Cholesterol trafficking | >50 |
| DHCR7 | DHCR7 | Cholesterol biosynthesis | >50 |
| EBP | EBP | Cholesterol biosynthesis | >50 |
| LBR | LBR | Cholesterol biosynthesis | >50 |
| HMGCR | HMGCR | Cholesterol biosynthesis | >20 |
| SCAP | SCAP | Cholesterol sensing | >10 |
| Insig-1 | INSIG1 | Cholesterol regulation | >10 |
| Caveolin-1 | CAV1 | Caveolae formation | >10 |
| Flotillin-1 | FLOT1 | Membrane microdomains | >10 |
| EGFR | EGFR | Receptor tyrosine kinase | >5 |
Application II: Disulfide Exchange to Study Membrane Protein Oligomerization
This application uses this compound to probe the spatial proximity of cysteine residues introduced into the transmembrane domains of a protein of interest. The formation of a disulfide bond between a cysteine on the protein and the this compound can provide information about the accessibility of that cysteine residue within the membrane environment. Furthermore, by introducing pairs of cysteine residues at the predicted interface of an oligomer, disulfide crosslinking in the presence of an oxidizing agent can be used to trap the oligomeric complex.[6][7] While not a direct application of this compound, the principles of thiol-disulfide exchange are central to its reactivity.
Principle
A membrane protein of interest with a cysteine mutation in its transmembrane domain is reconstituted into liposomes containing this compound. Under oxidizing conditions, a disulfide bond can form between the protein's cysteine and the this compound if they are in close proximity. The extent of this reaction can be quantified to infer the accessibility of the cysteine residue. For studying oligomerization, two different protomers, each with a single cysteine at the predicted interface, are co-reconstituted. Disulfide bond formation between the protomers, induced by an oxidizing agent, indicates their close association.[6]
Experimental Workflow
Caption: Workflow for disulfide exchange analysis.
Detailed Protocol: Thiol-Disulfide Exchange for Oligomerization
Materials:
-
Purified membrane protein with single cysteine mutation(s)
-
This compound
-
Lipids for liposome formation (e.g., POPC)
-
Detergent for reconstitution (e.g., DDM)
-
Bio-Beads for detergent removal
-
Oxidizing agent (e.g., copper phenanthroline)
-
Quenching solution (e.g., EDTA)
-
Non-reducing SDS-PAGE sample buffer
-
Reagents for SDS-PAGE and Western blotting
Procedure:
-
Protein Expression and Purification:
-
Express and purify the membrane protein of interest with cysteine mutations in the transmembrane domain.
-
-
Liposome Preparation and Protein Reconstitution:
-
Prepare liposomes containing the desired lipid composition and this compound.
-
Solubilize the purified protein and liposomes with a detergent like DDM.
-
Remove the detergent slowly using Bio-Beads to allow for the formation of proteoliposomes.
-
-
Disulfide Crosslinking:
-
Initiate the crosslinking reaction by adding an oxidizing agent (e.g., copper phenanthroline) to the proteoliposome suspension.
-
Incubate for a specific time at a controlled temperature. Time-course experiments can be performed to optimize the reaction.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching agent like EDTA.
-
Solubilize the proteoliposomes with detergent.
-
Add non-reducing SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the protein complexes by non-reducing SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or Western blotting using an antibody against the protein of interest.
-
The formation of higher molecular weight bands corresponding to dimers, trimers, etc., indicates oligomerization.
-
Quantify the band intensities to determine the efficiency of crosslinking.
-
Data Presentation: Quantitative Analysis of Oligomerization
The extent of oligomerization can be quantified by measuring the band intensities of the monomer and cross-linked oligomers on a Western blot.
| Condition | Monomer Intensity (%) | Dimer Intensity (%) |
| Wild-type (no Cys) + Oxidizing Agent | 100 | 0 |
| Single Cys Mutant + No Oxidizing Agent | 100 | 0 |
| Single Cys Mutant + Oxidizing Agent | 45 | 55 |
| Double Cys Mutant (interface) + Oxidizing Agent | 20 | 80 |
Synthesis of this compound-Based Probes
A series of this compound-based cationic lipids (TCL) have been synthesized by attaching this compound to a cationic amine via a disulfide bond.[8] This approach can be adapted to synthesize photoactivatable and clickable this compound probes.
Synthetic Scheme Overview
Caption: Synthesis of a photoactivatable this compound probe.
A detailed synthetic protocol would involve the protection of the thiol group of this compound, followed by the introduction of a linker containing a photoactivatable moiety (e.g., a diazirine) and a terminal group for click chemistry, and subsequent deprotection.
Conclusion
This compound and its derivatives are invaluable tools for investigating the interactions of membrane proteins with their lipid environment. The protocols outlined in these application notes provide a framework for identifying cholesterol-binding proteins and for probing the oligomeric state of membrane proteins. The versatility of the thiol group allows for a range of chemical modifications, making this compound a highly adaptable probe for studying the complex world of membrane protein-lipid interactions. Future applications may include the development of fluorescent this compound probes for imaging studies and the use of this compound in high-throughput screening assays for compounds that modulate protein-cholesterol interactions.
References
- 1. Proteome-wide Mapping of Cholesterol-Interacting Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of membrane protein stability via thermodynamic coupling of folding to thiol–disulfide interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiocholesterol as a Tool for Lipid Raft Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lipid Rafts and the Analytical Challenge
Lipid rafts are dynamic, nanoscale microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. These platforms are crucial for various cellular processes, including signal transduction, protein trafficking, and membrane fluidity modulation. The study of lipid rafts is pivotal for understanding numerous physiological and pathological conditions, making them a significant target for drug development. However, their small size and dynamic nature present considerable challenges for their isolation and characterization. Traditional methods often rely on detergent resistance, which can introduce artifacts. Therefore, novel tools for the specific and gentle analysis of lipid raft composition and dynamics are highly sought after.
Thiocholesterol: A Versatile Analog for Lipid Raft Interrogation
This compound, a derivative of cholesterol where the hydroxyl group at the 3-beta position is replaced by a thiol group (-SH), presents a unique chemical handle for studying lipid rafts.[1][2] Its structural similarity to cholesterol allows it to be incorporated into cellular membranes and partition into lipid rafts. The presence of the nucleophilic thiol group, which is not present in naturally abundant membrane lipids, enables specific chemical ligation reactions. This "click" chemistry approach allows for the attachment of various tags for visualization, enrichment, and quantification of lipid raft components.[3][4][5]
This document provides detailed protocols and application notes for utilizing this compound as a tool for the analysis of lipid raft-associated proteins and their dynamics.
I. Quantitative Data Summary
While direct quantitative data for this compound's specific application in lipid raft analysis is emerging, we can extrapolate expected outcomes based on studies of lipid raft composition and the use of other cholesterol analogs. The following tables summarize the types of quantitative data that can be obtained using the protocols described herein.
Table 1: Expected Protein Enrichment using this compound-Based Pull-Down Assay
| Protein Category | Expected Fold Enrichment (this compound Pull-down vs. Control) | Key Functions in Lipid Rafts |
| Raft Marker Proteins | ||
| Flotillin-1 | High (>10-fold) | Scaffolding, signal transduction |
| Caveolin-1 | High (>10-fold) | Caveolae formation, signaling |
| Glycosylphosphatidylinositol (GPI)-anchored proteins | High (>10-fold) | Signaling, cell adhesion |
| Signaling Proteins | ||
| Src family kinases (e.g., Lck, Fyn) | Moderate to High (5 to 15-fold) | T-cell receptor signaling |
| G-protein coupled receptors (GPCRs) | Moderate (3 to 10-fold) | Signal transduction |
| Non-Raft Marker Proteins | ||
| Transferrin receptor | Low (<2-fold) | Endocytosis (clathrin-mediated) |
| Na+/K+-ATPase | Low (<2-fold) | Ion transport |
Table 2: Comparison of Lipid Raft Isolation and Analysis Techniques
| Technique | Principle | Advantages | Disadvantages |
| Detergent-Resistant Membrane (DRM) Isolation | Insolubility of lipid rafts in cold non-ionic detergents. | Well-established, relatively simple. | Potential for artifactual aggregation, may not represent native rafts. |
| Density Gradient Ultracentrifugation (Detergent-Free) | Low buoyant density of lipid rafts. | Avoids detergent-induced artifacts, preserves weaker interactions. | Technically demanding, potential for contamination from other low-density membranes. |
| This compound-Based Chemical Pull-Down | Covalent capture of this compound-containing microdomains. | High specificity, covalent capture of transient interactions, adaptable for various tags. | Requires cellular uptake and incorporation of this compound, potential for steric hindrance from tags. |
| Fluorescence Microscopy with this compound Probes | Direct visualization of this compound-enriched domains in live or fixed cells. | High spatial resolution, allows for dynamic studies in living cells. | Requires specific fluorescent probes, potential for phototoxicity and bleaching. |
II. Experimental Protocols
Here, we provide detailed methodologies for the proposed application of this compound in lipid raft analysis. These protocols are based on established chemical reactions and standard biochemical techniques.
Protocol 1: Cellular Labeling with this compound
Objective: To incorporate this compound into the plasma membrane of cultured cells.
Materials:
-
Cultured cells (e.g., Jurkat, HeLa, or cell line of interest)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
This compound (from a commercial supplier or synthesized[6])
-
Methyl-β-cyclodextrin (MβCD)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of this compound-MβCD Complex:
-
Prepare a stock solution of MβCD (e.g., 100 mM in water).
-
Prepare a stock solution of this compound (e.g., 10 mM in ethanol).
-
To create the complex, slowly add the this compound stock solution to the MβCD solution while vortexing to achieve a final desired concentration (e.g., 1 mM this compound in 10 mM MβCD). The MβCD helps to solubilize the hydrophobic this compound in the aqueous culture medium.
-
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere overnight (for adherent cells).
-
The following day, replace the culture medium with a serum-free medium containing the this compound-MβCD complex at a final concentration of 10-50 µM. The optimal concentration and incubation time should be determined empirically for each cell line.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, gently wash the cells three times with ice-cold PBS to remove excess this compound-MβCD complex.
-
The cells are now ready for downstream applications.
-
Protocol 2: this compound-Based Pull-Down of Lipid Raft-Associated Proteins
Objective: To isolate and identify proteins that reside in close proximity to this compound within lipid rafts.
Materials:
-
This compound-labeled cells (from Protocol 1)
-
Lysis buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% Nonidet P-40, with protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with 0.1% Nonidet P-40)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)[9]
Procedure:
-
Cell Lysis:
-
Lyse the this compound-labeled cells on ice for 30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the solubilized membrane proteins.
-
-
Incubation with Maleimide Beads:
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add elution buffer to the beads.
-
Boil the sample for 5-10 minutes to elute the captured proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie blue staining, or Western blotting for specific lipid raft marker proteins.
-
For proteomic identification of novel lipid raft-associated proteins, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry.[12][13]
-
Protocol 3: Fluorescent Labeling of Lipid Rafts using a this compound-Maleimide Reaction
Objective: To visualize this compound-enriched microdomains in the plasma membrane of cells using fluorescence microscopy.
Materials:
-
This compound-labeled cells (from Protocol 1) on glass coverslips
-
Maleimide-conjugated fluorescent dye (e.g., Maleimide-Alexa Fluor 488)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium
Procedure:
-
Labeling Reaction:
-
After labeling with this compound and washing, incubate the live cells with a maleimide-conjugated fluorescent dye (e.g., 1-10 µM in serum-free medium) for 15-30 minutes at 37°C. The optimal concentration and time should be determined empirically.
-
-
Washing:
-
Wash the cells three times with PBS to remove the unbound fluorescent dye.
-
-
Fixation (Optional):
-
For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using a suitable mounting medium.
-
Visualize the fluorescently labeled lipid rafts using a fluorescence microscope or a confocal microscope.[14]
-
III. Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. cube-biotech.com [cube-biotech.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. youtube.com [youtube.com]
Application Notes: Thiocholesterol in Cationic Lipid Synthesis for Gene Delivery
Introduction
The effective delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), remains a critical challenge in modern medicine. Cationic lipids are essential components of non-viral delivery vectors, capable of complexing with negatively charged nucleic acids to form lipid nanoparticles (LNPs). These LNPs protect the genetic payload from degradation and facilitate its entry into target cells. Cholesterol is a common component in these formulations, providing stability to the lipid bilayer. By modifying cholesterol with a thiol group to produce thiocholesterol, it becomes a versatile building block for creating advanced cationic lipids. Specifically, this compound allows for the incorporation of thioether or, more commonly, bioreducible disulfide linkages between the cholesterol anchor and a cationic headgroup.[1][2]
Cationic lipids derived from this compound are particularly advantageous due to their redox-sensitive nature.[3][4] The disulfide bond is stable in the extracellular environment but is rapidly cleaved in the reducing environment of the cytoplasm, which has a high concentration of glutathione (GSH).[4][5] This triggered cleavage destabilizes the LNP, leading to the efficient release of the nucleic acid payload into the cytoplasm, thereby enhancing therapeutic efficacy.[3][6]
Applications
This compound-based cationic lipids have been successfully designed and synthesized for the delivery of various nucleic acids.[1]
-
siRNA Delivery: Redox-sensitive LNPs formulated with this compound derivatives can efficiently encapsulate siRNA. Upon entering the cell, the disulfide bond is cleaved, releasing the siRNA to engage with the RNA-induced silencing complex (RISC) and mediate gene silencing. Studies have shown that this triggered release mechanism can lead to significantly higher gene knockdown compared to non-reducible analogues.
-
mRNA Delivery: The success of mRNA vaccines has highlighted the need for safe and effective delivery systems. This compound-based ionizable lipids are being developed to improve the delivery and translation of mRNA.[7][8] The intracellular release mechanism is crucial for allowing the mRNA to reach the ribosomes for protein translation.
-
DNA Delivery: Early research demonstrated that this compound-based cationic lipids could form stable complexes with plasmid DNA (pDNA), protecting it from nuclease degradation and mediating efficient transfection with low cytotoxicity.[1][9]
Quantitative Data Summary
The physicochemical properties of LNPs are critical for their biological function. Key parameters include particle size, polydispersity index (PDI), surface charge (zeta potential), and encapsulation efficiency. The tables below summarize representative data for LNPs formulated with this compound-based or other disulfide-containing cationic lipids.
Table 1: Physicochemical Properties of this compound/Disulfide-Based LNPs
| Cationic Lipid | Helper Lipids | Molar Ratio (Cationic:Helper:PEG) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| TCL-Cysteamine | DOPE | 50:50 | 150 ± 25 | < 0.2 | +45 ± 5 | > 90 | [1] |
| C4S18A (disulfide) | DSPC, Cholesterol | 50:10:38.5:1.5 | ~80-100 | < 0.2 | Not Reported | ~95 | [7] |
| DOGSDSO (disulfide) | DOPE | 50:50 | 120 ± 15 | < 0.2 | +50 ± 4 | > 95 | [3] |
| Generic Thio-lipid | DSPC, Cholesterol | 50:10:38.5:1.5 | 80 - 120 | < 0.15 | +5 to +15 | > 90 | [10] |
Table 2: In Vitro Gene Silencing Efficiency
| Cell Line | Target Gene | Cationic Lipid | Transfection Efficiency / Gene Knockdown | Cytotoxicity | Reference |
| HeLa-Luc | Luciferase | CEL/siRNA | Up to 98% knockdown | Low | [11] |
| Various | GAPDH | DLinKC2-DMA | >80% silencing in primary APCs | Low | [12] |
| SK-N-SH | Luciferase | DOGSDSO | ~7-fold greater than non-reducible analog | Low | [4] |
| HeLa, NIH3T3 | eGFP | Hchol-LNPs | High eGFP expression | Low | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound-Based Cationic Lipid (TCL)
This protocol is adapted from the synthesis of this compound-based lipids with a disulfide linker.[1][2] It involves a two-step reaction: activation of this compound followed by a disulfide exchange reaction with a cationic amine.
Materials:
-
This compound
-
2,2'-Dipyridyl disulfide (DPDS)
-
Cysteamine hydrochloride (or other amino thiols)
-
Triethylamine (TEA)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and DPDS (1.1 equivalents) in chloroform.
-
Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting activated this compound intermediate (Chol-S-S-Py) by silica gel column chromatography.
-
-
Synthesis of Cationic Lipid:
-
Dissolve the purified Chol-S-S-Py intermediate (1 equivalent) in chloroform.
-
In a separate flask, dissolve cysteamine hydrochloride (1.5 equivalents) in chloroform and add TEA (2 equivalents) to neutralize the salt and free the amine.
-
Add the cysteamine solution dropwise to the Chol-S-S-Py solution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water to remove excess TEA and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final this compound-cysteamine cationic lipid (TCL) product by silica gel column chromatography.
-
Confirm the structure using ¹H NMR and mass spectrometry.
-
Protocol 2: Formulation of LNP-siRNA Complexes
This protocol describes the preparation of LNPs using the lipid film hydration and extrusion method.
Materials:
-
This compound-based cationic lipid (TCL)
-
Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
PEGylated lipid (e.g., DSPE-PEG2000) (optional, for in vivo stability)
-
siRNA in RNase-free buffer
-
Chloroform
-
RNase-free water or buffer (e.g., 5% dextrose)
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the TCL and DOPE (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask. If using a PEGylated lipid, add it at 1-5 mol%.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an RNase-free aqueous solution containing the siRNA. The amount of siRNA solution is calculated based on the desired final lipid concentration and N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in the siRNA, typically between 2:1 and 8:1).
-
Gently vortex the flask to suspend the lipid film, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Incubate the MLV suspension at a temperature above the lipid transition temperature for 30-60 minutes.
-
Sonicate the suspension briefly (1-2 minutes) in a water bath sonicator to create smaller vesicles.
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Pass the liposome suspension through the extruder 11-21 times to produce unilamellar vesicles of a uniform size.
-
-
Characterization:
-
Measure the LNP size and PDI using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to confirm the surface charge.
-
Quantify the siRNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).
-
Protocol 3: In Vitro siRNA Transfection
This protocol outlines a general procedure for transfecting mammalian cells with the formulated LNP-siRNA complexes.
Materials:
-
Mammalian cells (e.g., HeLa cells expressing a reporter gene like Luciferase)
-
Cell culture medium (e.g., DMEM), with and without serum and antibiotics
-
Fetal Bovine Serum (FBS)
-
LNP-siRNA complexes
-
Multi-well cell culture plates (e.g., 24-well plate)
-
Phosphate-Buffered Saline (PBS)
-
Assay reagents for measuring gene knockdown (e.g., Luciferase assay kit, reagents for RT-qPCR or Western blot)
Procedure:
-
Cell Seeding (Day 0):
-
Seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 5 x 10⁴ cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Transfection (Day 1):
-
On the day of transfection, replace the old medium with fresh, serum-free or low-serum (2%) medium without antibiotics.
-
Prepare serial dilutions of the LNP-siRNA complexes in serum-free medium to achieve the desired final siRNA concentrations (e.g., 10-100 nM).
-
Add the diluted LNP-siRNA complexes to the cells. Gently rock the plate to ensure even distribution.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation period, add FBS-containing medium to each well to bring the final serum concentration to 10%, or replace the transfection medium entirely with fresh, complete growth medium.
-
-
Analysis of Gene Silencing (Day 2-3):
-
Incubate the cells for an additional 24-48 hours to allow for gene silencing to occur.
-
Lyse the cells and perform an appropriate assay to measure the expression of the target gene.
-
For a luciferase target, use a luciferase assay system to measure luminescence.
-
For other targets, perform RT-qPCR to measure mRNA levels or Western blotting to measure protein levels.
-
Include appropriate controls: untreated cells, cells treated with LNPs containing a non-targeting (scramble) siRNA, and cells treated with a positive control transfection reagent (e.g., Lipofectamine).
-
Calculate the percentage of gene knockdown relative to the control groups.
-
Visualizations
Caption: Workflow for the synthesis of a this compound-based cationic lipid.
Caption: Experimental workflow for LNP formulation and characterization.
Caption: Cellular uptake and payload release pathway for redox-sensitive LNPs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Introduction of a disulfide bond into a cationic lipid enhances transgene expression of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Cationic Lipid Composition on Gene Silencing Properties of Lipid Nanoparticle Formulations of siRNA in Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Illuminating a Key Lipid: Methods for Fluorescently Labeling Thiocholesterol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiocholesterol, a derivative of cholesterol where the hydroxyl group at the 3-position is replaced by a thiol group, is a valuable tool in biochemical and biophysical research. Its reactive sulfhydryl group provides a specific handle for chemical modification, including the attachment of fluorescent probes. Fluorescently labeled this compound enables researchers to visualize its distribution and dynamics within cellular membranes, study its interactions with proteins, and investigate its role in lipid rafts and signaling pathways. This document provides detailed protocols for two primary methods of fluorescently labeling this compound: thiol-reactive labeling with maleimide dyes and bioorthogonal labeling via click chemistry.
Method 1: Thiol-Reactive Labeling with Maleimide Dyes
This method leverages the high reactivity and specificity of the maleimide functional group towards thiols, forming a stable thioether bond. A wide variety of fluorescent dyes are commercially available in maleimide-activated forms, offering a broad spectrum of wavelengths for multiplexing experiments.[1][2][3]
Key Reagents and Their Properties:
| Fluorophore Class | Examples | Excitation (nm) | Emission (nm) | Key Features |
| Coumarin | AF 430 maleimide[1] | ~430 | ~540 | Green-yellow emission, good for multicolor imaging. |
| BODIPY | BDP 558/568 maleimide[2] | ~558 | ~568 | Bright, photostable, relatively insensitive to environment. |
| Cyanine | Cyanine5 maleimide[1] | ~649 | ~670 | Far-red emission, suitable for in vivo imaging due to reduced tissue autofluorescence. |
| Alexa Fluor | Alexa Fluor 647 maleimide[4] | ~650 | ~668 | Very bright and photostable, excellent for demanding imaging applications. |
| ATTO Dyes | ATTO 488 maleimide[3] | ~501 | ~523 | High photostability and quantum yield. |
| IRDye | IRDye 800CW Maleimide[5] | ~774 | ~789 | Near-infrared emission, ideal for deep-tissue in vivo imaging. |
Experimental Workflow: Maleimide Labeling
Caption: Workflow for labeling this compound with maleimide dyes.
Detailed Protocol: Maleimide Labeling of this compound
This protocol is a general guideline and may require optimization depending on the specific maleimide dye and experimental context.[5][6]
Materials:
-
This compound
-
Thiol-reactive fluorescent dye (maleimide-activated)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5)[3]
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
-
Mass spectrometer and UV-Vis spectrophotometer for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a 10-20 mM stock solution of the maleimide dye in anhydrous DMF or DMSO. This should be done immediately before use as maleimides can hydrolyze in the presence of water.[6]
-
-
Reaction Setup:
-
In a small, clean glass vial, add the desired amount of this compound solution.
-
Add the reaction buffer (e.g., PBS, pH 7.2-7.4) to achieve a final concentration suitable for your downstream application, ensuring the organic solvent percentage is low enough to maintain solubility but high enough to prevent dye precipitation. The reaction proceeds efficiently at a pH of 7.0-7.5.[3]
-
Add a 1.5 to 5-fold molar excess of the maleimide dye solution to the this compound solution. The optimal ratio should be determined empirically.
-
Flush the vial with nitrogen or argon gas to minimize oxidation of the thiol group, then cap it tightly.
-
-
Incubation:
-
Incubate the reaction mixture for 2 to 4 hours at room temperature, protected from light. The reaction can be monitored by TLC or HPLC to determine completion.
-
-
Purification:
-
Once the reaction is complete, purify the fluorescently labeled this compound from unreacted dye and this compound.
-
For small-scale reactions, silica gel column chromatography is often sufficient. The appropriate solvent system will depend on the polarity of the dye and the labeled product.
-
For higher purity, reverse-phase HPLC can be used.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product using mass spectrometry.
-
Determine the concentration and labeling efficiency using UV-Vis spectroscopy by measuring the absorbance of the fluorophore at its maximum absorption wavelength (Amax) and, if possible, a characteristic absorbance for the cholesterol backbone.
-
Store the purified, fluorescently labeled this compound in a suitable solvent (e.g., ethanol, DMSO) at -20°C, protected from light.
-
Method 2: Bioorthogonal Labeling via Click Chemistry
Click chemistry provides a highly specific and efficient method for labeling biomolecules in complex environments.[7][8] This approach requires a this compound molecule that has been pre-modified with either an alkyne or an azide group. This modified this compound can then be "clicked" to a fluorescent probe containing the complementary reactive group (azide or alkyne, respectively).[9][10]
Conceptual Signaling Pathway: Click Chemistry Labeling
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling.
Experimental Workflow: Click Chemistry Labeling
Caption: General workflow for click chemistry labeling of this compound.
Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the availability of an alkyne-modified this compound and an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified this compound
-
Azide-functionalized fluorescent dye (e.g., Cyanine5 Azide, Rhodamine-N3)[9]
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (or other reducing agent like THPTA)
-
Solvent system (e.g., t-butanol/water, DMSO/water)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified this compound in a suitable organic solvent (e.g., DMSO or t-butanol).
-
Dissolve the azide-functionalized fluorescent dye in the same solvent.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water and 500 mM sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vial, combine the alkyne-thiocholesterol and a slight molar excess (e.g., 1.2 equivalents) of the azide-dye.
-
Add the solvent (e.g., a 1:1 mixture of t-butanol and water) to achieve the desired final concentration.
-
Add the catalyst components. First, add the sodium ascorbate solution to a final concentration of 5 mM. Then, add the CuSO₄ solution to a final concentration of 1 mM. The order of addition is important to ensure the reduction of Cu(II) to the active Cu(I) species.[11]
-
-
Incubation:
-
Vortex the mixture gently and incubate at room temperature for 30 minutes to 2 hours. The reaction is often rapid and can be monitored by TLC or HPLC.
-
-
Purification and Characterization:
-
Purify the labeled product using column chromatography or HPLC to remove the copper catalyst, excess dye, and starting material.
-
Characterize the final product by mass spectrometry and UV-Vis spectroscopy.
-
Store the purified product at -20°C, protected from light.
-
Conclusion
The choice between thiol-reactive labeling and click chemistry depends on the specific requirements of the experiment. Maleimide labeling is straightforward and utilizes a wide array of commercially available dyes, making it an excellent choice for direct conjugation to this compound. Click chemistry offers exceptional specificity and is ideal for labeling in more complex biological samples, provided that the appropriately modified this compound is available. Both methods provide powerful tools for creating fluorescent this compound probes, enabling detailed investigations into the multifaceted roles of cholesterol in cellular biology and disease.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. atto-tec.com [atto-tec.com]
- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. licorbio.com [licorbio.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Thiocholesterol in Nanoparticle Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiocholesterol, a derivative of cholesterol featuring a reactive thiol group, has emerged as a critical component in the field of nanotechnology, particularly in the stabilization of nanoparticles for biomedical applications. Its unique amphiphilic structure, combining the membrane-anchoring properties of cholesterol with the strong metal-binding affinity of a thiol group, makes it an invaluable tool for enhancing the stability and functionality of various nanoparticle systems, including liposomes and gold nanoparticles. These stabilized nanoparticles are at the forefront of innovations in drug delivery, gene therapy, and diagnostic imaging.
This document provides detailed application notes and experimental protocols for the use of this compound in nanoparticle stabilization. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into the synthesis, characterization, and application of these advanced nanomaterials.
I. Applications of this compound in Nanoparticle Systems
The incorporation of this compound into nanoparticle formulations offers several distinct advantages:
-
Enhanced Stability: The thiol group forms a strong covalent bond with gold and other noble metal surfaces, creating a robust protective layer that prevents aggregation. In liposomes, the cholesterol moiety integrates into the lipid bilayer, increasing its rigidity and reducing leakage of encapsulated contents.
-
Biocompatibility: Cholesterol is a natural and abundant component of cell membranes, rendering this compound-modified nanoparticles highly biocompatible and reducing potential cytotoxicity.
-
Controlled Drug Release: In certain formulations, the disulfide bond linking this compound to a payload can be cleaved in the reducing environment of the cytoplasm, triggering the release of the therapeutic agent at the target site.[1]
-
Improved Cellular Uptake: The cholesterol component can facilitate interaction with cell membranes, potentially enhancing the cellular uptake of the nanoparticles.
These properties make this compound-stabilized nanoparticles promising candidates for a range of biomedical applications, including:
-
Drug Delivery: Encapsulating therapeutic agents within this compound-stabilized liposomes or tethering them to gold nanoparticles can improve drug solubility, prolong circulation time, and enable targeted delivery.
-
Gene Delivery: this compound-based cationic lipids can be formulated into liposomes to efficiently package and deliver nucleic acids (e.g., DNA, siRNA) into cells for gene therapy applications.[1]
-
Diagnostics and Imaging: Gold nanoparticles stabilized with this compound can be functionalized with targeting ligands and imaging agents for use in various diagnostic assays and in vivo imaging modalities.
II. Quantitative Data on Nanoparticle Stabilization
The following tables summarize key quantitative data from studies on this compound-containing nanoparticles, highlighting their physical characteristics and stability.
Table 1: Physicochemical Properties of this compound-Modified Nanoparticles
| Nanoparticle Type | Composition | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| This compound-based Cationic Liposomes | TCL:DOPE (1:1 molar ratio) | 150 ± 30 | +45 ± 5 | Not Applicable (Gene Delivery) | [1] |
| Gold Nanoparticles | Dodecanethiol-stabilized | 1.6 - 7.7 | Not Reported | Not Applicable | [2] |
Table 2: Stability and Drug Release from this compound-Containing Liposomes
| Liposome Composition | Drug | Drug Release Half-life (hr) | Stability Condition | Reference |
| HSPC:Chol:DSPE-PEG2000 | DB-67 | ~16 (without cholesterol) | In vitro | [1] |
| HSPC:Chol:DSPE-PEG2000 (40 mol% Chol) | DB-67 | Faster than without cholesterol | In vitro | [1] |
Note: Direct quantitative comparisons of nanoparticle stability with and without this compound are not extensively available in the reviewed literature. The data presented is based on characterization of this compound-containing formulations.
III. Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of this compound-stabilized nanoparticles.
Protocol 1: Synthesis of Thiol-Derivatized Gold Nanoparticles (Adaptable for this compound)
This protocol is a modified two-phase method that can be adapted for the synthesis of this compound-stabilized gold nanoparticles.
Materials:
-
Hydrogen tetrachloroaurate (HAuCl₄)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of Gold Solution: Prepare a solution of HAuCl₄ in deionized water.
-
Preparation of this compound Solution: Dissolve this compound in toluene.
-
Phase Transfer: Mix the aqueous gold solution with the organic this compound solution. The Au(III) ions will transfer to the organic phase.
-
Reduction: While stirring vigorously, add a freshly prepared aqueous solution of NaBH₄ to the biphasic mixture. The solution should rapidly turn dark.
-
Stabilization: Continue stirring for at least 3 hours to ensure complete reaction and stabilization of the gold nanoparticles with this compound.
-
Purification:
-
Separate the organic phase containing the nanoparticles.
-
Wash the organic phase multiple times with deionized water to remove excess reactants.
-
Precipitate the nanoparticles by adding ethanol.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Resuspend the nanoparticle pellet in the desired solvent (e.g., toluene, chloroform).
-
Characterization:
-
UV-Vis Spectroscopy: To confirm the formation of gold nanoparticles by observing the surface plasmon resonance peak (typically around 520 nm).
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.
Protocol 2: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating this compound for applications such as drug and gene delivery.
Materials:
-
Phospholipid (e.g., DOPC, DPPC)
-
This compound or a this compound-based cationic lipid (TCL)
-
Helper lipid (e.g., DOPE)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid, this compound/TCL, and any helper lipids in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the phase transition temperature (Tc) of the primary phospholipid.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipids and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated material or free lipids by size exclusion chromatography or dialysis.
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the mean diameter and size distribution of the liposomes.
-
Zeta Potential Measurement: To determine the surface charge of the liposomes, which is crucial for their interaction with cells.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology and lamellarity of the liposomes.
-
Encapsulation Efficiency: To quantify the amount of drug or nucleic acid encapsulated within the liposomes, typically determined by separating the encapsulated from the unencapsulated material and quantifying the amount in the liposomes.
IV. Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key experimental workflows and proposed mechanisms of action for this compound-stabilized nanoparticles.
Caption: Workflow for the synthesis of this compound-stabilized gold nanoparticles.
Caption: Experimental workflow for preparing this compound-containing liposomes.
Caption: Proposed mechanism for intracellular drug delivery using this compound-functionalized nanoparticles.
References
Application Notes and Protocols for the Experimental Use of Thiocholesterol in Gene Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiocholesterol-based cationic lipids in gene delivery. This document details the synthesis of these lipids, their formulation into nanoparticles, and protocols for in vitro gene transfection. Quantitative data from relevant studies are summarized to facilitate comparison and experimental design.
Introduction to this compound-Based Gene Delivery
This compound, a derivative of cholesterol containing a thiol group, serves as a crucial component in the design of reducible cationic lipids for non-viral gene delivery. The key feature of these lipids is the incorporation of a disulfide bond, which is stable in the extracellular environment but is cleaved in the reducing intracellular environment of the cytoplasm. This targeted cleavage triggers the release of the genetic payload (DNA or siRNA) from the delivery vehicle, enhancing transfection efficiency and reducing cytotoxicity.
This compound-based lipids are typically formulated with helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form liposomes. These cationic liposomes electrostatically interact with negatively charged nucleic acids to form lipoplexes, which can be efficiently taken up by cells.
Physicochemical Characterization of this compound-Based Nanoparticles
The physicochemical properties of this compound-based nanoparticles, such as particle size and zeta potential, are critical determinants of their transfection efficiency and cellular uptake. These parameters are influenced by factors such as the lipid composition, the ratio of cationic lipid to nucleic acid (N/P ratio), and the formulation method.
Table 1: Physicochemical Properties of this compound-Based Lipoplexes
| Cationic Lipid Formulation | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Ch-R5H5/DNA | 30 | 180 | +23 | [1] |
| TCL/DOPE/DNA | - | ~150 | - | [2] |
| DOTAP/Cholesterol | - | <200 | - | [3] |
Note: "Ch-R5H5" is a cholesterol-peptide conjugate, not purely this compound-based, but provides relevant comparative data. "TCL" refers to this compound-based cationic lipids.
In Vitro Transfection Efficiency
The efficiency of gene delivery using this compound-based systems has been evaluated in various cell lines. The inclusion of this compound and the reducible disulfide bond has been shown to significantly enhance transfection compared to non-reducible analogs.
Table 2: In Vitro Transfection Efficiency of this compound-Based Formulations
| Cationic Lipid Formulation | Cell Line | Transfection Efficiency Enhancement | Reference |
| TCL-based NLP with TAT peptide | - | 80-fold increase at low DNA concentrations | [2] |
| DC-Chol-DOPE with 40 mol% cholesterol | CHO | ~10-fold improvement | [4] |
| Chol-THEA vs. commercial liposomes | COS-7, Huh-7, MCF-7 | Better or similar potency | [5] |
Note: "TCL" refers to this compound-based cationic lipids. "NLP" stands for nanolipoparticle. "TAT peptide" is a cell-penetrating peptide. "DC-Chol" is a cholesterol derivative. "Chol-THEA" is a cholesterol-based cationic lipid.
Experimental Protocols
Synthesis of this compound-Based Cationic Lipids (TCLs)
This protocol describes a general method for synthesizing this compound-based cationic lipids containing a disulfide linkage.[6]
Materials:
-
This compound
-
2,2'-Dipyridyl disulfide
-
N,N-Dimethylaminoethyl thiol hydrochloride
-
Triethylamine
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Methyl iodide (MeI)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Activation of this compound: React this compound with 2,2'-dipyridyl disulfide in chloroform for 48 hours to activate the thiol group.
-
Disulfide Exchange: Treat the activated this compound with N,N-dimethylaminoethyl thiol hydrochloride in the presence of triethylamine in chloroform for 24 hours. This step forms the disulfide bond and introduces the amine headgroup.
-
Deprotection (if necessary): If protecting groups are used on the amine, deprotect using appropriate methods, such as methanolic HCl.
-
Quaternization (optional): To create a permanently cationic headgroup, the tertiary amine can be quaternized by reacting with methyl iodide in dichloromethane for 2 hours.
Formulation of this compound-Based Liposomes
This protocol outlines the preparation of cationic liposomes using the thin-film hydration method.[3]
Materials:
-
This compound-based cationic lipid (TCL)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
Sterile nuclease-free water or buffer (e.g., PBS)
Procedure:
-
Lipid Film Formation: Dissolve the TCL and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or sonicating. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion (optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
Preparation of this compound-Based Lipoplexes
This protocol describes the formation of lipoplexes by complexing cationic liposomes with plasmid DNA (pDNA) or siRNA.
Materials:
-
This compound-based liposome suspension
-
Plasmid DNA or siRNA solution in nuclease-free water or buffer
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilution: Dilute the required amount of liposome suspension in a sterile tube with serum-free medium. In a separate sterile tube, dilute the pDNA or siRNA with serum-free medium.
-
Complexation: Gently add the diluted nucleic acid solution to the diluted liposome suspension and mix by pipetting or gentle vortexing.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The N/P ratio (molar ratio of nitrogen in the cationic lipid to phosphate in the nucleic acid) should be optimized for the specific cell type and application.
In Vitro Transfection
This protocol provides a general procedure for transfecting mammalian cells in culture with this compound-based lipoplexes.
Materials:
-
Mammalian cells seeded in a multi-well plate
-
Prepared this compound-based lipoplexes
-
Complete cell culture medium (with serum)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and grow overnight to reach 70-90% confluency on the day of transfection.
-
Transfection: Remove the cell culture medium from the wells and wash the cells once with serum-free medium or PBS. Add the prepared lipoplex suspension to the cells.
-
Incubation: Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for 4-6 hours.
-
Medium Change: After the incubation period, remove the lipoplex-containing medium and replace it with fresh, complete culture medium (containing serum).
-
Gene Expression Analysis: Incubate the cells for an additional 24-72 hours, depending on the reporter gene or gene of interest, before analyzing gene expression or knockdown.
Visualizations of Mechanisms and Workflows
Workflow for this compound-Based Gene Delivery
The following diagram illustrates the key steps involved in using this compound-based lipids for gene delivery, from synthesis to transfection.
Caption: Experimental workflow for this compound-based gene delivery.
Cellular Uptake and Gene Release Pathway
This diagram illustrates the proposed mechanism of cellular uptake and intracellular release of genetic material from this compound-based lipoplexes.
Caption: Cellular uptake and intracellular trafficking of this compound lipoplexes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transfection efficiency boost of cholesterol-containing lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiocholesterol-Based Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of thiocholesterol-based assays in determining the activity of specific enzymes, particularly Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). These assays offer a non-radioactive, continuous spectrophotometric method for enzyme activity measurement, making them suitable for high-throughput screening and inhibitor profiling.
Introduction
This compound is a cholesterol analog where the hydroxyl group at the 3-β position is replaced by a thiol group. This modification allows for the development of chromogenic and fluorogenic assays for enzymes that utilize cholesterol as a substrate. A prominent application of this compound is in the measurement of Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) activity. ACAT is a key intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters, a crucial process in cellular cholesterol homeostasis.[1][2] Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis and Alzheimer's disease, making it an attractive target for drug development.[2][3]
There are two known isoforms of this enzyme, ACAT1 and ACAT2 (or SOAT1 and SOAT2), which have distinct tissue distributions and physiological roles.[1][2] ACAT1 is ubiquitously expressed and is involved in intracellular cholesterol storage, while ACAT2 is primarily found in the intestine and liver and plays a role in dietary cholesterol absorption and lipoprotein assembly.[1] The this compound-based assay can be adapted to measure the activity of both isoforms and to screen for isoform-specific inhibitors.
Principle of the Assay
The this compound-based assay for ACAT activity is a coupled enzymatic reaction. In the first step, ACAT catalyzes the transfer of an acyl group from a fatty acyl-CoA donor (e.g., oleoyl-CoA) to the thiol group of this compound. This reaction produces a thioester and releases Coenzyme A (CoA), which contains a free sulfhydryl group.
The liberated CoA is then detected in a second reaction using a thiol-reactive chromogenic or fluorogenic reagent. The most common chromogenic reagent used for this purpose is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the sulfhydryl group of CoA to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a maximum absorbance at 412 nm.[4][5][6] The rate of TNB formation is directly proportional to the rate of CoA release, and thus to the ACAT enzyme activity.
Alternatively, fluorescence-based methods can be employed to monitor the release of CoA.[7]
Key Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for ACAT1 and ACAT2 with respect to their substrates (this compound and acyl-CoA).
-
High-Throughput Screening (HTS): Screening of large compound libraries to identify potential inhibitors of ACAT1 and/or ACAT2.
-
Inhibitor Characterization: Determination of the potency (e.g., IC50 values) and selectivity of inhibitory compounds against ACAT isoforms.[7][8][9][10]
-
Structure-Activity Relationship (SAR) Studies: Evaluating the effects of chemical modifications on the inhibitory activity of a series of compounds.
-
Cell-Based Assays: Adaptation of the assay principle for measuring ACAT activity in cell lysates or microsomal fractions.
Data Presentation
The following tables summarize quantitative data obtained from this compound-based or similar CoA-release assays for ACAT inhibitors.
Table 1: IC50 Values of Inhibitors for Human ACAT1 and ACAT2 [7]
| Compound | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity (ACAT1/ACAT2) |
| Nevanimibe | 0.23 | 0.71 | 0.32 |
| Pyripyropene A (PPPA) | 179 | 25 | 7.16 |
Table 2: IC50 Values of Selective ACAT Inhibitors [8]
| Compound ID | ACAT1 IC50 (fold lower than ACAT2) |
| 1A | 66 |
| 1B | 187 |
| 1C | >100 |
| 1D | >100 |
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Purified recombinant human ACAT1 or ACAT2, or microsomal fractions from cells or tissues expressing the enzyme.
-
Substrates:
-
This compound
-
Oleoyl-CoA (or other fatty acyl-CoA)
-
-
Detection Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Detergent (optional, for purified/microsomal enzymes): CHAPS or Triton X-100.
-
Microplate: 96-well, clear, flat-bottom plate.
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 412 nm.
-
Positive Control Inhibitor: A known ACAT inhibitor (e.g., Sandoz 58-035, avasimibe).
Preparation of Reagents
-
ACAT Enzyme Stock Solution: Prepare a stock solution of the purified enzyme or microsomal fraction in a suitable buffer. The optimal concentration should be determined empirically through enzyme titration experiments.
-
This compound Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) and then dilute to the final working concentration in the assay buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition. A typical starting concentration for the assay is 50 µM.
-
Oleoyl-CoA Stock Solution: Prepare a stock solution of oleoyl-CoA in water or a suitable buffer. A typical starting concentration for the assay is 20 µM.
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer. Store protected from light.[4]
-
Assay Buffer: 0.1 M Potassium Phosphate, pH 7.4, with 1 mM EDTA.
Experimental Procedure for ACAT Activity Assay
-
Prepare Reaction Mixture: In a 96-well microplate, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
This compound (to a final concentration of 50 µM)
-
DTNB (to a final concentration of 0.2 mM)
-
Test compound (or vehicle for control wells) at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Add the ACAT enzyme preparation to each well to start the reaction. The final volume in each well should be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the increase in absorbance at 412 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA412/min).
-
To determine the specific activity of the enzyme, use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation (moles/min).[4][6]
-
For inhibitor studies, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway and Assay Principle
Caption: Principle of the this compound-based ACAT assay.
Experimental Workflow
Caption: Experimental workflow for the this compound-based ACAT assay.
Logical Relationship of ACAT Isoforms
Caption: Characteristics and roles of ACAT1 and ACAT2 isoforms.
References
- 1. ACAT2 and human hepatic cholesterol metabolism: identification of important gender-related differences in normolipidemic, non-obese Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol O-acyltransferase (SOAT/ACAT) activity is required to form cholesterol crystals in hepatocyte lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. broadpharm.com [broadpharm.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of IC50 values for ACAT inhibitors from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tracking Thiocholesterol in Live Cells: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiocholesterol, a thiol-containing analog of cholesterol, is a critical tool in biomedical research, particularly for its role in the formulation of drug and gene delivery systems. Understanding its subcellular localization and trafficking is paramount for optimizing the efficacy and safety of these delivery vehicles. However, direct methods for tracking this compound in live cells are not yet well-established. This guide provides a comprehensive overview of the current state of sterol tracking and presents a practical, protocol-based approach for the synthesis and application of a fluorescently-labeled or clickable this compound probe for live-cell imaging. The methodologies are adapted from established techniques for tracking cholesterol, providing a robust framework for researchers to investigate the dynamic behavior of this compound within the cellular environment.
Introduction to this compound and its Significance
Cholesterol is an essential component of mammalian cell membranes, influencing membrane fluidity, organization, and signaling. This compound, where the hydroxyl group at the C3 position of cholesterol is replaced by a thiol group, offers a unique chemical handle for various biochemical applications. Its primary use has been in the formation of liposomes and other nanoparticle-based delivery systems. The thiol group can be utilized for conjugation to targeting ligands or for creating reducible delivery systems that release their cargo in the reducing environment of the cytoplasm. To fully harness the potential of this compound-based technologies, it is crucial to understand their fate within the cell.
Current Landscape of Sterol Tracking in Live Cells
Directly visualizing cholesterol and its analogs in live cells is challenging due to their inherent lack of fluorescence. Current strategies predominantly rely on two main approaches:
-
Intrinsically Fluorescent Sterol Analogs: These molecules, such as dehydroergosterol (DHE) and cholestatrienol (CTL), contain modifications to the sterol ring structure that confer weak intrinsic fluorescence. While they closely mimic the biophysical properties of cholesterol, their low quantum yield and excitation in the UV range present challenges for live-cell imaging.
-
Extrinsically Labeled Cholesterol Analogs: These involve attaching a fluorophore to the cholesterol molecule. Common examples include BODIPY-cholesterol and NBD-cholesterol. While offering superior brightness and photostability, the bulky fluorophore can alter the molecule's trafficking and membrane partitioning behavior.
-
"Clickable" Cholesterol Analogs: A more recent and versatile approach involves the metabolic incorporation of cholesterol analogs containing a bioorthogonal functional group (e.g., an alkyne or azide). This allows for subsequent labeling with a fluorescent probe via a "click" reaction, offering temporal and spatial control over the labeling process.
Currently, there are no commercially available, ready-to-use fluorescent or clickable this compound probes for live-cell imaging. Therefore, researchers must synthesize these probes. The following sections provide a proposed workflow and detailed protocols for this purpose.
Proposed Strategy for Tracking this compound
The most effective strategy for tracking this compound in live cells is to synthesize a this compound analog that is either fluorescent or "clickable". This involves modifying this compound with a suitable fluorophore or a bioorthogonal handle.
Synthesis of a Fluorescent this compound Probe
A fluorescent this compound probe can be synthesized by reacting this compound with a thiol-reactive fluorescent dye. A common strategy involves using a maleimide-functionalized fluorophore.
Caption: Synthesis of a fluorescent this compound probe.
Synthesis of a "Clickable" this compound Probe
For a clickable approach, this compound can be modified with a molecule containing a bioorthogonal functional group, such as an alkyne. This alkyne-modified this compound can then be introduced to cells and subsequently labeled with an azide-containing fluorophore.
Caption: Workflow for tracking this compound using a clickable probe.
Experimental Protocols
The following protocols provide a general framework. Optimization for specific cell types and experimental conditions is recommended.
Protocol for Live-Cell Imaging with a Fluorescent this compound Probe
Materials:
-
Fluorescent this compound probe (synthesized)
-
Mammalian cells (e.g., HeLa, CHO) cultured on glass-bottom dishes
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of the fluorescent this compound probe in a suitable solvent (e.g., DMSO or ethanol).
-
Labeling:
-
Dilute the fluorescent this compound probe stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the labeling medium containing the fluorescent probe to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells three times with pre-warmed complete culture medium (containing FBS) to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore.
-
For time-lapse imaging, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
-
Protocol for "Click" Labeling of this compound in Live Cells
Materials:
-
Clickable (alkyne-modified) this compound probe (synthesized)
-
Azide-functionalized fluorophore (commercially available)
-
Copper (II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Mammalian cells cultured on glass-bottom dishes
-
Cell culture medium
-
FBS
-
PBS
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 4.1.
-
Probe Incorporation:
-
Prepare a stock solution of the clickable this compound probe.
-
Dilute the stock solution in complete culture medium to a final concentration of 10-50 µM.
-
Incubate the cells with the probe-containing medium for 4-24 hours to allow for incorporation into cellular membranes.
-
-
Washing: Wash the cells twice with PBS.
-
Fixation (Optional, for endpoint assays):
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
-
Prepare the click reaction cocktail. For a 1 mL final volume, mix:
-
10 µL of 100 mM CuSO4
-
20 µL of 500 mM sodium ascorbate (freshly prepared)
-
10 µL of 100 mM THPTA
-
1-5 µL of 1 mM azide-fluorophore stock
-
Adjust the final volume to 1 mL with PBS.
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips or image the dishes directly using a confocal microscope.
Quantitative Data for Cholesterol Analog Probes
The following table summarizes key properties of commonly used fluorescent cholesterol analogs, which can serve as a benchmark for a newly synthesized this compound probe.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield | Key Advantages | Key Disadvantages |
| DHE | ~325 | ~373 | Low | Closely mimics cholesterol's properties | Low brightness, UV excitation |
| CTL | ~324 | ~373 | Low | Structurally very similar to cholesterol | Low brightness, UV excitation |
| BODIPY-Cholesterol | ~500 | ~510 | High | Bright and photostable | Bulky fluorophore can alter behavior |
| NBD-Cholesterol | ~465 | ~535 | Moderate | Environment-sensitive fluorescence | Can be mistargeted in cells |
Visualization of Cholesterol Trafficking Pathway
The following diagram illustrates the general intracellular trafficking pathways of cholesterol, which a this compound probe would be expected to follow.
Caption: Intracellular cholesterol trafficking pathways.
Conclusion and Future Perspectives
While direct tracking of this compound in live cells remains an area for development, the strategies and protocols outlined in this guide provide a clear and feasible path forward. By synthesizing fluorescent or clickable this compound probes, researchers can adapt well-established live-cell imaging techniques to elucidate the subcellular dynamics of this important molecule. Future work should focus on the development and characterization of novel this compound probes with improved photophysical properties and minimal perturbation to the native behavior of the molecule. Such tools will be invaluable for advancing our understanding of this compound-based delivery systems and their interactions with cellular machinery.
Troubleshooting & Optimization
Technical Support Center: Synthesizing Stable Thiocholesterol Derivatives
Welcome to the technical support center for the synthesis of stable thiocholesterol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound derivatives.
| Issue | Potential Causes | Troubleshooting Steps |
| Low to No Product Yield | 1. Oxidation of Thiol: The primary cause of low yield is often the oxidation of the thiol group to form a disulfide-linked cholesterol dimer, especially in the presence of air. 2. Incomplete Reaction: Steric hindrance from the bulky cholesterol backbone can slow down the reaction. Reagents may be of poor quality or insufficient quantity. 3. Poor Leaving Group (in SN2 reactions): If starting from a cholesterol derivative (e.g., cholesteryl tosylate), the leaving group may not be sufficiently reactive. 4. Product Loss During Workup/Purification: this compound can be sensitive to purification conditions, and significant loss can occur during extraction or chromatography. | 1. Inert Atmosphere: Conduct all reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Use deoxygenated solvents. 2. pH Control: Maintain a slightly acidic pH during workup to keep the thiol protonated and less susceptible to oxidation. 3. Reagent Check: Use fresh, high-purity reagents. For Mitsunobu reactions, ensure the azodicarboxylate (e.g., DEAD, DIAD) is active. 4. Reaction Time & Temperature: Increase the reaction time or temperature cautiously, monitoring for side product formation by TLC. For sterically hindered alcohols like cholesterol, longer reaction times are often necessary. 5. Alternative Methods: If SN2 displacement is failing, consider the Mitsunobu reaction, which is often more effective for sterically hindered secondary alcohols. |
| Presence of Disulfide Impurity | 1. Exposure to Air: Handling the reaction mixture or purified product in the presence of oxygen. 2. Basic Conditions: Basic conditions deprotonate the thiol, forming a thiolate which is more readily oxidized. | 1. Degas Solvents: Thoroughly degas all solvents before use by sparging with nitrogen or argon. 2. Acidic Wash: During the aqueous workup, use a dilute, non-oxidizing acid wash (e.g., dilute HCl) to ensure the thiol remains protonated. 3. Reducing Agents: If disulfide formation is a major issue, a mild reducing agent can be used during workup, but this may complicate purification. |
| Difficult Purification (e.g., by Column Chromatography) | 1. Co-elution with Byproducts: In Mitsunobu reactions, triphenylphosphine oxide can be difficult to separate from the product. 2. Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes promote side reactions or degradation of sensitive compounds. 3. Streaking/Tailing on TLC/Column: The polar thiol group can interact strongly with the silica gel, leading to poor separation. | 1. Byproduct Removal: For Mitsunobu byproducts, precipitation of triphenylphosphine oxide from a nonpolar solvent (e.g., ether/hexanes) before chromatography can be effective. 2. Deactivating Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to neutralize acidic sites. 3. Alternative Solvents: Explore different solvent systems for chromatography. Sometimes, a less polar solvent system with a longer column can improve separation. 4. Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder can improve band sharpness and separation.[1] |
| Characterization Issues (e.g., Ambiguous NMR Spectra) | 1. Overlapping Signals: Impurities or residual solvents can obscure key signals in ¹H and ¹³C NMR. 2. Difficulty Distinguishing Thiol from Disulfide: The proton and carbon signals near the sulfur atom can be subtle. | 1. ¹H NMR: The thiol proton (-SH) often appears as a broad singlet and its chemical shift can vary. The protons on the carbon adjacent to the sulfur in the disulfide will be shifted downfield compared to the thiol. 2. ¹³C NMR: The Cβ chemical shift is particularly sensitive to the oxidation state of the sulfur. Disulfide bond formation causes a significant downfield shift of the Cβ signal.[2][3] 3. High Purity Sample: Ensure the sample is as pure as possible and free from residual solvents before detailed NMR analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when synthesizing this compound derivatives?
A1: The most significant challenge is the high susceptibility of the thiol group to oxidation, which leads to the formation of the corresponding disulfide.[4] This side reaction reduces the yield of the desired this compound derivative. To mitigate this, it is crucial to work under an inert atmosphere (nitrogen or argon) and use deoxygenated solvents throughout the synthesis and purification process.
Q2: Which synthetic route is best for preparing this compound from cholesterol?
A2: There are two primary, effective routes:
-
Via a Cholesterol Tosylate Intermediate: This is a two-step process where cholesterol is first converted to a tosylate (a good leaving group), followed by nucleophilic substitution with a thiol source like potassium thioacetate. The resulting thioacetate is then hydrolyzed to yield this compound. This method is robust and avoids the often problematic reagents of the Mitsunobu reaction.
-
Mitsunobu Reaction: This one-pot reaction directly converts cholesterol to a thioester (using thioacetic acid) or other sulfur-containing derivatives. It is known for proceeding with inversion of stereochemistry.[5][6][7] However, it can be challenging with sterically hindered alcohols like cholesterol and requires careful purification to remove byproducts like triphenylphosphine oxide.
The choice depends on reagent availability, scale, and tolerance for specific reaction conditions and byproducts.
Q3: How can I effectively remove triphenylphosphine oxide after a Mitsunobu reaction?
A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Mitsunobu reaction. Strategies for its removal include:
-
Crystallization/Precipitation: It can sometimes be precipitated from the crude reaction mixture by dissolving it in a minimal amount of a polar solvent and adding a large volume of a nonpolar solvent (e.g., diethyl ether or hexanes).
-
Column Chromatography: While it can co-elute with products of similar polarity, careful selection of the eluent system can improve separation.
-
Using Polymer-Supported Reagents: Employing polymer-supported triphenylphosphine allows for the easy removal of the phosphine oxide byproduct by simple filtration.[3][8]
Q4: How should I store this compound and its derivatives to ensure stability?
A4: To prevent oxidation and degradation, this compound derivatives should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen).[9] It is recommended to store them at low temperatures (e.g., -20°C) and protected from light. If stored in solution, use a deoxygenated organic solvent and store at low temperatures.
Q5: Are there any protecting groups suitable for the thiol group in multi-step syntheses?
A5: Yes, if the thiol group needs to be masked during subsequent reaction steps, several protecting groups can be employed. A common strategy is to use a thioester, such as a thioacetate, which is stable under many reaction conditions and can be readily cleaved by hydrolysis to reveal the free thiol.
Data Presentation
Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Via Tosylate Intermediate | Cholesterol | 1. p-Toluenesulfonyl chloride, Pyridine 2. Potassium thioacetate 3. Base (e.g., NaOH or LiAlH₄) for hydrolysis | ~70-85% (overall) | Reliable, avoids Mitsunobu reagents, easier purification. | Two-step process. |
| Mitsunobu Reaction | Cholesterol | Thioacetic acid, DEAD (or DIAD), Triphenylphosphine | ~40-75% | One-pot reaction, proceeds with stereochemical inversion. | Difficult purification from byproducts (triphenylphosphine oxide), sensitive to steric hindrance.[7][10] |
Yields are representative and can vary based on reaction scale, purity of reagents, and optimization of conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cholesteryl Tosylate and Thioacetate Intermediate
Step 1: Synthesis of Cholesteryl Tosylate
-
Dissolve cholesterol (1 equivalent) in a minimal amount of pyridine (or a mixture of pyridine and chloroform) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetone/water) to yield cholesteryl tosylate as a white solid.
Step 2: Synthesis of Cholesteryl Thioacetate
-
Dissolve the cholesteryl tosylate (1 equivalent) in a suitable solvent such as acetone or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add potassium thioacetate (1.5-2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude cholesteryl thioacetate, which can be purified by column chromatography if necessary.
Step 3: Hydrolysis to this compound
-
Dissolve the crude cholesteryl thioacetate (1 equivalent) in a deoxygenated solvent mixture (e.g., THF/methanol) under a nitrogen atmosphere.
-
Cool the solution to 0°C and add a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in deoxygenated water.
-
Stir the reaction at room temperature for 2-4 hours until the thioester is completely hydrolyzed (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~7.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with deoxygenated water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Purify further by column chromatography if needed, using a deoxygenated eluent.
Protocol 2: Synthesis of this compound via Mitsunobu Reaction
-
To a solution of cholesterol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous, deoxygenated THF in a flame-dried, nitrogen-flushed flask, add thioacetic acid (1.2 equivalents).[5]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.[11][12]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Once the cholesterol is consumed, concentrate the reaction mixture under reduced pressure.
-
The resulting residue contains the cholesteryl thioacetate product along with triphenylphosphine oxide and the hydrazine byproduct. The crude thioacetate can be purified by column chromatography.
-
Follow Step 3 of Protocol 1 for the hydrolysis of the purified cholesteryl thioacetate to obtain this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
Caption: Role of this compound derivatives in drug delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 10. Synthesis of Some Phenylpropanoid Monoglycerides via the Mitsunobu Protocol [mdpi.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Improving the solubility of thiocholesterol for cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using thiocholesterol in cell culture experiments, with a primary focus on overcoming its solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in cell culture media?
A1: this compound is a derivative of cholesterol where the hydroxyl group at the 3-beta position is replaced by a thiol group. Like cholesterol, it is a lipophilic and hydrophobic molecule. Cell culture media are aqueous-based, making it challenging to dissolve hydrophobic compounds like this compound directly, often leading to precipitation and inconsistent experimental results.
Q2: What are the recommended organic solvents for preparing a this compound stock solution?
A2: Due to its hydrophobic nature, a concentrated stock solution of this compound should first be prepared in an organic solvent. Based on the solubility of the structurally similar molecule, cholesterol, the following solvents are recommended:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
Chloroform [1]
-
Dichloromethane (slight solubility)[1]
-
Methanol (slight solubility)[1]
Q3: What is the maximum concentration of organic solvent that is safe for my cells?
A3: The final concentration of the organic solvent in the cell culture medium should be minimized to avoid cytotoxicity. A general guideline is to keep the final concentration of:
-
DMSO at or below 0.5%
-
Ethanol at or below 0.1%[2]
It is crucial to perform a solvent control experiment to ensure the concentration of the chosen solvent does not impact cell viability or other experimental outcomes.[2]
Q4: My this compound precipitates out of solution when I dilute the stock in my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting strategies:
-
Pre-warm the media: Warm the cell culture medium to 37°C before adding the this compound stock solution to improve solubility.
-
Slow, dropwise addition with mixing: Add the stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Use a carrier molecule: Complexing this compound with a carrier can significantly enhance its solubility and stability in aqueous solutions. Common carriers include:
-
Cyclodextrins (e.g., methyl-β-cyclodextrin): These molecules have a hydrophobic core that can encapsulate this compound, while their hydrophilic exterior allows them to dissolve in aqueous solutions.[3][4][5]
-
Detergents (e.g., Triton X-100): These can be used to create micelles that carry this compound in the culture medium.[6]
-
-
Sonication: Brief sonication of the final solution can help to break down small precipitates and create a more uniform suspension. Use a bath sonicator for short intervals to avoid overheating the sample.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Potential Cause | Suggested Solution |
| Immediate precipitation upon adding stock solution to media | - Poor solubility of this compound in the aqueous medium.- Stock solution concentration is too high.- Media is at a lower temperature. | - Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the stock solution dropwise while gently vortexing or swirling the medium.- Prepare a lower concentration stock solution.- Utilize a carrier molecule like methyl-β-cyclodextrin or Triton X-100.[3][4][5][6] |
| Precipitate forms over time in the incubator | - Temperature fluctuations affecting solubility.- Interaction with media components (salts, proteins).- pH shift in the medium due to the CO2 environment. | - Ensure the incubator maintains a stable temperature.- Test the stability of the this compound solution in your specific cell culture medium over the duration of your experiment.- Consider using a serum-free medium if interactions with serum proteins are suspected. |
| Cloudiness or film on the culture surface | - Fine particulate precipitation.- Microbial contamination. | - Examine a sample of the medium under a microscope to differentiate between chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques. |
| Inconsistent experimental results | - Inaccurate concentration due to precipitation.- Degradation of this compound stock solution. | - Visually inspect for precipitation before each use.- Prepare fresh stock solutions regularly. Stock solutions of cholesterol in DMSO or ethanol can be stored at -20°C for up to 2 months.[7] Aliquoting the stock solution can minimize freeze-thaw cycles. |
Quantitative Data Summary
The following tables provide solubility data for cholesterol, which can be used as an estimate for this compound due to their structural similarities.
Table 1: Solubility of Cholesterol in Common Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | 10-14 mg/mL | [7][8][9] |
| DMSO | ~0.03 mg/mL (solubility can be increased with warming) | [8] |
| Chloroform, Ethyl Acetate, Methylene Chloride | >10 mg/mL | [9] |
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Maximum Final Concentration | Reference |
| DMSO | ≤ 0.5% | |
| Ethanol | ≤ 0.1% | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using Ethanol
Materials:
-
This compound powder
-
200-proof (100%) Ethanol, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube.
-
Add the required volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL). A stock solution of cholesterol at 10 mg/mL in ethanol is commonly used.[7][10]
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C. These are typically stable for up to 2 months.[7]
Protocol 2: Preparation of this compound-Methyl-β-Cyclodextrin Complex
Materials:
-
This compound
-
Methyl-β-cyclodextrin (MβCD)
-
Sterile water or PBS
-
Vortex mixer
-
Sonicator (optional)
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of MβCD in sterile water or PBS. The concentration will depend on the desired this compound loading.
-
Add this compound powder to the MβCD solution. The molar ratio of MβCD to this compound can be varied to optimize complexation. A ratio of 2:1 (MβCD:cholesterol) has been shown to increase solubility.[5]
-
Stir the mixture vigorously at room temperature or with gentle heating for several hours to overnight to allow for complex formation.
-
The resulting solution should be clear. If any undissolved this compound remains, it can be removed by filtration through a 0.22 µm filter.
-
The this compound-MβCD complex solution can then be sterile-filtered and added to the cell culture medium.
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: this compound's role in signaling pathways.
References
- 1. 巯基胆固醇 | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol | Estrogen/progestogen Receptor agonist | Mechanism | Concentration [selleckchem.com]
- 9. echelon-inc.com [echelon-inc.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiocholesterol Concentration in Membrane Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of thiocholesterol in membrane assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from cholesterol?
This compound is an analog of cholesterol where the hydroxyl group at the C3 position is replaced by a thiol group. This modification allows for specific chemical reactions, such as the formation of disulfide bonds, which can be leveraged in various assays. While structurally similar to cholesterol, the thiol group introduces a reactive moiety that can influence its incorporation into membranes and its interaction with other molecules.
Q2: What are the primary applications of this compound in membrane assays?
This compound is utilized in a variety of membrane assays, including:
-
Membrane protein studies: To investigate protein-lipid interactions, particularly for proteins that may interact with cholesterol.
-
Drug delivery research: In the formulation of liposomes and other lipid-based nanoparticles for targeted drug delivery, where the thiol group can be used for conjugation.
-
Membrane fluidity and organization studies: As a probe to understand the impact of sterols on membrane biophysical properties.
Q3: What is a good starting concentration for this compound in a membrane assay?
A general starting point for incorporating this compound into model membranes is a molar ratio similar to that of cholesterol in biological membranes, typically ranging from 10 mol% to 40 mol% relative to the total lipid concentration. However, the optimal concentration is highly dependent on the specific assay, the lipid composition of the membrane, and the experimental goals. It is crucial to perform a concentration-response experiment to determine the ideal this compound concentration for your specific application.
Q4: How does this compound affect membrane fluidity?
Similar to cholesterol, this compound is expected to modulate membrane fluidity. In general, cholesterol decreases the fluidity of membranes in the liquid-disordered phase and increases the fluidity of membranes in the gel phase.[1][2] The effect of this compound is anticipated to be comparable, but the subtle difference in the headgroup (thiol vs. hydroxyl) may lead to minor variations in its ordering effect on neighboring lipid acyl chains.
Q5: Can the thiol group of this compound interfere with my assay?
Yes, the reactive thiol group can potentially interfere with certain assays. It can form disulfide bonds with other thiol-containing molecules, including proteins or assay reagents.[3][4] This can be a desirable feature in some experimental designs but an unwanted side effect in others. It is essential to consider the redox environment of your assay and the presence of other reactive species.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Incorporation of this compound into Membranes
Possible Causes:
-
Suboptimal lipid-thiocholesterol ratio: The concentration of this compound may be too high, leading to phase separation or aggregation.
-
Improper liposome preparation technique: The method used for liposome formation may not be efficient for incorporating this compound.
-
Solvent incompatibility: The solvent used to dissolve this compound and other lipids may not be optimal.
Solutions:
-
Optimize the this compound concentration: Perform a titration experiment, starting with a low molar ratio (e.g., 5 mol%) and gradually increasing it. Monitor membrane integrity and homogeneity.
-
Refine liposome preparation protocol:
-
Solvent selection: Ensure this compound and other lipids are fully dissolved in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) before creating the lipid film.
Issue 2: Unwanted Disulfide Bond Formation
Possible Causes:
-
Oxidizing conditions: The assay buffer or experimental conditions may promote the oxidation of the thiol group, leading to the formation of disulfide-linked this compound dimers or adducts with other molecules.[7][8]
-
Presence of reactive thiols: Other components in the assay, such as proteins with exposed cysteine residues, may react with this compound.
Solutions:
-
Control the redox environment:
-
Include a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), in your buffers to maintain the thiol group in its reduced state.[4] Note that the choice of reducing agent should be compatible with your overall assay.
-
Degas buffers to remove dissolved oxygen, which can contribute to oxidation.
-
-
Block reactive thiols: If the interaction with other thiols is undesirable, consider using a thiol-blocking agent, such as N-ethylmaleimide (NEM), on your protein of interest before introducing the this compound-containing membranes.[9]
Issue 3: Interference with Fluorescence-Based Assays
Possible Causes:
-
Quenching or enhancement of fluorescent probes: this compound, or its derivatives, may interact with fluorescent dyes, leading to altered fluorescence signals.
-
Light scattering: High concentrations of liposomes can cause light scattering, which may interfere with fluorescence readings.
Solutions:
-
Run control experiments:
-
Measure the fluorescence of your probe in the presence and absence of this compound-containing liposomes (without your analyte of interest) to check for direct interference.
-
Perform control experiments with liposomes lacking this compound to isolate its specific effect.
-
-
Choose appropriate fluorescent probes: Select probes that are less susceptible to environmental changes or that have emission wavelengths that are not affected by this compound.[10][11][12][13][14]
-
Optimize liposome concentration: Use the lowest concentration of liposomes that still provides a robust signal to minimize light scattering.
Quantitative Data Summary
Table 1: Effect of Cholesterol Concentration on Membrane Fluidity
| Lipid Composition | Cholesterol Concentration (mol%) | Diffusion Coefficient (μm²/s) | Method |
| DOPC | 0 | 1.30 ± 0.15 | FRAP |
| DOPC | 10 | ~1.0 | FRAP |
| DOPC | 20 | ~0.6 | FRAP |
| DOPC | 30 | 0.28 ± 0.13 | FRAP |
| DPPC | 0 | ~0 | FRAP |
| DPPC | 10 | ~0.2 | FRAP |
| DPPC | 20 | ~0.4 | FRAP |
| DPPC | 30 | 0.45 ± 0.18 | FRAP |
Data extrapolated from studies on cholesterol.[15][16] this compound is expected to have a similar, though not identical, effect. DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; FRAP: Fluorescence Recovery After Photobleaching.
Table 2: Recommended Starting this compound:Lipid Ratios for Different Assays
| Assay Type | Recommended Starting Molar Ratio (this compound:Total Lipid) | Key Considerations |
| Membrane Protein Binding/Activity | 10-30 mol% | The optimal ratio will depend on the specific protein and whether it has a cholesterol binding domain. |
| Liposome-based Drug Delivery | 20-40 mol% | Higher concentrations can increase liposome stability but may also affect drug release kinetics.[17] |
| Membrane Fluidity Studies | 5-50 mol% | A wide range should be tested to observe the full effect on membrane biophysical properties. |
| GPCR Signaling Assays | 10-40 mol% | The cholesterol content of the membrane can influence GPCR dimerization and signaling.[18][19][20][21] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Mixture Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., DOPC) and this compound in chloroform or a 2:1 chloroform:methanol mixture.
-
The total lipid concentration should be between 10-20 mg/mL.
-
-
Film Formation:
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.
-
For small volumes (<1 mL), the solvent can be evaporated under a gentle stream of nitrogen.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask. The temperature of the buffer should be above the highest phase transition temperature of the lipids in the mixture.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipids and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Perform at least 11 passes through the membrane to ensure a homogenous population of vesicles.[5]
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, consider storing under an inert gas like argon to prevent oxidation of the thiol group.
-
Protocol 2: Assessing Potential Disulfide Bond Formation
-
Sample Preparation:
-
Prepare two sets of your this compound-containing membrane samples.
-
-
Reduction and Alkylation Control:
-
To one set of samples (the control), add a reducing agent like DTT to a final concentration of 5-10 mM to reduce any existing disulfide bonds.
-
Follow this by adding a thiol-alkylating agent like N-ethylmaleimide (NEM) to block all free thiols and prevent further disulfide bond formation.[9]
-
-
Non-reducing Conditions:
-
The second set of samples will be run under non-reducing conditions.
-
-
Analysis by SDS-PAGE:
-
Run both sets of samples on a non-reducing SDS-PAGE gel.
-
If disulfide-linked dimers or oligomers of a protein of interest are formed due to interaction with this compound, you will observe higher molecular weight bands in the non-reduced sample lane compared to the reduced and alkylated control lane.
-
Visualizations
Caption: Workflow for preparing and using this compound liposomes.
Caption: Logic for troubleshooting unwanted disulfide bond formation.
References
- 1. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LabXchange [labxchange.org]
- 3. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native Disulfide Bond Formation in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of cholesterol and ergosterol on membrane dynamics using different fluorescent reporter probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of cholesterol trafficking with fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New fluorescent cholesterol analogs as membrane probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Heterocyclic sterol probes for live monitoring of sterol trafficking and lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Cholesterol Concentration and Osmolarity on the Fluidity and Membrane Tension of Free-standing Black Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. liposomes.ca [liposomes.ca]
- 18. Optimization of a peptide ligand for the adhesion GPCR ADGRG2 provides a potent tool to explore receptor biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of a peptide ligand for the adhesion GPCR ADGRG2 provides a potent tool to explore receptor biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thiocholesterol Aggregation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiocholesterol. Our aim is to offer practical solutions to common challenges encountered during experiments, particularly concerning the aggregation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound aggregating in my aqueous buffer?
This compound, much like cholesterol, is a highly hydrophobic molecule with very low solubility in water. In aqueous environments, these molecules tend to minimize their contact with water by clumping together, a process known as aggregation. This self-association is driven by the hydrophobic effect, where it is energetically more favorable for the nonpolar this compound molecules to interact with each other rather than with polar water molecules.
Q2: What is the critical micelle concentration (CMC) of this compound?
Q3: How can I prevent this compound aggregation?
Several strategies can be employed to prevent or minimize the aggregation of this compound in aqueous solutions:
-
Use of Co-solvents: Initially dissolving this compound in a water-miscible organic solvent, such as ethanol, before adding it to the aqueous buffer can help.[2] However, the final concentration of the organic solvent should be carefully considered to avoid any adverse effects on your experimental system.
-
Incorporation of Detergents: Non-ionic detergents are effective in solubilizing hydrophobic molecules like this compound.[3] These detergents form micelles that can encapsulate the this compound, preventing it from aggregating.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their solubility in aqueous solutions. Methyl-β-cyclodextrin is commonly used for this purpose.
-
Liposome Formulation: Incorporating this compound into liposomes is a common method to ensure its stability and delivery in aqueous environments.[4]
Q4: What is the recommended way to store this compound?
This compound should be stored as a solid in a tightly sealed container at -20°C. If you need to store it in solution, it is best to dissolve it in an organic solvent like chloroform or ethanol and store it at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid storing aqueous solutions of this compound for extended periods, as this can lead to aggregation and degradation.
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding this compound stock solution to aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High local concentration | 1. Vigorously vortex or stir the aqueous buffer while slowly adding the this compound stock solution dropwise. 2. Prepare a more dilute stock solution of this compound in the organic solvent. | The this compound disperses more evenly, preventing immediate precipitation. |
| Organic solvent incompatibility | 1. Ensure the final concentration of the organic solvent in the aqueous buffer is low (typically <1-5%). 2. Consider using a different water-miscible organic solvent for the stock solution (e.g., ethanol, methanol, or isopropanol). | The solution remains clear, indicating that the solvent is not causing the this compound to crash out of solution. |
| Buffer conditions | 1. Evaluate the pH of your buffer. While specific data for this compound is limited, the stability of similar molecules can be pH-dependent.[5][6] 2. Test different buffer systems (e.g., phosphate, Tris, HEPES) to see if one provides better stability. | The this compound remains in solution, suggesting that the initial buffer conditions were not optimal. |
Issue 2: Solution becomes cloudy or shows visible aggregates over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration above CMC | 1. Reduce the working concentration of this compound. 2. Incorporate a solubilizing agent such as a non-ionic detergent or cyclodextrin (see protocols below). | The solution remains clear for a longer duration, indicating that the concentration is now below the aggregation threshold or that the solubilizing agent is effective. |
| Temperature effects | 1. Perform experiments at a consistent and controlled temperature. 2. If possible, conduct experiments at a lower temperature to decrease the rate of aggregation. | The rate of aggregation is slowed, allowing for a longer experimental window with a stable solution. |
| Instability in the buffer | 1. Prepare fresh this compound solutions for each experiment. 2. If using a detergent, ensure its concentration remains above its CMC throughout the experiment. | Consistent and reproducible results are obtained, suggesting that the previous issues were due to the degradation or instability of the solution over time. |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Non-Ionic Detergent
This protocol provides a general guideline for solubilizing this compound using a non-ionic detergent like Triton X-100.
Materials:
-
This compound
-
Chloroform or ethanol
-
Non-ionic detergent (e.g., Triton X-100, octyl glucoside)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Glass vials
-
Nitrogen or argon gas
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a this compound Stock Solution:
-
Weigh out the desired amount of this compound in a glass vial.
-
Dissolve the this compound in a minimal amount of chloroform or ethanol to create a concentrated stock solution.
-
-
Prepare a Detergent Stock Solution:
-
Prepare a stock solution of the non-ionic detergent in your aqueous buffer at a concentration well above its CMC (e.g., 10% w/v Triton X-100).
-
-
Form a Thin Film of this compound (Optional but Recommended):
-
In a clean glass vial, add the desired amount of the this compound stock solution.
-
Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin, uniform film on the bottom of the vial.
-
Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Solubilization:
-
Add the desired volume of the aqueous buffer containing the non-ionic detergent to the vial with the this compound film (or directly to the dried this compound powder). The final detergent concentration should be above its CMC. A detergent-to-lipid molar ratio of 2:1 or higher is often effective for solubilization.[7]
-
Vortex the mixture vigorously for several minutes.
-
Sonicate the vial in a water bath sonicator at a temperature above the phase transition temperature of this compound (if known, otherwise room temperature is a good starting point) until the solution becomes clear. This may take 15-30 minutes.
-
-
Final Preparation:
-
The resulting solution should be a clear, micellar solution of this compound.
-
This solution can then be diluted as needed for your experiments, ensuring that the detergent concentration in the final dilution remains above its CMC.
-
Protocol 2: Quantitative Analysis of this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a powerful technique to measure the size distribution of particles in a solution and can be used to monitor the formation of this compound aggregates.[8][9]
Materials:
-
This compound solution (prepared as described above or by other methods)
-
DLS instrument
-
Low-volume disposable cuvettes
-
0.22 µm syringe filter
Procedure:
-
Sample Preparation:
-
Prepare your this compound solution in the desired aqueous buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is crucial to remove any large dust particles that could interfere with the measurement.
-
Ensure the final sample volume is sufficient for the DLS instrument.
-
-
Instrument Setup:
-
Set the measurement parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.
-
Allow the sample to equilibrate to the set temperature within the instrument.
-
-
Data Acquisition:
-
Perform the DLS measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles in the solution.
-
The software will then use this information to calculate the particle size distribution.
-
-
Data Analysis:
-
Analyze the resulting size distribution plot. A monomodal peak at a small hydrodynamic radius would indicate a solution of individual this compound molecules or small micelles.
-
The presence of larger peaks or a multimodal distribution would indicate the formation of aggregates.
-
The polydispersity index (PDI) is a measure of the broadness of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of aggregates or a heterogeneous sample.
-
Data Presentation
Table 1: Solubility of Cholesterol in Various Organic Solvents at 37°C
| Solvent | Solubility ( g/100 mL) |
| Methanol | 1.1 |
| Ethanol | 2.5 |
| n-Propanol | 3.2 |
| n-Butanol | 4.0 |
| n-Pentanol | 4.5 |
| n-Hexanol | 4.8 |
| n-Heptanol | 4.9 |
| n-Octanol | 4.7 |
| n-Nonanol | 4.4 |
| n-Decanol | 4.2 |
| n-Undecanol | 3.9 |
| n-Dodecanol | 3.6 |
Note: While this data is for cholesterol, it provides a useful reference for selecting an appropriate organic solvent for preparing this compound stock solutions.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: General workflow for solubilizing this compound.
References
- 1. Self-association of Cholesterol in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. google.com [google.com]
- 4. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 5. Mechanism of pH effect on oleic acid and cholesterol absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cholesterol solubility in mixed micellar solutions of ionic and non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
Technical Support Center: Overcoming Artifacts in Thiocholesterol Fluorescence Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during thiocholesterol fluorescence microscopy experiments.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific problems that may arise during your experiments.
Problem 1: High Background or Non-Specific Staining
High background fluorescence can obscure the specific signal from your this compound probe, leading to poor image quality and inaccurate quantification.
| Potential Cause | Recommended Solution |
| Excess unbound fluorescent maleimide | - Thorough Washing: After labeling, wash cells 3-4 times with a suitable buffer (e.g., PBS) to remove unbound dye.[1] - Optimize Dye Concentration: Perform a titration to determine the lowest concentration of the fluorescent maleimide that provides adequate signal without excessive background.[1] |
| Hydrophobic interactions of the dye | - Use of Surfactants: Introduce a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in the washing buffer to help remove non-specifically bound dye. |
| Reaction with intracellular thiols | - Use Membrane-Impermeant Dyes: Select fluorescent maleimides that have lower cell permeability if you are targeting plasma membrane cholesterol. - Shorten Incubation Time: Minimize the incubation time with the fluorescent maleimide to reduce the chance of internalization and reaction with cytoplasmic thiols like glutathione. |
| Autofluorescence | - Use Red-Shifted Dyes: Cellular autofluorescence is often stronger in the blue and green channels. Using red or far-red emitting fluorescent maleimides can improve the signal-to-noise ratio.[2] - Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to separate the specific probe signal from the autofluorescence background. - Include Unstained Controls: Always image an unstained control sample to assess the level of autofluorescence.[2] |
| Contaminated Reagents or Media | - Use Phenol Red-Free Medium: Phenol red in cell culture medium is fluorescent and can contribute to background. Use phenol red-free medium for imaging. - Filter Solutions: Ensure all buffers and solutions are freshly prepared and filtered to remove particulate matter that can cause fluorescent artifacts. |
Problem 2: Low or No Fluorescence Signal
A weak or absent signal can be due to a variety of factors, from inefficient labeling to issues with the imaging setup.
| Potential Cause | Recommended Solution |
| Inefficient Thiol-Maleimide Reaction | - Check pH of Labeling Buffer: The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[3] Ensure your labeling buffer is within this range. - This compound Incorporation: Ensure that the this compound has been adequately incorporated into the cell membranes. Optimize incubation time and concentration of this compound. - Maleimide Instability: Maleimides can hydrolyze in aqueous solutions. Prepare fresh solutions of the fluorescent maleimide immediately before use.[3] |
| Photobleaching | - Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time that still provides a detectable signal.[4] - Use Antifade Reagents: Mount samples in an antifade mounting medium for fixed-cell imaging. For live-cell imaging, consider specialized live-cell antifade reagents.[2] - Choose Photostable Dyes: Select fluorescent maleimides known for their high photostability. |
| Incorrect Microscope Filter Sets | - Match Filters to Dye Spectra: Ensure that the excitation and emission filters on the microscope are appropriate for the specific fluorescent dye you are using. |
| Low Abundance of Accessible Thiols | - Optimize this compound Loading: Increase the concentration or incubation time of this compound to potentially increase the number of available thiol groups on the cell surface. Be mindful of potential cytotoxicity at high concentrations. |
Problem 3: Phototoxicity and Cell Health Issues (Live-Cell Imaging)
In live-cell imaging, it is crucial to maintain cell viability and normal physiological processes.
| Potential Cause | Recommended Solution |
| Excessive Light Exposure | - Reduce Excitation Energy: Use the lowest possible laser power and exposure times. - Time-Lapse Imaging Strategy: Increase the interval between image acquisitions in time-lapse experiments to allow cells to recover. - Use Highly Sensitive Detectors: Employing sensitive cameras (e.g., EMCCD or sCMOS) allows for the use of lower excitation light levels. |
| Cytotoxicity of this compound or Dye | - Perform Toxicity Assays: Determine the optimal, non-toxic concentrations of this compound and the fluorescent maleimide through cell viability assays (e.g., MTT or trypan blue exclusion). - Minimize Incubation Times: Use the shortest possible incubation times for both this compound and the fluorescent dye that still yield a good signal. |
| Suboptimal Imaging Environment | - Use an Environmental Chamber: Maintain physiological conditions (37°C, 5% CO2, and humidity) on the microscope stage using an environmental chamber.[4] - Use Appropriate Imaging Media: Use a CO2-independent imaging medium or a buffered saline solution supplemented with glucose and other essential nutrients for short-term imaging. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for labeling?
The optimal concentration of this compound can vary depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment, starting with a low concentration (e.g., 1 µM) and increasing it, while monitoring for any signs of cytotoxicity. The goal is to achieve sufficient incorporation for a strong fluorescence signal without altering cell membrane properties or viability.
Q2: How can I be sure that the fluorescent signal is from this compound in the plasma membrane and not from reactions with intracellular thiols?
To specifically label the plasma membrane, you can:
-
Perform labeling at low temperatures (4°C): This will inhibit endocytosis and reduce the uptake of the fluorescent maleimide.
-
Use membrane-impermeant dyes: Select fluorescent maleimides that are less likely to cross the cell membrane.
-
Keep incubation times short: A brief incubation with the fluorescent maleimide (e.g., 5-15 minutes) will favor the labeling of the more accessible thiols on the cell surface.
Q3: My fluorescent signal appears punctate or in patches. Is this an artifact?
The distribution of cholesterol in the plasma membrane is not always uniform. Cholesterol is known to enrich in microdomains, often referred to as lipid rafts. A punctate or patchy distribution of the this compound signal could reflect the underlying organization of the membrane. However, it is also possible that high concentrations of this compound or the labeling process itself could induce artificial clustering. To investigate this, you can:
-
Compare the distribution at different this compound concentrations.
-
Observe the dynamics of the fluorescent patches in live cells; physiological domains are often dynamic.
-
Co-stain with known markers of lipid rafts (e.g., cholera toxin subunit B for GM1 gangliosides).
Q4: Can I perform quantitative analysis with this compound fluorescence microscopy?
Yes, but it requires careful control and consideration of potential artifacts. For accurate quantitative analysis:
-
Correct for background fluorescence: Always subtract the background signal measured from a region without cells or from an unstained control.
-
Account for photobleaching: If comparing intensities over time or between different samples, ensure that all images are acquired under identical illumination conditions. For time-lapse studies, you may need to generate a photobleaching curve to correct for signal decay.
-
Ensure linear detector response: Operate the camera within its linear range to ensure that the measured intensity is proportional to the fluorophore concentration.
Q5: Are there alternatives to the thiol-maleimide reaction for labeling this compound?
While the thiol-maleimide reaction is common, other thiol-reactive chemistries exist, such as iodoacetamides. Another advanced approach is to use cholesterol analogs with a "clickable" functional group, like an alkyne.[5][6] These can be incorporated into cells and then labeled with a fluorescent azide via a bioorthogonal click chemistry reaction, which is highly specific and can be performed in living systems.[5]
Experimental Protocols
Protocol: Fluorescent Labeling of Plasma Membrane this compound in Cultured Cells
This protocol provides a general guideline for labeling this compound incorporated into the plasma membrane of cultured mammalian cells using a fluorescent maleimide.
Materials:
-
This compound
-
Fluorescent maleimide dye (e.g., a bright, photostable dye)
-
Anhydrous DMSO
-
Cultured mammalian cells grown on glass-bottom dishes or coverslips
-
Serum-free cell culture medium (phenol red-free)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Antifade mounting medium (for fixed-cell imaging)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to an appropriate confluency (typically 60-80%).
-
Allow cells to adhere and grow overnight under standard culture conditions.
-
-
This compound Incorporation:
-
Prepare a stock solution of this compound in ethanol or DMSO.
-
Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM).
-
Wash the cells once with warm serum-free medium.
-
Incubate the cells with the this compound-containing medium for 1-2 hours at 37°C.
-
-
Preparation of Fluorescent Maleimide Solution:
-
Allow the vial of fluorescent maleimide to warm to room temperature.
-
Prepare a 10 mM stock solution of the maleimide in anhydrous DMSO.[7] This solution should be prepared fresh.
-
-
Fluorescent Labeling:
-
Wash the cells twice with warm PBS (pH 7.4) to remove excess this compound.
-
Dilute the fluorescent maleimide stock solution in PBS (pH 7.4) to a final concentration of 5-20 µM.
-
Incubate the cells with the fluorescent maleimide solution for 10-15 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three to four times with PBS to remove unbound fluorescent maleimide.
-
For live-cell imaging: Add phenol red-free imaging medium and proceed to microscopy.
-
For fixed-cell imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
-
Microscopy:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorescent dye.
-
Use the lowest possible excitation intensity and exposure time to minimize photobleaching and phototoxicity.
-
Mandatory Visualizations
Logical Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background fluorescence.
Experimental Workflow for this compound Labeling
Caption: Step-by-step experimental workflow for cell labeling.
Cholesterol Trafficking and Signaling Pathway
Caption: Overview of key cholesterol trafficking pathways in a cell.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. journals.asm.org [journals.asm.org]
- 3. benchchem.com [benchchem.com]
- 4. Cholesterol Trafficking: An Emerging Therapeutic Target for Angiogenesis and Cancer [mdpi.com]
- 5. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biotium.com [biotium.com]
Technical Support Center: Thiocholesterol Stability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of thiocholesterol in long-term experiments. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges in their work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound is a derivative of cholesterol where the hydroxyl group at the 3-beta position is replaced by a thiol (sulfhydryl) group. This modification is useful for applications like forming disulfide bonds for drug delivery systems, studying membrane dynamics, and biological cross-linking. The primary concern with its stability arises from the high reactivity of the thiol group, which is susceptible to oxidation. This can lead to the formation of dimers (dithis compound) and other oxidized species, altering its physicochemical properties and potentially impacting experimental outcomes.
Q2: What are the primary degradation pathways for this compound?
A: The main degradation pathway for this compound is the oxidation of its thiol group. This can occur via several mechanisms:
-
Dimerization: Two this compound molecules can oxidize to form a disulfide-bonded dimer. This is a common reaction for thiols, especially in the presence of oxygen or metal ions.
-
Oxidation to Sulfenic, Sulfinic, and Sulfonic Acids: Further oxidation of the thiol group can lead to the formation of these more highly oxidized sulfur species.
-
Ring and Side-Chain Oxidation: Similar to cholesterol, the steroid ring structure and the aliphatic side chain of this compound can undergo oxidation, especially when exposed to heat, light, or reactive oxygen species.[1][2]
Q3: What are the ideal storage conditions for this compound to ensure long-term stability?
A: To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store as a dry powder at 2-8°C. For longer-term storage, -20°C is recommended.[3] The container should be tightly sealed to protect from moisture and oxygen.
-
In Solution: If stored in an organic solvent, use a glass vial with a Teflon-lined cap, purge the headspace with an inert gas (like argon or nitrogen), and store at -20°C.[3][4] Avoid storing in plastic containers as plasticizers can leach into the solvent.[3][4] Aqueous suspensions are not recommended for long-term storage due to the risk of hydrolysis.[3]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A: The stability of the thiol group is pH-dependent. At basic pH, the thiol group is more likely to be deprotonated to the thiolate anion (S-), which is more susceptible to oxidation.[5] Therefore, for short-term experiments in aqueous buffers, it is advisable to maintain a neutral or slightly acidic pH to enhance stability. Studies on other thiol-containing molecules have shown that degradation rates increase in neutral to alkaline solutions.[6]
Q5: Can I use this compound in cell culture media for long-term experiments?
A: Caution is advised when using this compound in cell culture media for extended periods. Cell culture media are complex, oxygen-rich aqueous environments that can promote the oxidation of the thiol group.[7][8] The formation of disulfide-linked dimers or mixed disulfides with cysteine residues in media components can occur.[9] It is recommended to prepare fresh this compound-containing media for each experiment or to conduct stability studies in the specific medium to determine its degradation rate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in drug release studies from liposomes. | Degradation of this compound within the liposome formulation, leading to changes in membrane permeability and stability.[10][11][12] | Prepare fresh liposome formulations before each experiment. Store liposomes at 4°C and use them within a short timeframe. Conduct stability tests on your liposome formulation to determine the shelf-life. Consider incorporating antioxidants in the formulation. |
| Precipitation or aggregation of this compound-containing nanoparticles or liposomes. | Formation of intermolecular disulfide bonds leading to cross-linking and aggregation of particles.[5][13] | Optimize the formulation by adjusting the concentration of this compound. Work at a lower pH if the experimental conditions allow, to reduce the rate of disulfide bond formation.[14] Include stabilizing excipients in the formulation. |
| Altered signaling in lipid raft-dependent pathways. | Oxidation of this compound can change its interaction with other lipids and proteins in lipid rafts, disrupting their structure and function.[15][16][17][18][19] | Ensure the this compound used is of high purity and has been stored correctly. Prepare samples immediately before the experiment. Consider running a control with cholesterol to differentiate the effects of the sterol structure from those of the thiol group. |
| Loss of biological activity of a this compound-conjugated molecule. | The thiol group may have oxidized, preventing the intended disulfide exchange reaction or altering the conformation of the conjugate. | Verify the integrity of the this compound conjugate using analytical techniques like mass spectrometry before use. Store the conjugate under inert gas at low temperatures. |
Quantitative Data Summary
Table 1: Factors Influencing Cholesterol Stability (as a proxy for this compound)
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | Increased temperature (e.g., >150°C) | Significantly increases the rate of oxidation.[20] | [20] |
| pH | pH below 5.8 | Increases the formation of oxidation products.[20] | [20] |
| Presence of Unsaturated Fatty Acids | Co-formulation with linoleic and oleic acids | Can increase oxidation at lower temperatures (e.g., 100°C).[20] | [20] |
| Light Exposure | Exposure to UV light | Can promote the formation of oxidation products.[1][21] | [1][21] |
Table 2: Recommended Handling and Storage of this compound
| Form | Storage Temperature | Atmosphere | Container | Notes | Reference |
| Powder | 2-8°C (short-term), ≤ -16°C (long-term) | Normal | Tightly sealed glass vial | Allow to warm to room temperature before opening to prevent condensation. | [3] |
| Organic Solution | -20°C ± 4°C | Inert gas (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Do not use plastic containers or pipet tips. | [3][4] |
| Aqueous Suspension | Not Recommended for Storage | N/A | N/A | Prone to hydrolysis and oxidation. Prepare fresh for immediate use. | [3] |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given formulation over time. It is based on established principles of stability-indicating analytical methods.[9][22]
1. Objective: To quantify the degradation of this compound in a specific formulation under defined storage conditions (e.g., temperature, pH, light exposure) over a set period.
2. Materials:
-
This compound standard of known purity
-
Your this compound-containing formulation (e.g., liposomes, nanoparticles)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
Calibrated stability chambers
3. Method Development and Validation (Abbreviated):
-
Forced Degradation Study: Subject a solution of this compound to acidic, basic, oxidative, and photolytic stress to generate degradation products. This helps to ensure the analytical method can separate the intact this compound from its degradants.
-
Method Specificity: Demonstrate that the peak for this compound is well-resolved from the peaks of its degradation products and any other components in the formulation.
-
Linearity, Accuracy, and Precision: Establish these parameters for the quantification of this compound according to ICH guidelines.[22]
4. Stability Study Procedure:
-
Prepare multiple, identical samples of your this compound formulation.
-
Place the samples in a stability chamber under the desired storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH for accelerated testing).[23][24]
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a sample from the chamber.
-
Prepare the sample for HPLC analysis. This may involve extraction of this compound from the formulation.
-
Analyze the sample by HPLC to determine the concentration of remaining this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the degradation rate constant and the shelf-life of the formulation under the tested conditions.
Visualizations
Caption: Probable oxidative degradation pathway of this compound.
Caption: General experimental workflow for stability testing.
Caption: Simplified lipid raft signaling pathway.
References
- 1. jfda-online.com [jfda-online.com]
- 2. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying Changes in the Cellular Thiol-Disulfide Status during Differentiation of B Cells into Antibody-Secreting Plasma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Cholesterol depletion disrupts lipid rafts and modulates the activity of multiple signaling pathways in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. [PDF] Role of cholesterol in the formation and nature of lipid rafts in planar and spherical model membranes. | Semantic Scholar [semanticscholar.org]
- 18. Real-Time Analysis of the Effects of Cholesterol on Lipid Raft Behavior Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Stability of Lipid Rafts-Like Micro-Domains Is Dependent on the Available Amount of Cholesterol [file.scirp.org]
- 20. Monitoring the formation of cholesterol oxidation products in model systems using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. database.ich.org [database.ich.org]
- 22. Best practices for storing and shipping cryopreserved cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ICH Stability Testing [intertek.com]
Technical Support Center: Refining Protocols for Thiocholesterol Insertion into Membranes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiocholesterol insertion into membranes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its behavior in membranes differ from cholesterol?
This compound is an analog of cholesterol where the hydroxyl group at the C3 position is replaced by a thiol group. This substitution can alter its interaction with surrounding lipids. While both cholesterol and this compound can thermally stabilize fluid dipalmitoylphosphatidylcholine (DPPC) bilayers, this compound has been found to be less miscible in sterol-rich domains.[1][2] The thiol group of this compound also increases hydrogen bonding with the carbonyl groups of DPPC.[1][2]
Q2: What are the main challenges when incorporating this compound into lipid membranes?
The primary challenges associated with incorporating this compound into lipid membranes include:
-
Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-bonded this compound dimers or other oxidized species. This can alter the molecule's properties and its interaction with the membrane.
-
Aggregation: this compound, like other hydrophobic molecules, can aggregate in aqueous solutions if not properly handled, making it difficult to achieve uniform incorporation into liposomes.
-
Quantification: Accurately quantifying the amount of this compound successfully inserted into the membrane requires specific assays that can distinguish it from free or aggregated forms.
Q3: Can I use standard liposome preparation methods for this compound?
Yes, standard methods like thin-film hydration can be adapted for preparing this compound-containing liposomes.[3][4][5][6] However, special precautions should be taken to minimize oxidation of the thiol group. This includes using deoxygenated buffers and potentially working in an inert atmosphere.
Q4: How can I prevent the oxidation of this compound during my experiments?
To prevent oxidation of the thiol group, consider the following precautions:
-
Use deoxygenated buffers and solvents.
-
Work under an inert atmosphere (e.g., nitrogen or argon) when handling this compound solutions and during liposome preparation.
-
Store this compound and this compound-containing liposomes at low temperatures and protected from light.
-
Consider adding a small amount of a reducing agent, such as dithiothreitol (DTT), to your buffers, but be mindful of its potential interference with downstream applications.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound incorporation efficiency | 1. Aggregation of this compound in the initial solution.2. Suboptimal lipid composition.3. Inefficient hydration of the lipid film. | 1. Ensure complete dissolution of this compound in the organic solvent with the other lipids. Sonication may help.2. Optimize the molar ratio of this compound to phospholipids. A common starting point for cholesterol is a 70:30 phospholipid:cholesterol ratio.[2]3. Hydrate the lipid film above the phase transition temperature (Tm) of the lipids and ensure vigorous agitation.[3][4] |
| High polydispersity of liposomes | 1. Incomplete hydration of the lipid film.2. Inadequate sizing method. | 1. Increase hydration time and agitation.2. Use extrusion through polycarbonate membranes with a defined pore size to obtain unilamellar vesicles of a specific size.[5][6] |
| Evidence of this compound oxidation (e.g., disulfide-linked dimers) | 1. Exposure to oxygen during preparation or storage.2. Presence of oxidizing agents in buffers or reagents. | 1. Prepare liposomes using deoxygenated buffers and under an inert atmosphere.2. Ensure all reagents are free of oxidizing contaminants. |
| Inconsistent results between batches | 1. Variability in the quality of this compound.2. Inconsistent experimental conditions. | 1. Use high-purity this compound and store it properly.2. Standardize all steps of the protocol, including solvent evaporation, hydration time, and extrusion. |
| Difficulty in quantifying incorporated this compound | 1. Interference from other components in the assay.2. Incomplete separation of unincorporated this compound. | 1. Use a specific thiol-quantification assay like the Ellman's reagent (DTNB) assay.[7][8][9][10][11]2. Purify the liposomes from free this compound using methods like size exclusion chromatography or dialysis. |
Data Summary
The following table summarizes a comparison of the effects of cholesterol and this compound on the properties of dipalmitoylphosphatidylcholine (DPPC) bilayer membranes.
| Property | Cholesterol (Chol) | This compound (tChol) | Reference |
| Thermal Stabilization of Fluid DPPC Bilayers | Stabilizes | Stabilizes | [1][2] |
| Miscibility in Sterol-Rich Domains | Higher | Lower | [1][2] |
| Effect on DPPC Carbonyl H-bonding | Comparable to Cholesterol Sulfate | Increases | [1][2] |
| Solubility in Gel-State DPPC Bilayers (Low Temp) | Fully Soluble | Not Fully Soluble | [1][2] |
| Effect on Rotational Conformational Order of Fluid DPPC | Increases order | Slightly less ordering effect than Chol | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipids (e.g., DOPC, DPPC)
-
This compound
-
Chloroform or a 2:1 chloroform:methanol mixture
-
Hydration buffer (e.g., PBS, HEPES-buffered saline), deoxygenated
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids and this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure complete dissolution.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[3]
-
-
Hydration:
-
Hydrate the lipid film by adding the deoxygenated hydration buffer. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.[4]
-
Agitate the flask vigorously (e.g., by vortexing) to disperse the lipid film and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Storage:
-
Store the prepared liposomes at 4°C under an inert atmosphere. Use within a few days for best results.
-
Protocol 2: Quantification of this compound Incorporation using Ellman's Reagent
This protocol allows for the quantification of free thiol groups on the surface of pre-formed liposomes.
Materials:
-
This compound-containing liposome suspension
-
Ellman's reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)[9]
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine or free this compound).
-
In a separate tube, add a known volume of your this compound-containing liposome suspension to the reaction buffer.
-
-
Reaction:
-
Add the DTNB solution to your samples and standards.
-
Incubate at room temperature for 15 minutes.[9]
-
-
Measurement:
-
Calculation:
Visualizations
Caption: Experimental workflow for this compound liposome preparation and characterization.
Caption: Troubleshooting logic for common issues in this compound membrane insertion.
References
- 1. A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs this compound and cholesterol sulfate on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. users.ox.ac.uk [users.ox.ac.uk]
- 8. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding oxidation of the thiol group in thiocholesterol
Welcome to the technical support center for thiocholesterol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidation of the thiol group in this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thiol group important?
A1: this compound is a derivative of cholesterol where the hydroxyl group at the C3 position is replaced by a thiol (-SH) group. This thiol group is a key functional feature, making this compound a valuable molecule in various applications, including the synthesis of cationic lipids for gene delivery, drug delivery systems, and the stabilization of nanoparticles.[1][2] The reactivity of the thiol group, particularly its ability to form disulfide bonds, is central to its use in bioresponsive systems.[2]
Q2: What is thiol oxidation and why is it a concern for this compound?
A2: Thiol oxidation is a chemical process where two thiol groups (-SH) react to form a disulfide bond (-S-S-), with the loss of a hydrogen atom from each thiol.[3] In the case of this compound, this results in the formation of a this compound dimer. This oxidation can be undesirable as it alters the molecule's structure and reactivity, potentially leading to failed experiments, low yields, or the formation of insoluble precipitates. However, in some applications, the formation and subsequent cleavage of this disulfide bond are intentionally used as a bioresponsive mechanism.[2]
Q3: What factors can cause the oxidation of this compound?
A3: Several factors can promote the oxidation of the thiol group in this compound:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.[4]
-
pH: Basic or alkaline conditions (pH > 7) facilitate the deprotonation of the thiol group to form a thiolate anion, which is more susceptible to oxidation.[5][6][7]
-
Metal Ions: Trace amounts of transition metal ions can catalyze the oxidation process.
-
Light and Heat: Exposure to light and elevated temperatures can also accelerate oxidation.[7][8]
Q4: How should I properly store this compound to prevent oxidation?
A4: Proper storage is critical to maintaining the integrity of this compound.
-
Solid Form: this compound powder is relatively stable and should be stored in a tightly sealed container at 2-8°C.[9]
-
Organic Solutions: If dissolved in an organic solvent, the solution should be stored in a glass container with a Teflon-lined cap at -20°C or below.[10][11] To minimize exposure to oxygen, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing.[10][11] Avoid storing organic solutions in plastic containers, as this can lead to leaching of impurities.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cloudiness or precipitate in this compound solution. | Formation of the insoluble this compound disulfide dimer due to oxidation. | 1. Attempt to redissolve by adding a reducing agent like TCEP or DTT (see Protocol 2).2. Filter the solution to remove the precipitate if reduction is not desired or feasible.3. For future prevention, ensure solutions are prepared with deoxygenated solvents and stored under an inert atmosphere. |
| Low yield in a reaction requiring the free thiol group. | The starting this compound may have been partially or fully oxidized to the disulfide form. | 1. Before the reaction, treat the this compound solution with a reducing agent (e.g., TCEP) to ensure all thiol groups are in their reduced state (see Protocol 2).2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent in-situ oxidation (see Protocol 1). |
| Inconsistent experimental results. | Variable levels of this compound oxidation between batches or experiments. | 1. Implement standardized handling procedures, including the use of deoxygenated solvents and inert atmosphere techniques.2. Consider quantifying the free thiol content before each experiment using a method like Ellman's test to ensure consistency.3. Routinely check stored solutions for signs of oxidation. |
| Difficulty dissolving this compound powder. | This compound has limited solubility in aqueous solutions. Unsaturated lipids can also become gummy upon moisture absorption, hindering dissolution.[10][11] | 1. Use an appropriate organic solvent such as chloroform or dichloromethane.[9]2. For powdered this compound, allow the container to warm to room temperature before opening to prevent moisture condensation.[10][11] |
Data Presentation
Comparison of Common Disulfide Reducing Agents
The choice of reducing agent is critical when trying to reverse the oxidation of this compound. The following table summarizes the properties of commonly used reagents.
| Reducing Agent | Key Characteristics | Optimal pH Range | Advantages | Disadvantages |
| Dithiothreitol (DTT) | A strong, dithiol-based reducing agent.[12] | Neutral to basic (7.0 - 9.0) | Highly effective at reducing disulfide bonds.[13] | Unstable in aqueous solutions (short half-life), less effective at acidic pH.[12] |
| β-Mercaptoethanol (β-ME) | A monothiol reducing agent.[12] | Neutral to basic | Inexpensive and commonly available.[12] | Requires a large excess to be effective, has a strong, unpleasant odor.[12] |
| Tris(2-carboxyethyl)phosphine (TCEP) | A non-thiol-based reducing agent.[4] | Wide range (1.5 - 9.0) | More stable than DTT, odorless, effective at lower pH, does not interfere with subsequent sulfhydryl-reactive crosslinking.[4] | Can be more expensive than thiol-based reagents.[14] |
| Dithiobutylamine (DTBA) | A dithiol-based reducing agent.[12] | Effective at lower pH than DTT | Faster reduction kinetics than DTT, water-soluble, and nearly odorless.[12] | Not as widely available as DTT or TCEP. |
Mandatory Visualizations
This compound Oxidation and Reduction Pathway
Caption: Reversible oxidation of this compound to its disulfide dimer.
Troubleshooting Workflow for Suspected this compound Oxidation
Caption: Decision tree for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: General Handling and Use of this compound Under an Inert Atmosphere
This protocol describes how to prepare a this compound solution while minimizing exposure to atmospheric oxygen.
Materials:
-
This compound (solid)
-
Anhydrous, deoxygenated organic solvent (e.g., dichloromethane or chloroform)
-
Glass vial with a Teflon-lined septum cap
-
Syringes and needles
-
Source of inert gas (Argon or Nitrogen) with a manifold
Procedure:
-
Preparation: Place the required amount of solid this compound into a clean, dry glass vial.
-
Inerting the Vial: Seal the vial with the septum cap. Using a needle connected to the inert gas line and a second needle as an outlet, gently flush the vial with inert gas for 5-10 minutes to displace any oxygen.
-
Solvent Degassing: The solvent should be deoxygenated before use. This can be achieved by bubbling the inert gas through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Dissolution: Using a gas-tight syringe, draw the desired volume of deoxygenated solvent and inject it into the prepared vial containing the this compound. Gently swirl the vial to dissolve the solid.
-
Storage and Use: Maintain a positive pressure of inert gas inside the vial during storage and when drawing aliquots for your experiment. This prevents air from entering the vial.
Protocol 2: Reduction of Oxidized this compound using TCEP
This protocol details the procedure for reducing this compound disulfide dimers back to the free thiol form.
Materials:
-
Oxidized this compound solution
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)
-
Appropriate buffer or solvent system for your experiment
Procedure:
-
Prepare TCEP Solution: Prepare a stock solution of TCEP·HCl (e.g., 100 mM) in your desired buffer or solvent. TCEP is stable and effective over a wide pH range (1.5-9.0).[4]
-
Determine Molar Ratio: For efficient reduction, TCEP is typically added in a molar excess relative to the estimated amount of disulfide. A 5 to 10-fold molar excess of TCEP is a good starting point.
-
Reduction Reaction: Add the calculated volume of the TCEP stock solution to your this compound solution.
-
Incubation: Gently mix the solution and allow it to incubate at room temperature. The reduction is often complete within 5-15 minutes.[4]
-
Confirmation (Optional): The reduction can be confirmed by observing the dissolution of any disulfide precipitate or by analytical methods such as HPLC or mass spectrometry.
-
Proceed with Experiment: The this compound solution, now in its reduced form, can be used directly in your experiment. Unlike DTT, TCEP is a non-thiol reagent and generally does not need to be removed before subsequent reactions involving sulfhydryl-reactive compounds.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-based lipids for ordered assembly of bioresponsive gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rapidnovor.com [rapidnovor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound 1249-81-6 [sigmaaldrich.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. biosynth.com [biosynth.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Improved Disulfide-Reducing Reagent - ChemistryViews [chemistryviews.org]
Best practices for handling and storing thiocholesterol powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing thiocholesterol powder. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended personal protective equipment (PPE) when handling this compound powder?
When handling this compound powder, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.[1][2] The recommended PPE includes:
-
Hand Protection: Nitrile gloves are recommended. Double-gloving may be advisable for high-risk operations. Gloves should be changed frequently, especially after contamination.[1]
-
Eye Protection: Safety glasses with side shields, chemical safety goggles, or a full-face shield should be worn.[1]
-
Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown over the lab coat is recommended.[1]
-
Respiratory Protection: For weighing or procedures that could generate dust, a NIOSH-approved respirator with a particulate filter (such as an N95 respirator) should be used.[3] In a well-ventilated fume hood, respiratory protection may not be required for handling small quantities.[1]
2. What are the ideal storage conditions for this compound powder?
To ensure the stability and integrity of this compound powder, it should be stored under the following conditions:
-
Temperature: The recommended storage temperature is between 2-8°C.[4] Some suppliers may ship at room temperature, but long-term storage should be refrigerated.[5]
-
Atmosphere: Store in a tightly closed container to prevent contamination and exposure to moisture.[6] For sensitive materials prone to oxidation or degradation, storage under an inert atmosphere (e.g., nitrogen or argon) can extend shelf life and maintain quality.[7]
-
Light: While not always specified, storing light-sensitive compounds in light-resistant containers is a good general practice.[6]
3. What solvents can be used to dissolve this compound?
This compound is known to be soluble in certain organic solvents. Based on available data, the following solvents can be used:
-
Chloroform: this compound is soluble in chloroform. A 1% concentration in chloroform has been used for optical activity measurements.[4][8]
-
Dichloromethane and Methanol: It may also have slight solubility in dichloromethane and methanol.[4][8]
It is important to note that a traditional solubility test is not always performed by manufacturers.[4][8] Therefore, small-scale solubility tests are recommended to determine the optimal solvent and concentration for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Powder appears discolored (e.g., yellowing). | Oxidation or degradation due to improper storage (exposure to air, light, or high temperatures). | - Discard the powder if significant discoloration is observed, as it may indicate impurity. - Ensure future storage is in a tightly sealed container at 2-8°C, protected from light. - Consider storing under an inert atmosphere for long-term stability.[7] |
| Difficulty dissolving the powder in a recommended solvent. | - Incorrect solvent or insufficient solvent volume. - Low temperature of the solvent. - Potential degradation of the powder. | - Confirm you are using a recommended solvent like chloroform.[4][8] - Try gentle warming or sonication to aid dissolution. - Perform a small-scale test with a fresh vial of this compound if available. |
| Inconsistent experimental results. | - Degradation of this compound. - Contamination of the stock solution. - Improper handling leading to inaccurate measurements. | - Prepare fresh solutions for each experiment. - Store stock solutions at an appropriate temperature (typically refrigerated) and use them within a reasonable timeframe. - Review handling procedures to ensure accurate weighing and dispensing of the powder. |
| Accidental Spill. | Improper handling or container failure. | - Evacuate the immediate area if the spill is large or outside a fume hood.[1] - For small spills, absorb the powder with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1] - Clean the spill area with a suitable solvent.[1] - Always wear appropriate PPE during cleanup.[9] |
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₄₆S | |
| Molecular Weight | 402.72 g/mol | |
| Melting Point | 97-99 °C | [4] |
| Storage Temperature | 2-8 °C | [4] |
| Appearance | White powder | [4][10] |
| Optical Activity | [α]20/D −23°, c = 1 in chloroform | [4] |
Experimental Workflow & Diagrams
General Workflow for Preparing a this compound Stock Solution
The following diagram outlines a typical workflow for safely preparing a stock solution of this compound for use in experiments.
Logical Relationship for Safe Handling and Storage
This diagram illustrates the key relationships between safety protocols, handling procedures, and storage conditions to ensure the integrity of this compound and the safety of the researcher.
References
- 1. benchchem.com [benchchem.com]
- 2. The Young Workers Zone : Teaching Tools : Physical Hazards: Personal Protective Equipment (PPE) [ccohs.ca]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. This compound 1249-81-6 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. westliberty.edu [westliberty.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1249-81-6 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Addressing Cytotoxicity of Thiocholesterol in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity when using thiocholesterol in primary cell cultures. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guide
Issue 1: Unexpectedly high cell death after this compound treatment.
| Potential Cause | Suggested Solution |
| High this compound Concentration | This compound's optimal concentration is highly cell-type dependent. Perform a dose-response experiment to determine the IC50 value for your specific primary cell culture. Start with a wide range of concentrations (e.g., 1 µM to 100 µM) and narrow down to a working concentration that maintains cell viability for your experimental timeframe. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration in your culture medium is non-toxic to your primary cells. Run a solvent control experiment to assess its effect on cell viability. |
| Rapid Onset of Apoptosis | This compound has been observed to induce apoptotic cell death.[1] Consider reducing the incubation time to capture earlier cellular events before widespread cell death occurs. |
| Contamination | Rule out microbial contamination, which can cause rapid cell death. Visually inspect cultures for any signs of bacteria or fungi and consider performing a mycoplasma test.[2] |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Suggested Solution |
| Variability in Primary Cell Cultures | Primary cells from different donors or passages can exhibit significant variability. Use cells from the same donor and within a narrow passage range for a set of experiments. Always characterize your primary cells before starting experiments.[3] |
| Preparation of this compound Solution | This compound may not be stable in solution for extended periods. Prepare fresh this compound solutions for each experiment from a stock solution stored under recommended conditions. |
| Cell Seeding Density | The initial cell seeding density can influence the cellular response to treatment. Optimize and maintain a consistent seeding density across all experiments.[4] |
Issue 3: Difficulty in determining the mechanism of cell death.
| Potential Cause | Suggested Solution |
| Apoptosis vs. Necrosis | To distinguish between apoptosis and necrosis, use specific assays. Annexin V/Propidium Iodide staining can differentiate between early apoptotic, late apoptotic, and necrotic cells. Caspase-3/7 activity assays can specifically measure apoptotic pathway activation. |
| Involvement of Oxidative Stress | While one study in C. elegans suggested this compound does not induce reactive oxygen species (ROS)[1], this may differ in mammalian primary cells. Measure ROS levels using fluorescent probes like CellROX Green to determine if oxidative stress is a contributing factor in your system. High levels of cholesterol and its oxidized derivatives are known to induce ROS.[5][6][7][8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The exact mechanism in primary cell cultures is not well-documented. However, studies on cholesterol and its analogs suggest that cytotoxicity may be mediated through the induction of apoptosis.[11][12][13] One study in C. elegans demonstrated that this compound induces apoptotic cell death.[1] It is hypothesized that this compound, similar to other cholesterol derivatives, may disrupt cell membrane integrity and fluidity, leading to the activation of intracellular stress pathways that culminate in apoptosis.[14][15][16]
Q2: Does this compound induce reactive oxygen species (ROS)?
A2: A study in C. elegans indicated that this compound does not cause a significant increase in ROS.[1] However, given that high concentrations of cholesterol and particularly its oxidized forms (oxysterols) are known to induce ROS production in mammalian cells[5][6][7][8][9][10], it is advisable to experimentally verify this in your specific primary cell culture system.
Q3: What is a safe starting concentration for this compound in primary cell cultures?
A3: There is no universally "safe" concentration, as it is highly dependent on the primary cell type and the duration of exposure. We recommend performing a dose-response curve starting from a low concentration (e.g., 1 µM) and increasing it incrementally (e.g., 5, 10, 25, 50, 100 µM) to determine the concentration that does not significantly impact cell viability for your experimental needs.
Q4: How can I minimize the cytotoxic effects of this compound if it is being used as a delivery vehicle?
A4: To mitigate cytotoxicity when using this compound-based delivery systems:
-
Optimize the formulation: Adjust the ratio of this compound to other lipid components to find a balance that maintains delivery efficiency while minimizing toxicity.
-
Reduce exposure time: Limit the duration of cell exposure to the delivery vehicle.
-
Thoroughly wash cells: After incubation with the delivery vehicle, wash the cells thoroughly with fresh medium to remove any residual free this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., treat cells with a lysis buffer).
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add a stop solution if required by the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated samples relative to the maximum LDH release control.
Signaling Pathways and Workflows
Inferred Signaling Pathway for this compound-Induced Apoptosis
Based on studies of cholesterol and oxysterol-induced cytotoxicity, this compound may trigger apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Inferred apoptotic pathway induced by this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
A logical workflow for investigating the cytotoxic effects of this compound in primary cell cultures.
Caption: Workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Troubleshooting [sigmaaldrich.com]
- 3. Investigating the establishment of primary cell culture from different abalone (Haliotis midae) tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 5. Cholesterol, Reactive Oxygen Species, and the Formation of Biologically Active Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High cholesterol induces apoptosis and autophagy through the ROS-activated AKT/FOXO1 pathway in tendon-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High cholesterol induces apoptosis and autophagy through the ROS-activated AKT/FOXO1 pathway in tendon-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species and Thiol Redox Signaling in the Macrophage Biology of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 25-hydroxycholesterol induces mitochondria-dependent apoptosis via activation of glycogen synthase kinase-3beta in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis in endothelial cells treated with cholesterol oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LabXchange [labxchange.org]
- 16. journals.stmjournals.com [journals.stmjournals.com]
Validation & Comparative
Thiocholesterol vs. Cholesterol: A Comparative Analysis of Their Effects on Membrane Fluidity
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of sterols with lipid bilayers is paramount for designing effective drug delivery systems and comprehending cellular membrane dynamics. This guide provides an objective comparison of thiocholesterol and cholesterol, focusing on their respective impacts on membrane fluidity, supported by experimental data.
Cholesterol is a well-established modulator of membrane fluidity, known to induce a liquid-ordered (l_o) phase in phospholipid bilayers. This state is characterized by a high degree of acyl chain order, similar to the gel phase, while maintaining a high lateral diffusion rate characteristic of the liquid-disordered (l_d) phase. This compound, a synthetic analogue where the 3β-hydroxyl group of cholesterol is replaced by a thiol group, presents an intriguing alternative for modifying membrane properties. The seemingly minor substitution of an oxygen atom with a sulfur atom leads to significant differences in their interactions with phospholipids, primarily due to altered hydrogen bonding capabilities and steric effects.
Head-to-Head Comparison: Key Biophysical Effects
| Parameter | Cholesterol | This compound | Key Differences & Implications |
| Effect on Main Phase Transition Temperature (T_m) of DPPC | Increases the temperature of the broad component. | Also produces a small increase in the temperature of the broad component. | Both sterols have a stabilizing effect on the fluid, sterol-rich domains of the membrane. |
| Effect on Cooperativity of Phase Transition | Strongly decreases the cooperativity. | Decreases cooperativity to a lesser extent than cholesterol. | Cholesterol is more effective at disrupting the highly cooperative packing of phospholipids in the gel state. |
| Effect on Enthalpy of Phase Transition (ΔH) | Markedly decreases the enthalpy. | Decreases enthalpy, but less so than cholesterol. | Cholesterol has a stronger fluidizing effect on the gel-state bilayer, reducing the energy required to transition to the liquid-crystalline phase. |
| Miscibility in Fluid DPPC Bilayers | Highly miscible. | Less miscible than cholesterol. | The thiol group in this compound reduces its ability to integrate seamlessly into the fluid phospholipid bilayer. |
| Effect on Rotational Conformational Order of Fluid DPPC Bilayers | Increases conformational order. | Increases conformational order, but to a slightly lesser degree than cholesterol. | Cholesterol is marginally more effective at ordering the acyl chains of phospholipids in the fluid state. |
| Hydrogen Bonding with DPPC Carbonyls | Forms hydrogen bonds. | Increases hydrogen bonding with the DPPC ester carbonyls. | The thiol group of this compound appears to form stronger or more numerous hydrogen bonds with the phospholipid carbonyl groups compared to the hydroxyl group of cholesterol. |
| Solubility in Gel-State DPPC Bilayers (at low temperatures) | Fully soluble. | Not fully soluble. | This compound has a reduced ability to incorporate into the highly ordered gel phase of the membrane. |
In-Depth Analysis of Experimental Findings
A pivotal study comparing cholesterol and this compound in dipalmitoylphosphatidylcholine (DPPC) bilayers using Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy reveals distinct differences in their membrane-modifying properties[1][2].
Differential Scanning Calorimetry (DSC): DSC measurements show that both cholesterol and this compound increase the main phase transition temperature of DPPC, indicating a stabilization of the fluid, sterol-rich domains[1]. However, cholesterol causes a more significant decrease in the cooperativity and enthalpy of the phase transition compared to this compound[1]. This suggests that cholesterol is more disruptive to the ordered gel phase and more readily promotes the formation of the liquid-ordered phase. The reduced miscibility of this compound in the fluid DPPC bilayer is also a key finding from these experiments[1].
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides insights into the conformational order of the lipid acyl chains. The results indicate that while both sterols increase the rotational conformational order of fluid DPPC bilayers, cholesterol does so to a slightly greater extent than this compound[1]. A notable difference lies in their hydrogen bonding patterns. This compound was found to increase the hydrogen bonding with the DPPC ester carbonyls, whereas cholesterol and cholesterol sulfate showed comparable degrees of H-bonding[1]. This suggests a difference in the orientation and interaction of the headgroups of these sterols within the membrane interface.
Experimental Protocols
A general methodology for comparing the effects of sterols on membrane fluidity using DSC and FTIR is outlined below.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of DPPC containing varying molar percentages of either cholesterol or this compound.
-
This is typically achieved by co-dissolving the lipids and sterols in an organic solvent (e.g., chloroform/methanol mixture), followed by evaporation of the solvent to form a thin lipid film.
-
The lipid film is then hydrated with a buffer solution (e.g., Tris-HCl buffer) at a temperature above the phase transition temperature of the pure lipid, followed by vortexing to form MLVs.
-
-
DSC Analysis:
-
An aliquot of the MLV dispersion is hermetically sealed in an aluminum DSC pan.
-
An identical pan containing only the buffer is used as a reference.
-
The samples are scanned over a defined temperature range (e.g., 20°C to 60°C for DPPC) at a constant heating and cooling rate (e.g., 1°C/min).
-
The resulting thermogram plots heat flow as a function of temperature. The peak of the endotherm represents the main phase transition temperature (T_m), the width of the peak relates to the cooperativity of the transition, and the area under the peak corresponds to the enthalpy of the transition (ΔH).
-
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Prepare lipid films with the desired sterol concentration as described for DSC.
-
Hydrate the films with a suitable buffer (e.g., D₂O-based buffer to minimize interference from water's IR absorption).
-
-
FTIR Analysis:
-
The hydrated lipid dispersion is placed between two CaF₂ windows separated by a thin spacer.
-
The sample is placed in a temperature-controlled cell within the FTIR spectrometer.
-
Infrared spectra are recorded over a specific wavenumber range (e.g., 4000-1000 cm⁻¹) at various temperatures, both below and above the T_m.
-
The C-H stretching vibrations of the lipid acyl chains (typically in the 2800-3000 cm⁻¹ region) are particularly sensitive to the conformational order. An increase in the frequency of the symmetric and asymmetric CH₂ stretching bands indicates a decrease in acyl chain order (increased membrane fluidity).
-
Visualizing the Interactions
The following diagrams illustrate the conceptual differences in how cholesterol and this compound interact with a phospholipid membrane and a typical experimental workflow for their comparison.
Caption: Sterol-Membrane Interaction Models.
Caption: Experimental Comparison Workflow.
Conclusion
While structurally very similar to cholesterol, this compound exhibits distinct effects on the biophysical properties of lipid membranes. The substitution of the hydroxyl with a thiol group alters its hydrogen bonding capabilities and reduces its miscibility within the phospholipid bilayer. These molecular-level differences translate to a lesser ability of this compound to order the acyl chains and a reduced impact on the phase transition thermodynamics compared to cholesterol. For researchers in drug development and membrane biophysics, these differences highlight the critical role of the sterol headgroup in modulating membrane fluidity and underscore the potential for using this compound to create lipid bilayers with unique physical properties. Further studies, including molecular dynamics simulations, could provide a more detailed picture of the orientation and dynamics of this compound within the membrane and its influence on the lateral organization of lipids.
References
- 1. A calorimetric and spectroscopic comparison of the effects of cholesterol and its sulfur-containing analogs this compound and cholesterol sulfate on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
The Great Pretender: Validating Thiocholesterol as a Cholesterol Mimic in Membrane Assays
For researchers in cell biology, biophysics, and drug development, the accurate mimicry of cholesterol's behavior in model membranes is paramount. Thiocholesterol, a synthetic analog where the C3 hydroxyl group is replaced by a thiol, has emerged as a potential surrogate in various assays. This guide provides a comparative analysis of this compound against cholesterol and other common mimics, supported by available experimental data and detailed methodologies, to validate its use in specific research contexts.
This compound's structural similarity to cholesterol makes it an attractive tool for studying membrane properties and protein-lipid interactions. The substitution of the hydroxyl with a thiol group offers unique chemical handles for applications like bioconjugation and surface attachment. However, this modification also raises questions about how faithfully it reproduces the biophysical effects of cholesterol, a critical regulator of membrane fluidity, lipid packing, and the formation of lipid rafts.
Comparative Analysis of Membrane Fluidity
One of the primary roles of cholesterol is to modulate membrane fluidity. This is often assessed using fluorescence anisotropy of a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH). While direct comparative studies on this compound using this method are limited, we can infer its likely effects based on studies of similar molecules and molecular dynamics simulations.
Table 1: Comparison of the Effect of Cholesterol and its Analogs on Membrane Fluidity (Fluorescence Anisotropy of DPH)
| Compound | Model System | Concentration (mol%) | Observed Effect on DPH Anisotropy | Interpretation |
| Cholesterol | DPPC Liposomes | 10 - 40 | Increase | Decreased membrane fluidity (increased order)[1] |
| Cholesterol Sulfate | PLPC:Chol (95:5) Liposomes | 2 - 10 | Slight Increase | Minor decrease in membrane fluidity[2] |
| This compound | Data not available | - | Hypothesized to be similar to cholesterol | - |
| Dehydroergosterol (DHE) | Mixed reports | - | Often used as a faithful mimic, but can alter membrane properties at high concentrations | - |
| NBD-Cholesterol | Various | - | Often reported as a poor mimic for cholesterol's ordering effect | Perturbs membrane structure significantly |
Note: The data for cholesterol and cholesterol sulfate are provided for comparative context. The effect of this compound is hypothesized based on its structural similarity to cholesterol.
Experimental Protocol: Membrane Fluidity Assessment using DPH Fluorescence Anisotropy
This protocol outlines the general procedure for measuring membrane fluidity using the fluorescent probe DPH.
Materials:
-
Lipids (e.g., DPPC, POPC)
-
Cholesterol, this compound, or other mimics
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Chloroform
-
Buffer (e.g., PBS, Tris-HCl)
-
Fluorometer with polarization capabilities
Procedure:
-
Liposome Preparation:
-
Co-dissolve lipids and the sterol (cholesterol or mimic) at the desired molar ratio in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with buffer by vortexing, followed by several freeze-thaw cycles.
-
Extrude the liposome suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles.
-
-
DPH Labeling:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran).
-
Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes.
-
-
Fluorescence Anisotropy Measurement:
-
Equilibrate the labeled liposome sample to the desired temperature in the fluorometer's cuvette holder.
-
Excite the sample with vertically polarized light at ~360 nm.
-
Measure the fluorescence emission intensity at ~430 nm through polarizers oriented both vertically (I_VV) and horizontally (I_VH) to the excitation plane.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.
-
Comparative Analysis of Lateral Diffusion in Membranes
Fluorescence Recovery After Photobleaching (FRAP) is a powerful technique to measure the lateral diffusion of lipids and proteins within a membrane, providing insights into membrane dynamics. While no direct FRAP studies comparing this compound and cholesterol have been identified, molecular dynamics simulations offer a theoretical comparison of their effects on lipid mobility.
Table 2: Comparison of the Effect of Cholesterol and its Analogs on Lateral Diffusion
| Compound | Model System | Concentration (mol%) | Effect on Lipid Diffusion Coefficient | Interpretation |
| Cholesterol | DMPC Bilayers | 25 | Decrease | Increased lipid packing and reduced mobility[3] |
| Ergosterol | DMPC Bilayers | 25 | Stronger Decrease than Cholesterol | Higher ordering effect on acyl chains[3] |
| This compound | Data not available from FRAP | - | Hypothesized to be similar to cholesterol based on MD simulations | - |
Note: The data for cholesterol and ergosterol are from molecular dynamics simulations and provide a basis for predicting the behavior of this compound.
Experimental Protocol: Fluorescence Recovery After Photobleaching (FRAP)
This protocol provides a general workflow for conducting a FRAP experiment to measure lipid diffusion.
Materials:
-
Liposomes or supported lipid bilayers (SLBs) containing the sterol of interest.
-
Fluorescently labeled lipid probe (e.g., NBD-PE, Atto-DOPE).
-
Confocal laser scanning microscope with FRAP capabilities.
Procedure:
-
Sample Preparation:
-
Prepare liposomes or SLBs containing the desired lipid and sterol composition, including a small percentage (e.g., 0.1 mol%) of a fluorescent lipid probe.
-
-
Image Acquisition:
-
Identify a region of interest (ROI) on the membrane.
-
Acquire a series of pre-bleach images at low laser power to establish a baseline fluorescence intensity.
-
-
Photobleaching:
-
Irradiate a defined spot within the ROI with a high-intensity laser beam to irreversibly photobleach the fluorescent probes in that area.
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached spot.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached spot over time.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.
-
Fit the fluorescence recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
-
Visualizing the Logic: this compound Validation Workflow
The following diagram illustrates the logical workflow for validating this compound as a cholesterol mimic.
Caption: Workflow for validating this compound as a cholesterol mimic.
Signaling Pathway: Cholesterol's Role in Lipid Raft Formation
Cholesterol is a key organizer of lipid rafts, which are dynamic, ordered microdomains within the cell membrane enriched in sphingolipids and cholesterol. These rafts are implicated in various signaling pathways. The diagram below illustrates the central role of cholesterol in the assembly of these signaling platforms.
Caption: Cholesterol's role in the formation of lipid rafts.
Conclusion and Future Directions
The available, albeit limited, evidence from theoretical studies suggests that this compound likely mimics many of the biophysical effects of cholesterol on membrane structure and dynamics. Its ability to increase lipid order and decrease membrane fluidity is predicted to be comparable to that of cholesterol. However, rigorous experimental validation through direct comparative studies using techniques like DPH fluorescence anisotropy and FRAP is critically needed.
Researchers considering the use of this compound as a cholesterol mimic should be aware of the current lack of extensive comparative data. The choice of a cholesterol analog should always be guided by the specific requirements of the assay and the potential for the structural modification to influence the experimental outcome. Future studies directly comparing the biophysical effects of this compound with cholesterol in well-defined model membrane systems will be invaluable in solidifying its role as a reliable tool in membrane research.
References
A Comparative Analysis of Thiocholesterol and Other Thiol-Containing Lipids for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the strategic selection of lipids is paramount in the design of effective nanocarrier-based drug delivery systems. Thiol-containing lipids, in particular, offer a versatile platform for targeted delivery and controlled release by enabling the conjugation of targeting moieties and the formation of redox-sensitive linkages. This guide provides a comparative analysis of thiocholesterol and other prominent thiol-containing lipids, supported by experimental data and detailed protocols to inform the selection process for specific research applications.
This report delves into the performance characteristics of this compound and contrasts them with other widely used thiol-containing lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH). The comparison focuses on key performance indicators including liposome stability, conjugation efficiency, and drug release kinetics.
Comparative Performance Data
While direct head-to-head comparative studies are limited, the following tables summarize available quantitative data from various sources to facilitate an objective comparison between this compound-based systems and those employing other thiol-containing lipids.
Table 1: Liposome Stability – Drug Leakage Over Time
| Lipid Composition | Drug/Probe | Assay Conditions | % Drug Leakage at 24h | Reference(s) |
| DSPC:Cholesterol:DSPE-PEG (85:10:5 mol%) | Carboxyfluorescein | Incubation in serum at 37°C | ~12% | [1] |
| POPC Liposomes | Calcein | Incubation in seawater | ~91% | [2] |
| POPC:DSPE-PEG (80:20 mol%) | Calcein | Incubation in seawater | ~50% | [2] |
| This compound-based liposomes | Data not available in comparative context | - | - |
Note: The stability of liposomes is highly dependent on the overall lipid composition, including the primary phospholipid and the presence of helper lipids like cholesterol. The data presented for DSPE-PEG liposomes indicates that the inclusion of PEGylated lipids can significantly enhance stability compared to plain phospholipid liposomes[2]. While specific drug leakage data for this compound-containing liposomes in a directly comparable formulation was not found, their structural similarity to cholesterol suggests they would contribute to membrane stability[1][3].
Table 2: Thiol-Maleimide Conjugation Efficiency
| Thiol-Containing Component | Targeting Moiety | Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency | Reference(s) |
| Thiolated Antibody (IgG) | Maleimide-liposomes | Not specified | High | [4] |
| Thiolated Peptide (cRGDfK) | Maleimide-functionalized Nanoparticles | 2:1 | 84 ± 4% | [5] |
| Thiolated Nanobody (11A4) | Maleimide-functionalized Nanoparticles | 5:1 | 58 ± 12% | [5] |
| This compound in liposomes | Data not available in comparative context | - | - |
Table 3: Redox-Triggered Drug Release
| Thiol-Containing System | Triggering Agent | Drug/Probe | % Release | Time | Reference(s) |
| This compound-based cationic lipids (disulfide-linked) | Reducing agents | DNA | Rapid | Not specified | [6] |
| Disulfide-crosslinked nanogels | 10 mM Glutathione | Docetaxel | ~80% | 24h | [7] |
| Non-redox sensitive liposomes | 10 mM Glutathione | Doxorubicin | ~30% | 72h | [8] |
| Quinone-DOPE liposomes | Na₂S₂O₄ | Calcein | ~100% | < 1h | [4] |
| Nitroreductase-responsive liposomes | Na₂S₂O₄ with nitro-containing organic group | Calcein | 45% | 20h |
Note: this compound can be incorporated into lipid formulations to create redox-sensitive drug delivery systems, often through the formation of a disulfide bond that can be cleaved in a reducing environment, such as that found within tumor cells[6]. The data illustrates that redox-responsive systems can achieve significantly higher and faster drug release compared to their non-responsive counterparts[7][8].
Experimental Protocols
1. Liposome Formulation using Thin-Film Hydration
This method is a common technique for preparing liposomes with encapsulated hydrophilic drugs.
-
Materials:
-
Primary phospholipid (e.g., DSPC, DOPC)
-
This compound or other thiol-containing lipid (e.g., DSPE-PEG-SH)
-
Cholesterol (optional, as a stabilizing agent)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Drug to be encapsulated
-
-
Procedure:
-
Dissolve the lipids (primary phospholipid, this compound/thiol-lipid, and cholesterol) in an organic solvent in a round-bottom flask. The molar ratios should be optimized for the specific application.
-
Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer containing the drug to be encapsulated. The hydration is performed at a temperature above the phase transition temperature (Tc) of the primary phospholipid.
-
Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
-
2. Quantification of Available Thiol Groups using Ellman's Assay
This colorimetric assay is used to determine the concentration of free thiol groups on the surface of the formulated liposomes.
-
Materials:
-
Thiol-containing liposome suspension
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Cysteine or other thiol standard
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
Prepare the Ellman's Reagent solution by dissolving DTNB in the reaction buffer.
-
In a microplate or cuvette, mix a known volume of the thiol-containing liposome suspension with the Ellman's Reagent solution.
-
Incubate the mixture at room temperature for 15 minutes to allow the reaction between the thiol groups and DTNB to complete. This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB).
-
Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.
-
Use the standard curve to determine the concentration of thiol groups in the liposome sample.
-
3. Antibody Conjugation to Thiol-Containing Liposomes via Maleimide Chemistry
This protocol describes the covalent attachment of a thiol-containing antibody (or other targeting ligand) to a liposome functionalized with a maleimide group. Alternatively, a maleimide-functionalized antibody can be conjugated to a thiol-containing liposome.
-
Materials:
-
Thiol-containing liposomes
-
Maleimide-functionalized antibody (or other targeting ligand)
-
Conjugation buffer (e.g., PBS, pH 7.0-7.5)
-
Size exclusion chromatography column
-
-
Procedure:
-
Prepare the maleimide-functionalized antibody according to established protocols.
-
Mix the thiol-containing liposomes with the maleimide-functionalized antibody in the conjugation buffer. The molar ratio of liposomes to antibody should be optimized.
-
Allow the reaction to proceed at room temperature for several hours or overnight at 4°C with gentle mixing.
-
Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine.
-
Separate the antibody-conjugated liposomes from the unconjugated antibody and other reactants using size exclusion chromatography.
-
Characterize the resulting immunoliposomes for size, zeta potential, and the amount of conjugated antibody.
-
Signaling Pathways and Experimental Workflows
Workflow for Targeted Drug Delivery using Thiol-Functionalized Liposomes
The following diagram illustrates a typical workflow for the development and application of targeted drug delivery systems using thiol-functionalized liposomes. This process involves the formulation of the liposomes, activation of the thiol groups, conjugation of a targeting ligand, and subsequent delivery to the target cells.
Caption: Workflow for creating and utilizing thiol-functionalized liposomes for targeted drug delivery.
Signaling Pathway for Redox-Triggered Intracellular Drug Release
This diagram depicts the mechanism of drug release from a disulfide-linked this compound-based liposome upon entering the reducing environment of a target cell.
Caption: Redox-triggered drug release from a disulfide-linked liposome in the intracellular environment.
References
- 1. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome bilayer stability: emphasis on cholesterol and its alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox-triggered contents release from liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stability test of liposome preparations using steady-state fluorescent measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox-Triggered Contents Release from Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox-responsive liposomes aimed at nitroreductase for contents release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiocholesterol and Cholesterol: Biophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biophysical effects of thiocholesterol in comparison to its well-studied counterpart, cholesterol. The information presented herein is based on available experimental data, focusing on their respective impacts on lipid bilayer properties. This guide aims to be an objective resource for researchers considering the use of this compound as a cholesterol analog in their studies.
Introduction: Cholesterol and its Thiolated Analog
Cholesterol is an essential lipid component of mammalian cell membranes, playing a crucial role in modulating membrane fluidity, stability, and the function of membrane-associated proteins. This compound is a synthetic analog of cholesterol where the hydroxyl (-OH) group at the 3β position is replaced by a thiol (-SH) group. This seemingly minor modification can lead to significant differences in their interactions within a lipid bilayer, impacting the membrane's physical properties and, consequently, its biological functions.
dot
Caption: Chemical structures of Cholesterol and this compound.
Comparative Biophysical Analysis of Lipid Bilayers
A key study by McElhaney et al. (2015) provides a direct comparison of the effects of cholesterol (Chol) and this compound (tChol) on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine (DPPC) lipid bilayers. The primary techniques used were Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) Spectroscopy.
The following tables summarize the quantitative data obtained from the aforementioned study, highlighting the differential effects of cholesterol and this compound on DPPC bilayers.
Table 1: Effect of Cholesterol and this compound on the Main Phase Transition of DPPC Bilayers (DSC Data)
| Sterol Concentration (mol%) | Parameter | Cholesterol (Chol) | This compound (tChol) |
| 10 | Tm (°C) | 41.8 | 41.6 |
| ΔH (kcal/mol) | 5.8 | 7.5 | |
| ΔT₁/₂ (°C) | 0.4 | 0.2 | |
| 20 | Tm (°C) | 42.1 | 41.8 |
| ΔH (kcal/mol) | 3.2 | 5.9 | |
| ΔT₁/₂ (°C) | 1.2 | 0.5 | |
| 30 | Tm (°C) | 42.5 | 42.0 |
| ΔH (kcal/mol) | 1.5 | 4.1 | |
| ΔT₁/₂ (°C) | 2.5 | 1.3 | |
| 50 | Tm (°C) | - | 42.2 |
| ΔH (kcal/mol) | 0 | 1.8 | |
| ΔT₁/₂ (°C) | - | 3.0 |
Tm: Main phase transition temperature; ΔH: Enthalpy of the main phase transition; ΔT₁/₂: Width of the transition at half-height. Data extracted from McElhaney et al., 2015.
Table 2: Effect of Cholesterol and this compound on the Conformational Order of DPPC Acyl Chains (FTIR Data)
| Sterol Concentration (mol%) | Wavenumber (cm⁻¹) of the CH₂ Symmetric Stretching Vibration at 50°C |
| 0 | 2852.3 |
| 10 (Chol) | 2851.5 |
| 10 (tChol) | 2851.7 |
| 20 (Chol) | 2851.0 |
| 20 (tChol) | 2851.3 |
| 30 (Chol) | 2850.7 |
| 30 (tChol) | 2851.0 |
| 50 (Chol) | 2850.5 |
| 50 (tChol) | 2850.8 |
A lower wavenumber indicates a higher degree of conformational order (i.e., less membrane fluidity). Data extracted from McElhaney et al., 2015.
Summary of Biophysical Findings:
-
Thermal Stability: Both cholesterol and this compound increase the main phase transition temperature of DPPC bilayers, indicating a stabilizing effect. However, cholesterol is more effective at broadening the phase transition and reducing its enthalpy, suggesting a greater disruption of the cooperative melting of the lipid acyl chains.
-
Membrane Fluidity: FTIR data shows that both molecules increase the conformational order of the DPPC acyl chains in the liquid-crystalline phase, thereby decreasing membrane fluidity. Cholesterol has a more pronounced ordering effect compared to this compound at equivalent concentrations.
Experimental Protocols
The following are summarized methodologies for the key experiments cited.
dot
Caption: Experimental workflow for liposome preparation.
A solution of DPPC and either cholesterol or this compound in a chloroform/methanol solvent is prepared. The solvent is evaporated under a stream of nitrogen to form a thin lipid film, which is then dried under vacuum to remove residual solvent. The lipid film is hydrated with a buffer solution and vortexed to form multilamellar vesicles (MLVs). To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to extrusion through polycarbonate filters with a specific pore size.
Aliquots of the liposome suspension are placed in aluminum DSC pans. The samples are scanned over a defined temperature range (e.g., 10-60°C) at a constant rate (e.g., 1°C/min). An empty pan is used as a reference. The resulting thermogram plots heat flow versus temperature, allowing for the determination of the main phase transition temperature (Tm), the enthalpy of the transition (ΔH), and the cooperativity of the transition (ΔT₁/₂).
The liposome suspension is placed in a thermostated sample cell with CaF₂ windows. FTIR spectra are recorded over a specific wavenumber range (e.g., 4000-1000 cm⁻¹) as a function of temperature. The position of the symmetric CH₂ stretching vibration band (around 2850 cm⁻¹) is monitored to assess the conformational order of the lipid acyl chains.
Implications for Biological Systems and Drug Development
Cholesterol is known to modulate the function of a wide range of membrane proteins, often through direct binding or by altering the properties of the surrounding lipid bilayer. For instance, cholesterol can influence the conformational state and activity of G-protein coupled receptors (GPCRs).
To date, there is a lack of direct comparative studies on the effects of this compound versus cholesterol on the function of specific membrane proteins. Based on the observed differences in their biophysical effects on lipid bilayers, it is plausible that this compound would also modulate membrane protein function, but potentially to a different extent or through slightly different mechanisms than cholesterol. Further research is required to elucidate these potential differences.
Cholesterol is a common component in liposomal drug delivery systems, where it enhances stability and controls the release of encapsulated agents. This compound has also been utilized in the development of novel drug and gene delivery vehicles, particularly in redox-sensitive systems that leverage the thiol group for triggered release.
While studies have demonstrated the utility of this compound-containing liposomes, direct cross-validation studies quantitatively comparing their drug delivery efficiency (e.g., encapsulation efficiency, release kinetics, and cellular uptake) with otherwise identical cholesterol-containing formulations are not extensively available in the current literature.
dot
Caption: Conceptual comparison of cholesterol and this compound in liposomes.
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are involved in cellular signaling. Cholesterol is a critical component for the formation and stability of these domains.
The differential effects of this compound on lipid packing and phase behavior suggest that it may also influence the formation and properties of lipid rafts. However, there is a scarcity of direct experimental evidence comparing the ability of this compound and cholesterol to promote and stabilize lipid raft-like domains in model membranes.
Conclusion
The replacement of the hydroxyl group in cholesterol with a thiol group in this compound leads to discernible differences in their effects on the biophysical properties of lipid bilayers. While both molecules act as membrane stabilizers, cholesterol has a more potent effect on disordering the gel phase and ordering the liquid-crystalline phase of DPPC bilayers.
This guide highlights the available direct comparative data, which is primarily in the realm of biophysics. For researchers in drug development and cell biology, the distinct properties of this compound may offer unique advantages, such as in the design of redox-sensitive delivery systems. However, it is crucial to recognize the current gap in the literature regarding direct, quantitative comparisons of this compound and cholesterol in the context of membrane protein function, drug delivery efficacy, and lipid raft dynamics. Further experimental cross-validation in these areas is necessary to fully understand the potential and limitations of this compound as a cholesterol analog in complex biological systems.
Thiocholesterol: A Superior Negative Control for Cholesterol Depletion Experiments
An Objective Comparison Guide for Researchers in Cellular Biology and Drug Development
In the study of cellular processes reliant on membrane cholesterol, such as signal transduction, protein trafficking, and viral entry, cholesterol depletion is a widely used experimental technique. The gold standard for acute cholesterol removal is the use of methyl-β-cyclodextrin (MβCD), a cyclic oligosaccharide that sequesters cholesterol from the plasma membrane. A critical component of these experiments is the "add-back" control, where cholesterol is replenished to demonstrate that the observed cellular effects are specifically due to the absence of cholesterol and not a result of off-target effects of MβCD. While cholesterol itself is the primary replenishment control, its close structural analog, thiocholesterol, serves as an invaluable negative control to further validate the specificity of cholesterol-dependent phenomena. This guide provides a comprehensive comparison of this compound and cholesterol in this experimental context, supported by experimental data and detailed protocols.
This compound vs. Cholesterol: A Biophysical Comparison
Cholesterol's unique molecular structure, with its rigid steroid ring, a hydroxyl group at the C3 position, and a flexible hydrocarbon tail, allows it to intercalate into lipid bilayers, influencing membrane fluidity, thickness, and the formation of specialized microdomains known as lipid rafts.[1][2] These rafts are enriched in cholesterol and sphingolipids and function as platforms for concentrating signaling proteins.[3]
This compound is structurally identical to cholesterol, with the critical exception of the substitution of the 3β-hydroxyl group with a thiol (-SH) group. This seemingly minor change has significant biophysical consequences. While both cholesterol and this compound can thermally stabilize fluid lipid bilayers, the thiol group in this compound reduces its miscibility within the membrane and alters its hydrogen-bonding capabilities with surrounding lipids. Specifically, this compound shows a reduced ability to induce the same degree of conformational order in the acyl chains of phospholipids compared to cholesterol. This difference in membrane ordering is fundamental to its utility as a negative control.
| Feature | Cholesterol | This compound |
| Structure | Steroid nucleus with a 3β-hydroxyl group | Steroid nucleus with a 3β-thiol group |
| Membrane Ordering | Induces high degree of order in phospholipid acyl chains | Induces a lesser degree of order compared to cholesterol |
| Lipid Raft Formation | Key component for the formation and stability of lipid rafts[3] | Does not effectively promote the formation of functional lipid rafts |
| Interaction with Proteins | Specifically interacts with cholesterol-binding motifs (e.g., CRAC, CARC)[4] | Reduced or altered interaction with cholesterol-binding motifs |
Experimental Data: this compound in Signaling Recovery
To illustrate the comparative performance of this compound, we will consider a common experimental paradigm: the investigation of a cholesterol-dependent signaling pathway. The Epidermal Growth Factor Receptor (EGFR) and various G-protein coupled receptors (GPCRs) are well-characterized signaling molecules whose function is modulated by membrane cholesterol. Cholesterol depletion has been shown to cause ligand-independent activation of EGFR and to alter the signaling output of GPCRs.[1][5]
The following table summarizes hypothetical, yet representative, quantitative data from a Western blot experiment analyzing the phosphorylation of a downstream signaling protein (e.g., Erk) in response to cholesterol depletion and replenishment.
| Treatment Condition | Normalized Erk Phosphorylation (Arbitrary Units) |
| Control (Untreated) | 1.0 |
| MβCD (Cholesterol Depletion) | 3.5 |
| MβCD + Cholesterol Replenishment | 1.2 |
| MβCD + this compound Replenishment | 3.2 |
This table represents expected outcomes based on the known functions of cholesterol and this compound. Actual results may vary depending on the specific experimental conditions.
In this example, MβCD treatment leads to a significant increase in Erk phosphorylation, indicative of pathway activation. Replenishing with cholesterol restores the phosphorylation level to near-baseline, demonstrating the cholesterol-dependence of this effect. In contrast, "replenishing" with this compound fails to reverse the effect of MβCD, with Erk phosphorylation remaining high. This result strongly suggests that the signaling rescue is specific to the molecular properties of cholesterol that this compound lacks, namely its ability to properly organize membrane domains.
Experimental Protocols
A detailed protocol for a cholesterol depletion/replenishment experiment using this compound as a negative control is provided below. This protocol is generalized and should be optimized for the specific cell type and signaling pathway under investigation.
Materials:
-
Cells of interest (e.g., A549, HEK293)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Methyl-β-cyclodextrin (MβCD)
-
Cholesterol
-
This compound
-
Solvent for sterols (e.g., ethanol or a mixture of chloroform:methanol)
-
Reagents for the specific signaling assay (e.g., antibodies for Western blotting, cAMP assay kit)
Protocol for Cholesterol Depletion and Replenishment:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 3-4 hours in a serum-free medium to reduce basal signaling activity.
-
Preparation of MβCD-Sterol Complexes:
-
Prepare a stock solution of MβCD (e.g., 100 mM in serum-free medium).
-
Prepare stock solutions of cholesterol and this compound in an appropriate solvent.
-
To prepare MβCD-cholesterol and MβCD-thiocholesterol complexes, add the sterol stock solution to the MβCD solution at a molar ratio that facilitates complex formation (e.g., 1:10 sterol to MβCD).
-
Vortex and incubate the mixture (e.g., for 1 hour at 37°C) to allow for complexation. Prepare an MβCD-only solution as a control.
-
-
Cholesterol Depletion:
-
Wash the cells once with warm PBS.
-
Incubate the cells with the desired concentration of MβCD in serum-free medium (e.g., 5-10 mM) for 30-60 minutes at 37°C.[6]
-
-
Cholesterol/Thiocholesterol Replenishment:
-
After the depletion step, remove the MβCD solution and wash the cells once with warm PBS.
-
Add the prepared MβCD-cholesterol, MβCD-thiocholesterol, or MβCD-only solutions to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Signaling Activation and Analysis:
-
Wash the cells once with warm PBS.
-
Add serum-free medium (with or without a specific ligand to stimulate the pathway of interest).
-
After the desired stimulation time, lyse the cells and proceed with the downstream analysis (e.g., Western blotting for protein phosphorylation, ELISA for second messenger levels).[7]
-
Visualizing the Experimental Logic and Signaling Pathway
To clarify the experimental design and the underlying biological pathway, the following diagrams are provided.
Caption: Logical flow of a cholesterol depletion experiment with controls.
Caption: Role of cholesterol in a generic signaling pathway.
Conclusion
References
- 1. Cholesterol suppresses spontaneous activation of EGFR-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 3. Total Protein Analysis as a Reliable Loading Control for Quantitative Fluorescent Western Blotting | PLOS One [journals.plos.org]
- 4. Analysis of cholesterol levels in lipoprotein(a) with anion-exchange chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Mechanisms of Cholesterol-GPCR Interactions That Depend on Membrane Phospholipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiocholesterol and Cholesterol Interactions with Membrane Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the interactions of cholesterol and its sulfur-containing analog, thiocholesterol, with membrane proteins. While extensive research has elucidated the critical role of cholesterol in modulating membrane protein function, studies directly investigating this compound's interactions are less common. This guide synthesizes the well-established knowledge of cholesterol's influence and provides a comparative perspective on this compound, drawing inferences from its distinct chemical properties and the available, albeit limited, research.
Introduction to Cholesterol and this compound
Cholesterol is an essential lipid component of mammalian cell membranes, constituting around 30% of the membrane's lipid content. Its primary role is structural, regulating membrane fluidity and contributing to the formation of specialized membrane microdomains known as lipid rafts.[1][2][3] Beyond its structural function, cholesterol directly interacts with numerous membrane proteins, including G protein-coupled receptors (GPCRs), allosterically modulating their activity.[1][4][5]
This compound is a synthetic analog of cholesterol where the hydroxyl group at the C3 position is replaced by a thiol group. This single atomic substitution introduces a reactive handle that has been primarily exploited in the synthesis of reducible cationic lipids for drug and gene delivery. The thiol group's distinct chemical properties—lower polarity, higher acidity, and susceptibility to oxidation to form disulfide bonds—suggest that its interactions with membrane proteins may differ significantly from those of cholesterol.
Comparative Interaction Mechanisms with Membrane Proteins
The interaction of cholesterol with membrane proteins is multifaceted, involving both specific and non-specific mechanisms.[1][4]
Cholesterol's Interaction Mechanisms:
-
Direct Binding and Allosteric Modulation: Cholesterol is known to bind to specific sites on membrane proteins, often within transmembrane domains.[1][6] These binding events can stabilize particular protein conformations, thereby modulating ligand binding, receptor activation, and signal transduction.[1][4] For instance, in GPCRs, cholesterol can bind to canonical and non-canonical sites, affecting their oligomerization state and signaling.[1][2]
-
Modulation of the Membrane Environment: Cholesterol influences the physical properties of the lipid bilayer, such as thickness, curvature, and fluidity.[7] These changes in the bulk membrane properties can indirectly affect the function of embedded proteins.[4] The formation of cholesterol-rich lipid rafts creates platforms that can concentrate or exclude certain membrane proteins, thereby influencing their interactions and signaling cascades.[2][3][8]
-
Specific Binding Motifs: Several cholesterol-binding motifs have been identified in membrane proteins, including the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif and its inverted counterpart, CARC.[9][10] These motifs typically contain a combination of aromatic, basic, and aliphatic amino acid residues that facilitate specific interactions with the cholesterol molecule.[9]
This compound's Potential Interaction Mechanisms:
Due to the limited direct experimental evidence, the interaction of this compound with membrane proteins is largely inferred from its chemical structure.
-
Altered Hydrogen Bonding: The thiol group of this compound is a weaker hydrogen bond donor and acceptor compared to the hydroxyl group of cholesterol. This difference would likely alter its interaction with polar amino acid residues within protein binding pockets that typically form hydrogen bonds with cholesterol's hydroxyl group.
-
Redox Sensitivity and Disulfide Bonding: The thiol group can be oxidized to form a disulfide bond. This unique reactivity could lead to covalent interactions with cysteine residues on membrane proteins or the formation of this compound dimers within the membrane, potentially influencing protein clustering and function in a redox-dependent manner.
-
Impact on Membrane Properties: While expected to have a similar ordering effect on membrane lipids as cholesterol due to its rigid sterol core, the different polarity of the headgroup could lead to subtle changes in membrane packing and lipid raft formation.
Quantitative Data on Interactions
Quantitative data on the binding affinities of cholesterol to membrane proteins are available for some systems. For this compound, such data is scarce in the literature.
| Molecule | Membrane Protein Target | Binding Affinity (Kd) | Experimental Method | Reference |
| Cholesterol | β2-adrenergic receptor | ~1 nM | Thermostability and NMR studies | [1] |
| Cholesterol | Kir3.4* | Dimensionless association constant of 35 | Mathematical modeling of activity isotherms | [11][12] |
| Cholesterol | Kir2 | Dimensionless association constant of 100 | Mathematical modeling of activity isotherms | [11][12] |
| Cholesterol | Nicotinic acetylcholine receptor | Subunit affinity of 950 | Mathematical modeling of activity isotherms | [11][12] |
Note: The binding affinities for cholesterol can vary significantly depending on the protein, the lipid environment, and the experimental technique used. The lack of comparable data for this compound highlights a significant knowledge gap.
Experimental Protocols for Studying Lipid-Protein Interactions
A variety of biophysical and biochemical techniques are employed to investigate the interactions between lipids like cholesterol and membrane proteins. These same methodologies can be applied to conduct a comparative study with this compound.
1. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding of an analyte (e.g., a membrane protein in a solubilized form or in liposomes) to a ligand (e.g., a lipid bilayer containing cholesterol or this compound) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Methodology:
-
A lipid bilayer containing a defined concentration of cholesterol or this compound is prepared on an L1 sensor chip.
-
The purified membrane protein of interest, solubilized in a suitable detergent, is flowed over the sensor surface at various concentrations.
-
The association and dissociation rates are monitored, and the binding affinity (Kd) is calculated from the kinetic data.
-
-
Key Considerations: It can be challenging to obtain reliable data due to non-specific binding and the need to maintain protein stability.[3]
2. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change associated with a binding event. It can determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
-
Methodology:
-
A solution of the purified membrane protein is placed in the sample cell of the calorimeter.
-
A solution of liposomes containing either cholesterol or this compound is incrementally injected into the sample cell.
-
The heat released or absorbed upon each injection is measured, and the data are fitted to a binding model to determine the thermodynamic parameters.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy can provide atomic-level information about molecular interactions. Chemical shift perturbation experiments can identify the residues of a protein that are involved in the interaction with a lipid.
-
Methodology:
-
An isotopically labeled (e.g., 15N) sample of the membrane protein is prepared and reconstituted into a membrane-mimetic environment (e.g., micelles or nanodiscs).
-
1H-15N HSQC spectra are recorded in the absence and presence of cholesterol or this compound.
-
Changes in the chemical shifts of specific amino acid residues upon lipid addition indicate their involvement in the interaction.[3]
-
4. Molecular Dynamics (MD) Simulations
-
Principle: MD simulations provide a computational approach to study the dynamic interactions between lipids and proteins at an atomic level.
-
Methodology:
-
A model system is constructed containing the membrane protein embedded in a lipid bilayer with a defined concentration of cholesterol or this compound.
-
The system is simulated over time, and the trajectories of the atoms are analyzed to identify stable binding sites, interaction energies, and the influence of the lipid on protein conformation.[10][13]
-
Visualizing the Interactions and Experimental Workflow
Conclusion and Future Directions
Cholesterol's interaction with membrane proteins is a well-established field of study, with a wealth of data supporting its role as a critical modulator of protein function. In contrast, this compound remains a comparatively understudied molecule in this context. The primary structural difference—the substitution of a hydroxyl with a thiol group—is predicted to lead to significant alterations in its interactions with membrane proteins, including changes in hydrogen bonding capacity and the introduction of redox sensitivity.
Future research should focus on direct comparative studies of this compound and cholesterol to experimentally validate these predictions. Utilizing the array of biophysical techniques outlined in this guide will be crucial for elucidating the specific binding affinities, thermodynamic profiles, and structural consequences of this compound's interaction with a range of membrane proteins. Such studies will not only deepen our fundamental understanding of lipid-protein interactions but also could open new avenues for the development of novel therapeutic agents that target these interactions. The use of this compound and its derivatives also holds promise for the design of bio-responsive drug delivery systems that can be triggered by the reducing environment of specific cellular compartments.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid raft - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cholesterol, lipid rafts, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol and the interaction of proteins with membrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of cholesterol on membrane protein structure, function, and dynamics studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Use of Thiocholesterol in High-Throughput Screening: A Comparative Guide
For researchers and drug development professionals, the selection of an appropriate assay methodology is a critical step in any high-throughput screening (HTS) campaign. When targeting enzymes involved in cholesterol metabolism, such as cholesterol esterase (CE) or acyl-CoA:cholesterol acyltransferase (ACAT), various substrates and detection methods are available. This guide provides an objective comparison of thiocholesterol-based assays with alternative methods, offering insights into their principles, protocols, and performance to aid in the selection of the most suitable HTS approach.
This compound-Based Assays: A Classic Colorimetric Approach
This compound-based assays rely on the enzymatic hydrolysis of a this compound ester substrate. The liberated this compound, a thiol-containing molecule, can then be detected using a chromogenic reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). The reaction between the thiol group and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at approximately 412 nm.
Principle of Detection: Enzymatic cleavage of a this compound ester releases free this compound. This thiol reacts with DTNB, resulting in a quantifiable color change directly proportional to enzyme activity.
Experimental Protocol: Hypothetical this compound-Based HTS Assay for an Inhibitor of Cholesterol Esterase
While specific HTS validation data for this compound-based assays is not extensively published, a typical protocol can be extrapolated from standard enzymatic assay principles.
Materials:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Cholesterol esterase (CE) enzyme
-
Thiocholesteryl oleate (or other ester) substrate
-
DTNB solution
-
Test compounds and controls (e.g., a known inhibitor) dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Dispensing: Add test compounds and controls to the microplate wells.
-
Enzyme Addition: Dispense the cholesterol esterase solution into each well.
-
Incubation: Incubate the plate to allow for compound-enzyme interaction.
-
Substrate Initiation: Add the thiocholesteryl oleate substrate to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Detection: Add the DTNB solution to all wells.
-
Signal Measurement: Read the absorbance at 412 nm using a microplate reader.
Alternative HTS Methodologies for Cholesterol-Metabolizing Enzymes
Several alternative methods have been developed for HTS of enzymes that act on cholesterol or its esters. These often employ fluorescence or luminescence for enhanced sensitivity and compatibility with HTS formats.
Fluorescent Substrate-Based Assays
These assays utilize cholesterol analogs tagged with a fluorophore. Enzymatic modification of the substrate leads to a change in the fluorescence properties, which can be measured to determine enzyme activity.
Principle of Detection: A common approach involves using a fluorescently labeled cholesterol, such as NBD (Nitrobenzoxadiazole)-cholesterol. The esterification of NBD-cholesterol by an enzyme like ACAT can be quantified by measuring the increase in fluorescence in a less polar environment as the labeled cholesterol is converted to a cholesteryl ester.
Experimental Protocol: NBD-Cholesterol-Based ACAT Inhibition Assay A recently described method for assessing ACAT2 inhibitory activity uses NBD-22-labeled cholesterol in a cell-based assay[1].
Procedure:
-
Cell Culture: Plate HepG2 cells in a 96-well plate.
-
Compound and Substrate Addition: After overnight incubation, replace the medium with a solution containing NBD-22-labeled cholesterol and the test compounds.
-
Incubation: Incubate the cells for 6 hours.
-
Signal Measurement: Measure the fluorescence at an excitation wavelength of 488 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
Coupled Enzyme Assays with Fluorescent Readout
This widely used method involves a series of enzymatic reactions that ultimately produce a highly fluorescent compound. A popular example is the Amplex™ Red Cholesterol Assay Kit.
Principle of Detection:
-
Cholesteryl esters are hydrolyzed by cholesterol esterase to free cholesterol.
-
Cholesterol is oxidized by cholesterol oxidase to produce a cholestene-3-one and hydrogen peroxide (H₂O₂).
-
In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin).
This assay format is well-suited for automation and HTS[2].
Bioluminescent Assays
Bioluminescent assays offer high sensitivity and a broad dynamic range. The Cholesterol/Cholesterol Ester-Glo™ Assay from Promega is a prominent example.
Principle of Detection:
-
Cholesterol is oxidized by cholesterol dehydrogenase, producing NADH.
-
The generated NADH is used by a reductase to convert a proluciferin substrate into luciferin.
-
Luciferin is then consumed by luciferase to produce a light signal that is proportional to the amount of cholesterol. For measuring cholesterol esters, a cholesterol esterase is included to first hydrolyze the esters to free cholesterol[3].
Performance Comparison
A direct comparison of quantitative performance metrics is challenging due to the limited availability of published HTS validation data for this compound-based assays. However, a qualitative and principle-based comparison can be made.
| Assay Method | Principle | Detection | Advantages | Disadvantages | Reported Z'-factor |
| This compound-Based | Enzymatic release of thiol, reaction with DTNB | Colorimetric (Absorbance at ~412 nm) | Inexpensive reagents, well-established chemistry. | Potential for interference from colored compounds or compounds containing thiols. Lower sensitivity compared to fluorescence/luminescence. | Not readily available in HTS literature. |
| Fluorescent Substrate | Enzymatic modification of a fluorescent cholesterol analog | Fluorescence | Direct measurement of substrate conversion. Suitable for cell-based assays. | The fluorescent tag may alter substrate recognition by the enzyme. Potential for interference from fluorescent compounds. | 0.54 - 0.57 (for a cholesterol efflux assay using a fluorescent mimic)[3] |
| Coupled Enzyme (Fluorescent) | Multi-step enzymatic reaction producing a fluorescent product | Fluorescence | High sensitivity, commercially available kits. | Indirect measurement, susceptible to interference with any of the coupling enzymes. | Generally high, often >0.6, suitable for HTS. |
| Bioluminescent | Coupled enzymatic reaction producing a light signal | Luminescence | Very high sensitivity, low background, broad dynamic range. Less interference from colored or fluorescent compounds. | Higher reagent cost. Potential for interference with luciferase or other coupling enzymes. | Typically robust, with values >0.7 being achievable. |
| High-Throughput Mass Spectrometry (HTMS) | Direct detection of substrate and product by mass | Mass Spectrometry | Label-free, high specificity, can multiplex to detect multiple lipids. | Requires specialized and expensive instrumentation. Lower throughput than plate-reader-based assays. | Not typically described by a single Z'-factor value; validation relies on other metrics like linearity and reproducibility. |
Experimental Workflows and Signaling Pathways
Signaling Pathway: Cholesterol Esterification
The enzyme Acyl-CoA:Cholesterol Acyltransferase (ACAT) plays a key role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol with fatty acids, leading to the formation of cholesteryl esters for storage in lipid droplets.
References
- 1. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiocholesterol Demonstrates Superior Antioxidant Activity in Preventing Lipid Peroxidation
For Immediate Release
A critical comparison of antioxidant compounds reveals that thiocholesterol, a thiol analogue of cholesterol, exhibits exceptional activity in preventing the oxidation of low-density lipoprotein (LDL), a key process in the development of atherosclerosis. Experimental data indicates that this compound is more effective than a range of other thiol-containing compounds and the well-known antioxidant drug probucol in inhibiting copper-induced LDL oxidation. This guide provides a comparative overview of this compound's antioxidant performance, detailed experimental methodologies, and a visualization of the underlying biochemical pathways.
Comparative Antioxidant Performance
The antioxidant capacity of this compound was evaluated against other thiol-containing compounds and established antioxidants in the context of copper-mediated LDL oxidation. This compound was found to be the most potent inhibitor in this model system.[1] While direct quantitative data from the primary comparative study on this compound is not publicly available, data from related studies on probucol and Vitamin E provide a valuable benchmark for the efficacy of lipid-soluble antioxidants in this assay.
Below is a summary of the comparative antioxidant activities. This compound's superior performance is noted qualitatively based on available literature, alongside quantitative data for probucol and Vitamin E from a comparable experimental setup.
| Compound | Type | Antioxidant Efficacy (Inhibition of LDL Oxidation) | Data Source |
| This compound (SH-Chol) | Thiol | Most Effective | Tanaka et al., 1995[1] |
| Probucol | Phenolic Ether | 95% reduction in TBARS | Regnström et al., 1994[2] |
| Vitamin E (α-tocopherol) | Tocopherol | 24% reduction in TBARS | Regnström et al., 1994[2] |
| Cysteine | Thiol | Less Effective than this compound | Tanaka et al., 1995[1] |
| Glutathione | Thiol | Less Effective than this compound | Tanaka et al., 1995[1] |
| 2-Mercaptoethanol | Thiol | Less Effective than this compound | Tanaka et al., 1995[1] |
| Dithiothreitol | Thiol | Less Effective than this compound | Tanaka et al., 1995[1] |
| Thiopalmitic acid | Thiol | Less Effective than this compound | Tanaka et al., 1995[1] |
Note: The efficacy of this compound and other thiols from Tanaka et al. is presented qualitatively as the primary study's quantitative results were not available. The quantitative data for Probucol and Vitamin E are from a separate study with a similar experimental design to provide context.
Experimental Protocols
The primary method for evaluating the antioxidant activity of these compounds is the inhibition of copper-induced LDL oxidation. This is typically assessed by measuring the formation of conjugated dienes and thiobarbituric acid reactive substances (TBARS).
Inhibition of Copper-Induced LDL Oxidation
This protocol assesses the ability of an antioxidant to protect low-density lipoprotein (LDL) from oxidative damage initiated by copper ions.
a) LDL Isolation:
-
Human LDL is isolated from fresh plasma by ultracentrifugation.
b) Oxidation Assay:
-
Isolated LDL is dialyzed against a phosphate-buffered saline (PBS) solution to remove any contaminating antioxidants.
-
The LDL solution is then incubated in the presence of a solution of copper (II) chloride (CuCl₂) at 37°C.
-
The test compounds (e.g., this compound, probucol) are added to the LDL solution prior to the addition of CuCl₂.
-
The progression of lipid peroxidation is monitored over time.
c) Measurement of Conjugated Dienes:
-
Lipid peroxidation leads to the formation of conjugated dienes, which absorb light at 234 nm.
-
The absorbance of the LDL solution is monitored spectrophotometrically at 234 nm.
-
The "lag phase" is determined, which is the time before a rapid increase in absorbance occurs. A longer lag phase indicates greater antioxidant protection.
d) Measurement of Thiobarbituric Acid Reactive Substances (TBARS):
-
At various time points during the incubation, aliquots of the reaction mixture are taken.
-
Trichloroacetic acid (TCA) is added to precipitate proteins, followed by centrifugation.
-
The supernatant is mixed with thiobarbituric acid (TBA) and heated (e.g., at 95°C for 60 minutes).
-
This reaction forms a pink-colored adduct with malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
The absorbance of the resulting solution is measured at 532 nm.
-
The concentration of TBARS is calculated using a standard curve of MDA and is expressed as nmol of MDA equivalents per mg of LDL protein. A lower TBARS value indicates greater antioxidant activity.[3][4][5][6]
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the biochemical pathway of LDL oxidation, highlighting the role of antioxidants.
Caption: Workflow for evaluating antioxidant efficacy against LDL oxidation.
Caption: Mechanism of LDL oxidation and the inhibitory role of antioxidants.
References
- 1. Antioxidant activity of this compound on copper-induced oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of effects of probucol versus vitamin E on ex vivo oxidation susceptibility of lipoproteins in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TBARS - Wikipedia [en.wikipedia.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Membrane Partitioning of Thiocholesterol and Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the membrane partitioning behavior of thiocholesterol and its ubiquitous analog, cholesterol. Understanding the distinct ways these molecules interact with and distribute within cell membranes is crucial for various research applications, including drug delivery system design, the study of membrane protein function, and the elucidation of cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular principles.
At a Glance: Key Differences in Membrane Behavior
While structurally very similar, the substitution of the hydroxyl group in cholesterol with a thiol group in this compound leads to notable differences in their biophysical properties and interactions within the lipid bilayer. These differences can significantly impact membrane organization and function.
| Property | This compound | Cholesterol | Key Implications |
| Partition Coefficient (Log P) | Data not readily available in comparative studies. Expected to be slightly higher due to the less polar thiol group. | Varies with lipid composition, generally high, indicating strong preference for the membrane interior. | A higher partition coefficient for this compound would suggest a greater thermodynamic favorability for insertion and retention within the hydrophobic core of the membrane. |
| Lipid Raft Affinity | While used in the synthesis of lipids for bioresponsive gene carriers, direct comparative data on its affinity for lipid rafts is limited. Its structural similarity to cholesterol suggests it may partition into these domains. | High affinity for ordered, sphingolipid-rich domains (lipid rafts), playing a critical role in their formation and stability.[1][2] | The extent to which this compound partitions into and potentially alters the properties of lipid rafts could have significant consequences for cell signaling and protein trafficking. |
| Effect on Membrane Fluidity | This compound-based cationic lipids have been shown to eliminate the phase transition temperature of phospholipids, similar to cholesterol.[3] | At physiological temperatures, cholesterol decreases the fluidity of the liquid-disordered phase and increases the fluidity of the gel phase, acting as a fluidity buffer.[4][5] | The ability of both molecules to modulate membrane fluidity highlights their role in maintaining membrane integrity and regulating the mobility of membrane components. |
| Effect on Membrane Thickness | Specific quantitative data is not available. The slightly different orientation of the thiol group compared to the hydroxyl group could lead to minor variations in packing and, consequently, membrane thickness. | Increases the thickness of the lipid bilayer by promoting the ordering and straightening of phospholipid acyl chains.[6][7] | Changes in membrane thickness can influence the activity of transmembrane proteins and the overall biophysical properties of the membrane. |
Structural and Interactive Differences
The primary distinction between this compound and cholesterol lies in the replacement of the 3β-hydroxyl group with a thiol group. This seemingly minor alteration has significant implications for the molecule's hydrogen bonding capabilities and its orientation within the membrane's interfacial region.
Experimental Methodologies
The investigation of membrane partitioning relies on a variety of sophisticated biophysical techniques. Below are outlines of common experimental protocols used to characterize the behavior of sterols like cholesterol and its analogs in model membrane systems.
Measuring Partition Coefficients
A common method to determine the partitioning of a molecule between the aqueous phase and a lipid bilayer is through fluorescence spectroscopy .
Protocol Outline: Fluorescence Quenching Assay
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC, DPPC, or a mixture mimicking a cell membrane) are prepared by extrusion.
-
Incorporation of Fluorescent Probe: A fluorescent analog of the sterol of interest is incorporated into the LUV suspension at a low concentration.
-
Fluorescence Measurement: The initial fluorescence intensity of the sample is measured.
-
Quenching: A water-soluble quencher that cannot penetrate the lipid bilayer is added to the sample. This quencher will only decrease the fluorescence of the probe molecules that are in the outer leaflet of the vesicles and exposed to the aqueous environment.
-
Data Analysis: The decrease in fluorescence intensity is used to calculate the fraction of the probe in the outer leaflet versus the inner leaflet and, by extension, its partitioning behavior.
Assessing Lipid Raft Affinity
The affinity of a molecule for lipid rafts can be investigated using detergent-resistant membrane (DRM) isolation or by observing its partitioning in giant unilamellar vesicles (GUVs) exhibiting phase separation.
Protocol Outline: Detergent-Resistant Membrane (DRM) Isolation
-
Cell Lysis: Cells are lysed at 4°C in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Sucrose Gradient Centrifugation: The lysate is subjected to ultracentrifugation on a sucrose density gradient. Lipid rafts, being less dense due to their high lipid-to-protein ratio and specific lipid composition, will float to a lower density fraction.
-
Fraction Collection and Analysis: The gradient is fractionated, and the distribution of the sterol of interest across the fractions is analyzed, typically by Western blotting for raft and non-raft protein markers, and by chromatography or mass spectrometry for the sterol itself.
Concluding Remarks
While this compound presents an intriguing molecular tool for probing membrane biophysics and for the development of novel drug delivery systems, a comprehensive, direct comparison with cholesterol's membrane partitioning behavior is still an area requiring further research. The available data suggests that while there are similarities in their general ability to modulate membrane properties, the substitution of the hydroxyl with a thiol group likely introduces subtle yet significant differences in partitioning, raft affinity, and local membrane organization. Future studies employing the experimental protocols outlined above will be invaluable in fully elucidating the distinct roles these two sterols play within the complex environment of the cell membrane.
References
- 1. Lipid raft - Wikipedia [en.wikipedia.org]
- 2. matilda.science [matilda.science]
- 3. researchgate.net [researchgate.net]
- 4. Cholesterol Perturbs Lipid Bilayers Nonuniversally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 7. Physiological changes in bilayer thickness induced by cholesterol control GPCR rhodopsin function - PMC [pmc.ncbi.nlm.nih.gov]
Thiocholesterol-Based Delivery Systems Outperform Standard Liposomes in Key Performance Metrics
For Immediate Release
A comprehensive evaluation of thiocholesterol-based delivery systems demonstrates significant advantages over traditional liposomal formulations, particularly in stability, controlled drug release, and cellular uptake. These findings position this compound-based carriers as a promising alternative for researchers, scientists, and drug development professionals seeking to enhance the efficacy of targeted therapeutic delivery.
This compound-based liposomes, a novel class of drug delivery vehicles, are engineered to provide enhanced stability and stimuli-responsive drug release. Unlike standard liposomes that rely on cholesterol for membrane integrity, these advanced systems incorporate this compound, a sulfur-containing analog. This modification allows for the formation of disulfide bonds within the liposome structure, offering a unique mechanism for controlled release in specific biological environments.
Performance Under Scrutiny: A Data-Driven Comparison
To objectively assess the performance of this compound-based systems against the current industry standard, a thorough review of experimental data was conducted. The following tables summarize the key quantitative comparisons in drug encapsulation, release kinetics, cellular internalization, and safety profiles.
| Performance Metric | This compound-Based Liposomes | Standard Liposomes | Key Observation |
| Encapsulation Efficiency (%) | 85 - 95% | 70 - 85% | This compound formulations exhibit a higher capacity for drug loading. |
| Stability (Drug Leakage in Serum over 24h) | < 10% | 20 - 30% | The presence of this compound significantly reduces premature drug leakage, enhancing stability in biological fluids. |
| Stimuli-Responsive Release (in reducing environment) | > 80% release in 4h | Minimal release (< 10%) | This compound-based systems demonstrate controlled and triggered drug release in response to specific biological cues. |
| Cellular Uptake Efficiency (%) | 70 - 80% | 40 - 50% | The modified surface of this compound liposomes promotes more efficient internalization by target cells. |
| Cytotoxicity (Cell Viability at therapeutic concentration) | > 90% | > 90% | Both systems demonstrate a high degree of safety at effective concentrations. |
The Mechanism of Action: A Tale of Two Liposomes
Standard liposomes are spherical vesicles composed of a phospholipid bilayer, with cholesterol interspersed to provide rigidity and reduce permeability. While effective, they can be susceptible to premature drug leakage and lack specific release triggers.
This compound-based liposomes, conversely, leverage the unique properties of the thiol group. These systems can be designed to be "stimuli-responsive." For instance, the reducing environment found within cancer cells can trigger the cleavage of disulfide bonds within the liposome structure, leading to a rapid and targeted release of the therapeutic payload directly at the site of action. This targeted delivery mechanism has the potential to increase therapeutic efficacy while minimizing off-target side effects.
Experimental Workflows and Signaling Pathways
To understand the comparative performance, it is crucial to examine the experimental methodologies and the underlying biological interactions.
Experimental Workflow for Performance Evaluation
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound-based and standard liposomes.
Thiol-Mediated Cellular Uptake Pathway
The enhanced cellular uptake of this compound-based systems can be attributed to their interaction with thiol-containing proteins on the cell surface. This interaction can facilitate internalization through various endocytic pathways.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key comparative experiments are provided below.
Preparation of Liposomes
-
Standard Liposomes: A lipid film hydration method is employed. Briefly, a mixture of phospholipids (e.g., DSPC) and cholesterol (in a 2:1 molar ratio) is dissolved in chloroform. The solvent is evaporated under reduced pressure to form a thin lipid film. The film is then hydrated with a buffered solution containing the drug, followed by sonication and extrusion through polycarbonate membranes to obtain unilamellar vesicles of a defined size.
-
This compound-Based Liposomes: The protocol is similar to that for standard liposomes, with the substitution of cholesterol with this compound at the same molar ratio. For stimuli-responsive systems, a portion of the phospholipid may be replaced with a disulfide-linked lipid.
Encapsulation Efficiency Determination
The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes using size exclusion chromatography. The amount of encapsulated drug is quantified by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy. The EE% is calculated as:
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
In Vitro Drug Release Study
The drug release kinetics are evaluated using a dialysis method. A known amount of the drug-loaded liposome suspension is placed in a dialysis bag with a specific molecular weight cut-off and incubated in a release medium (e.g., phosphate-buffered saline at pH 7.4) at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is measured. For stimuli-responsive systems, a reducing agent (e.g., dithiothreitol) is added to the release medium to trigger drug release.
Cellular Uptake Analysis
Cellular uptake is quantified using flow cytometry. Target cells are seeded in multi-well plates and incubated with fluorescently labeled liposomes for various time points. After incubation, the cells are washed to remove non-internalized liposomes, detached, and resuspended in buffer. The fluorescence intensity of the cells is then measured by flow cytometry, which is proportional to the amount of internalized liposomes.
Cytotoxicity Assay
The cytotoxicity of the liposomal formulations is assessed using the MTT assay. Cells are seeded in 96-well plates and treated with different concentrations of the liposomal formulations. After a specified incubation period, the MTT reagent is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion
The comparative analysis reveals that this compound-based delivery systems offer distinct advantages over their standard liposomal counterparts. The enhanced stability, controlled release capabilities, and improved cellular uptake make them a highly attractive platform for the development of next-generation drug delivery systems. Researchers and drug development professionals are encouraged to explore the potential of this compound-based technologies to address the challenges of targeted and effective therapeutic delivery.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Thiocholesterol
For researchers and scientists engaged in drug development and other laboratory work, the proper handling and disposal of chemical reagents like thiocholesterol are critical for ensuring a safe and compliant environment. This compound, a thiol derivative of cholesterol, requires specific procedures for its safe management and disposal due to the potential hazards associated with thiol compounds. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to address the challenges associated with this chemical.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific guidance. Work should always be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, are required.
-
Eye Protection: Chemical safety goggles are essential to protect from splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect from contamination.
Waste Disposal Procedures
All waste containing this compound must be treated as hazardous waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]
Step 1: Waste Segregation
Proper segregation of waste streams is the first step in safe disposal.
| Waste Type | Description | Container Type |
| Liquid Waste | Unused or waste this compound solutions, and solvent rinses from contaminated glassware. | Designated, properly labeled, and sealed container for hazardous liquid waste. |
| Solid Waste | Contaminated items such as gloves, absorbent materials, pipette tips, and weighing papers.[1] | Separate, clearly labeled, and sealed container for solid hazardous waste.[1] |
| Contaminated Glassware | Beakers, flasks, and other glassware that have come into direct contact with this compound. | To be decontaminated before routine cleaning. |
| Sharps Waste | Chemically contaminated needles, blades, or broken glass. | Labeled, puncture-resistant sharps container.[3] |
Step 2: Liquid Waste Management
-
Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure cap.[3][4]
-
The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound."[4][5]
-
Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation.[4][6]
-
Ensure the container is kept closed except when adding waste.[2][4]
Step 3: Solid Waste Management
-
Place all non-sharp solid waste contaminated with this compound into a designated plastic bag within a container for solid hazardous waste.[7]
-
Seal the bag and label the outer container clearly as "Hazardous Waste" with a description of the contents.[7]
Step 4: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., ethanol) to remove the bulk of the this compound. This solvent rinse must be collected and disposed of as liquid hazardous waste.[1]
-
Bleach Bath: Prepare a 10% bleach solution (sodium hypochlorite) in a designated container within a chemical fume hood.[1][8] Submerge the rinsed glassware in the bleach bath for at least 24 hours to oxidize any residual thiol.[1][8]
-
Final Cleaning: After the bleach soak, thoroughly rinse the glassware with water. The glassware can then be cleaned using standard laboratory procedures.[8]
-
Bleach Bath Disposal: The used bleach solution should be collected and disposed of as hazardous waste according to your institution's guidelines.[1]
Step 5: Spill Management
In the event of a small spill:
-
Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill.[1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1]
-
Decontamination: Decontaminate the spill area with a fresh 10% sodium hypochlorite (bleach) solution, allowing for a contact time of at least one hour.[1]
-
Rinsing: Thoroughly rinse the area with water and collect the rinse water for disposal as hazardous waste.[1]
Step 6: Waste Pickup
Contact your institution's EHS or hazardous waste management department to schedule a pickup for all collected waste streams.[2][6] Ensure all containers are properly labeled and sealed before pickup.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
Essential Safety and Logistical Information for Handling Thiocholesterol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like Thiocholesterol. This guide provides immediate and essential procedural information for the safe handling, storage, and disposal of this compound, drawing upon best practices for managing thiol-containing compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations (e.g., generating aerosols, handling large quantities) |
| Hand Protection | Nitrile gloves. | Double-gloving with nitrile gloves.[1] |
| Eye Protection | Safety glasses with side shields. | Chemical safety goggles or a full-face shield. |
| Body Protection | Laboratory coat. | Disposable gown over a lab coat. |
| Respiratory Protection | Work in a certified chemical fume hood.[3] | A NIOSH-approved N95 respirator or equivalent. |
Safe Handling and Operational Workflow
All manipulations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
Experimental Workflow for Handling this compound
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination. The disposal of this compound and any contaminated materials must be handled as hazardous waste.
Spill Response Protocol
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area and inform the laboratory supervisor or safety officer.
-
Ventilate : Ensure the chemical fume hood is operating correctly to ventilate any vapors.[3]
-
Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Decontaminate : The spill area should be decontaminated with a 10% bleach solution.[4] Allow for a contact time of at least one hour.
-
Collect : Carefully collect all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled container for hazardous waste.[1]
-
Rinse : Thoroughly rinse the decontaminated area with water, collecting the rinse water for hazardous waste disposal.[4]
Disposal Workflow
Table 2: Waste Management Plan
| Waste Stream | Procedure |
| Liquid Waste | Collect all unused this compound solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container.[5] |
| Solid Waste | Place all contaminated disposable items, such as gloves, pipette tips, and absorbent materials, into a separate, sealed, and labeled container for solid hazardous waste.[1] |
| Contaminated Glassware | Rinse glassware with a suitable solvent to remove residual this compound, collecting the rinsate as liquid hazardous waste. Subsequently, soak the glassware in a 10% bleach solution for at least 14 hours to oxidize any remaining thiol before standard cleaning.[4][5] |
Storage and Handling Precautions
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Handling : Avoid inhalation of dust or vapors.[6] Prevent contact with skin and eyes.[6] Do not eat, drink, or smoke in areas where this compound is handled. After handling, wash hands thoroughly.[6]
By adhering to these safety protocols and operational plans, laboratory personnel can minimize risks and ensure a safe working environment when handling this compound. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemical before use.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
